molecular formula C15H17NO3 B1520510 1-Boc-6-Methyl-3-formylindole CAS No. 914348-95-1

1-Boc-6-Methyl-3-formylindole

Cat. No.: B1520510
CAS No.: 914348-95-1
M. Wt: 259.3 g/mol
InChI Key: OMUFPIBMLHSVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-6-Methyl-3-formylindole is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-formyl-6-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-5-6-12-11(9-17)8-16(13(12)7-10)14(18)19-15(2,3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUFPIBMLHSVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654309
Record name tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-95-1
Record name tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis, Properties, and Reactivity of 1-Boc-6-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 1-Boc-6-methyl-3-formylindole, a key heterocyclic building block in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1] The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and a formyl group at the C3 position creates a versatile intermediate for further molecular elaboration. This guide details a validated synthetic pathway, explores the underlying reaction mechanisms, tabulates its physicochemical properties, provides an analysis of its spectroscopic signature, and discusses its reactivity and synthetic potential. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Strategic Synthesis of this compound

The construction of this compound is most efficiently achieved through a two-step sequence commencing with the commercially available 6-methylindole. The selected pathway prioritizes the formylation of the electron-rich indole ring prior to the protection of the indole nitrogen. This approach leverages the high regioselectivity of the Vilsmeier-Haack reaction on an unprotected indole and avoids potential complications of formylating a Boc-protected system.

G cluster_0 Synthetic Pathway A 6-Methylindole B 6-Methyl-1H-indole-3-carbaldehyde A->B  Vilsmeier-Haack Formylation  (POCl₃, DMF) C This compound B->C  N-Boc Protection  (Boc₂O, DMAP)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Vilsmeier-Haack Formylation of 6-Methylindole

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich heteroaromatic compounds, with a strong preference for the C3 position of the indole nucleus.[2] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This electrophile is then attacked by the electron-rich C3 position of 6-methylindole. Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the desired aldehyde.[2] For 6-methylindole, this transformation is reported to be highly efficient, with yields around 89%.[2]

G cluster_0 Vilsmeier-Haack Mechanism A DMF + POCl₃ B Vilsmeier Reagent (Chloroiminium salt) A->B  Formation D Electrophilic Attack at C3 B->D C 6-Methylindole C->D E Iminium Intermediate D->E F Hydrolysis (H₂O) E->F G 6-Methyl-1H-indole-3-carbaldehyde F->G

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 6-Methyl-1H-indole-3-carbaldehyde

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, place N,N-dimethylformamide (DMF, 4.0 equiv.).

  • Cool the flask in an ice-salt bath to 0°C.

  • Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10°C. The formation of the pinkish Vilsmeier reagent complex may be observed.[3]

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C.

  • Prepare a solution of 6-methylindole (1.0 equiv.) in DMF and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature below 10°C.[3]

  • Upon completion of the addition, allow the reaction to warm to 35°C and stir for 1-2 hours. The mixture will typically transform into a thick, opaque paste.[3]

  • Quench the reaction by carefully adding crushed ice to the paste, which will result in a clear aqueous solution.[3]

  • Transfer the solution to a larger beaker and neutralize by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) with vigorous stirring until the pH is basic (pH 9-10).

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-methyl-1H-indole-3-carbaldehyde.

Step 2: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines and indole nitrogen due to its stability under a wide range of conditions and its facile removal under acidic protocols. The protection of the 6-methyl-1H-indole-3-carbaldehyde nitrogen is effectively achieved using di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP) in an aprotic solvent like acetonitrile. This method is known to be mild and highly efficient for indoles.

Experimental Protocol: Synthesis of this compound

  • To a solution of 6-methyl-1H-indole-3-carbaldehyde (1.0 equiv.) in dry acetonitrile (MeCN), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.).

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equiv.) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Physicochemical and Spectroscopic Properties

The introduction of the Boc and formyl groups significantly alters the physical and chemical properties of the 6-methylindole core.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₁₅H₁₇NO₃Calculated
Molecular Weight 259.30 g/mol Calculated
Appearance White to off-white solidPredicted based on analogs[4][5]
Solubility Soluble in CH₂Cl₂, CHCl₃, EtOAc; Insoluble in waterInferred from N-Boc-indole[6]
Melting Point Not reported in literatureRequires experimental determination
Spectroscopic Characterization (Predicted)

Definitive structural confirmation relies on spectroscopic analysis. Based on analogous structures, the following spectral data are anticipated:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10.1 ppm (s, 1H): Aldehyde proton (-CHO).[7]

    • δ ~8.3 ppm (s, 1H): Indole C2-H proton.

    • δ ~8.1-7.2 ppm (m, 3H): Aromatic protons on the benzene ring (H-4, H-5, H-7).

    • δ ~2.5 ppm (s, 3H): Methyl group (-CH₃) protons at C6.

    • δ ~1.7 ppm (s, 9H): tert-Butyl protons of the Boc group.[8]

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~185.0 ppm: Aldehyde carbonyl carbon.[7]

    • δ ~149.5 ppm: Carbonyl carbon of the Boc group.

    • δ ~138-115 ppm: Aromatic and indole ring carbons.

    • δ ~84.5 ppm: Quaternary carbon of the Boc t-butyl group.

    • δ ~28.2 ppm: Methyl carbons of the Boc t-butyl group.

    • δ ~21.8 ppm: Methyl carbon at C6.

  • Infrared (IR) Spectroscopy (ATR, cm⁻¹):

    • ~1735 cm⁻¹: Strong C=O stretch (carbamate of Boc group).

    • ~1670 cm⁻¹: Strong C=O stretch (aldehyde).

    • ~2980 cm⁻¹: C-H stretch (aliphatic).

    • ~1600, 1480 cm⁻¹: C=C stretch (aromatic).

Reactivity and Synthetic Utility

This compound is a trifunctional intermediate, with each functional group offering distinct avenues for chemical transformation.

Reactions at the Aldehyde Moiety

The C3-formyl group is a versatile handle for chain extension and functional group interconversion. Standard aldehyde chemistry can be readily applied, including:

  • Oxidation: Conversion to the corresponding carboxylic acid.

  • Reduction: Formation of the 3-hydroxymethyl derivative using mild reducing agents like NaBH₄.

  • Reductive Amination: Synthesis of various 3-(aminomethyl)indoles.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-carbon bond formation to generate vinylindoles.

  • Condensation Reactions: Formation of imines, oximes, and hydrazones.

Reactions Involving the Boc Group

The primary role of the Boc group is protection, and its removal is often a key step in a synthetic sequence.

G cluster_0 Boc Deprotection Pathways A This compound B 6-Methyl-1H-indole-3-carbaldehyde A->B  Acidic Conditions  (TFA or HCl in DCM) A->B  Thermal Conditions  (Heat) A->B  Specific Basic Conditions  (NaOMe in MeOH)

Caption: Common methods for the deprotection of the N-Boc group.

The Boc group is classically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent.[8] This regenerates the N-H indole, which can then participate in N-alkylation, N-arylation, or other reactions. Notably, selective removal is possible even in the presence of other acid-labile groups under carefully controlled conditions.[9]

Experimental Protocol: N-Boc Deprotection

  • Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product.

Conclusion

This compound stands as a highly valuable and versatile intermediate for the synthesis of complex molecules, particularly in the realm of pharmaceutical discovery. This guide has outlined an efficient and scalable synthetic route, provided a detailed (predicted) analysis of its key chemical and spectroscopic properties, and discussed its reactivity. The strategic placement of the methyl, formyl, and Boc groups allows for selective and sequential chemical manipulations, empowering researchers to build molecular diversity from a common, well-characterized core.

References

Spectroscopic Data for 1-Boc-6-methyl-3-formylindole: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Boc-6-methyl-3-formylindole, a key intermediate in contemporary synthetic chemistry. In the absence of a complete, published experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a robust predictive analysis. Detailed, field-proven protocols for acquiring high-fidelity Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Electrospray Ionization Mass Spectrometry (ESI-MS) data are presented. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and ensure the purity of this compound in their synthetic endeavors.

Introduction: The Structural Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The strategic functionalization of the indole ring allows for the fine-tuning of its biological activity. This compound is a versatile building block, featuring:

  • A tert-butoxycarbonyl (Boc) protecting group at the N1 position, which modulates the electron density of the indole ring and allows for selective reactions at other positions.

  • A methyl group at the C6 position, which can influence the molecule's lipophilicity and metabolic stability.

  • A formyl group at the C3 position, a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of more complex heterocyclic systems.

Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the success of subsequent synthetic steps. This guide provides a detailed predictive analysis of its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituted indoles and the known chemical shifts of the Boc protecting group.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~9.9 - 10.1Singlet1HH on C=O (formyl)The aldehydic proton is highly deshielded and typically appears as a singlet in this region.
~8.2 - 8.4Singlet1HH2The proton at the C2 position of the indole ring is deshielded by the adjacent nitrogen and the electron-withdrawing formyl group.
~7.9 - 8.1Singlet1HH7Aromatic proton ortho to the methyl group, likely appearing as a singlet or a narrow doublet.
~7.5 - 7.7Doublet1HH4Aromatic proton coupled to H5.
~7.2 - 7.4Doublet1HH5Aromatic proton coupled to H4.
~2.4 - 2.6Singlet3HCH₃ at C6The methyl group protons will appear as a singlet in the aromatic methyl region.
~1.6 - 1.8Singlet9H(CH₃)₃ of BocThe nine equivalent protons of the tert-butyl group will give a strong singlet signal.
Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~185 - 190C=O (formyl)The carbonyl carbon of the aldehyde is highly deshielded.
~149 - 151C=O (Boc)The carbonyl carbon of the Boc group.
~137 - 139C7aQuaternary carbon at the fusion of the two rings.
~135 - 137C6Aromatic carbon bearing the methyl group.
~130 - 132C2Carbon at the C2 position of the indole ring.
~125 - 127C3aQuaternary carbon at the fusion of the two rings.
~123 - 125C4Aromatic CH carbon.
~120 - 122C5Aromatic CH carbon.
~115 - 117C3Carbon bearing the formyl group.
~114 - 116C7Aromatic CH carbon.
~84 - 86C(CH₃)₃ of BocQuaternary carbon of the tert-butyl group.
~28 - 30(CH₃)₃ of BocThe three equivalent methyl carbons of the Boc group.
~21 - 23CH₃ at C6The methyl carbon.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Dissolve ~5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) start->solvent tms Add TMS as internal standard solvent->tms transfer Transfer to a 5 mm NMR tube tms->transfer instrument Insert sample into NMR spectrometer (≥400 MHz) transfer->instrument To Spectrometer shim Shim the magnetic field instrument->shim h1_acq Acquire ¹H NMR spectrum shim->h1_acq c13_acq Acquire ¹³C{¹H} NMR spectrum h1_acq->c13_acq ft Fourier Transform c13_acq->ft To Processing phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate chemical shifts (TMS at 0.00 ppm) baseline->calibrate integrate Integrate ¹H signals calibrate->integrate

Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard pulse sequences. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Perform phase and baseline corrections to the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted data.[1][2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Vibration Assignment
~3100 - 3000MediumC-H stretchAromatic C-H
~2980 - 2950MediumC-H stretchAliphatic C-H (Boc and methyl)
~2850 - 2800WeakC-H stretchAldehydic C-H
~1730 - 1710Strong, SharpC=O stretchBoc carbonyl
~1680 - 1660Strong, SharpC=O stretchFormyl carbonyl
~1600 - 1450Medium to WeakC=C stretchAromatic ring
~1370 and ~1390MediumC-H bendGem-dimethyl of Boc group
~1250 - 1150StrongC-O stretchEster-like C-O of the Boc group

The presence of two distinct, strong carbonyl absorption bands will be a key feature in the IR spectrum of this molecule.[4][5][6][7]

Experimental Protocol for FT-IR Data Acquisition

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing start Ensure ATR crystal is clean sample_place Place a small amount of solid sample on the crystal start->sample_place apply_pressure Apply pressure using the anvil sample_place->apply_pressure bg_scan Collect a background spectrum apply_pressure->bg_scan To Spectrometer sample_scan Collect the sample spectrum bg_scan->sample_scan subtract Automatic background subtraction sample_scan->subtract To Processing label_peaks Label significant peaks subtract->label_peaks

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

  • Instrument and Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Lower the anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Collect the sample spectrum. An appropriate number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the wavenumbers of the significant absorption bands.

    • Compare the experimental spectrum with the predicted data to confirm the presence of the key functional groups.[8][9][10][11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for polar, medium-sized organic molecules, which will provide the molecular weight and, through tandem MS (MS/MS), valuable structural information.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₅H₁₇NO₃

  • Monoisotopic Molecular Weight: 259.1208 g/mol

Predicted m/z Ion Justification
260.1281[M+H]⁺Protonated molecular ion, expected to be the base peak in positive ion mode ESI.
282.1100[M+Na]⁺Sodium adduct, commonly observed in ESI-MS.
204.0817[M-C₄H₈+H]⁺Loss of isobutylene from the Boc group.
160.0762[M-Boc+H]⁺Loss of the entire Boc group.
132.0551[M-Boc-CO+H]⁺Subsequent loss of carbon monoxide from the formyl group.

The fragmentation pattern of indole alkaloids can be complex, but the loss of the Boc group is a highly characteristic fragmentation pathway for N-Boc protected compounds.[12][13][14][15]

Experimental Protocol for ESI-MS Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Prepare a stock solution (~1 mg/mL) dilute Dilute to ~1-10 µg/mL in a suitable solvent (e.g., MeOH or ACN with 0.1% formic acid) start->dilute transfer Transfer to an autosampler vial dilute->transfer inject Inject sample into the ESI source transfer->inject To Mass Spectrometer ionize Generate ions via electrospray inject->ionize analyze Analyze ions in the mass analyzer (e.g., TOF or Orbitrap) ionize->analyze process_spec Process the mass spectrum analyze->process_spec To Analysis identify_peaks Identify molecular ion peaks ([M+H]⁺, [M+Na]⁺) process_spec->identify_peaks compare Compare with theoretical exact mass identify_peaks->compare

Caption: Workflow for acquiring an ESI mass spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent such as methanol (MeOH) or acetonitrile (ACN).

    • Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent suitable for ESI, typically MeOH or ACN containing 0.1% formic acid to promote protonation.

    • Transfer the final solution to an appropriate autosampler vial.[16][17][18]

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through an HPLC system.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and maximize the signal of the ion of interest.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500). For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap mass analyzer.

  • Data Analysis:

    • Process the acquired spectrum to identify the peaks corresponding to the protonated molecule ([M+H]⁺) and any common adducts (e.g., [M+Na]⁺).

    • For HRMS data, compare the experimentally determined exact mass to the theoretical exact mass of the protonated molecule to confirm the elemental composition.

    • If performing tandem MS (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.[19][20]

Synthesis and Potential Impurities

This compound is commonly synthesized via the Vilsmeier-Haack formylation of 1-Boc-6-methylindole.[21][22][23][24] The starting material, 1-Boc-6-methylindole, can be prepared by protecting commercially available 6-methylindole with di-tert-butyl dicarbonate (Boc₂O).

Potential Impurities and their Spectroscopic Signatures:

  • Unreacted 1-Boc-6-methylindole: The absence of the aldehydic proton signal (~10 ppm) in the ¹H NMR and the formyl carbonyl stretch (~1670 cm⁻¹) in the IR spectrum would indicate its presence. Its [M+H]⁺ peak would be observed at m/z 232.1388.

  • Deprotected 6-methyl-3-formylindole: The presence of a broad N-H signal in the ¹H NMR and a broad N-H stretch (~3300 cm⁻¹) in the IR spectrum would be indicative of this impurity. The Boc group signals would be absent in all spectra. Its [M+H]⁺ peak would be at m/z 160.0762.

  • Residual DMF or POCl₃ byproducts: These are typically removed during aqueous workup and purification (e.g., column chromatography), but their presence could be detected by NMR if not fully removed.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and established spectroscopic principles, researchers can confidently identify this key synthetic intermediate. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This document serves as an essential tool for any scientist working with this versatile indole derivative, facilitating efficient and accurate chemical synthesis and analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Boc-6-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

1-Boc-6-methyl-3-formylindole is a vital heterocyclic building block in contemporary drug discovery and organic synthesis. Its unique trifunctional nature, featuring a bulky, acid-labile N-Boc protecting group, a nucleophilic indole core modified with an electron-donating methyl group, and a reactive formyl group, makes it a versatile precursor for a diverse range of complex molecular architectures. However, the successful application of this intermediate is critically dependent on a thorough understanding of its solubility and stability characteristics. The presence of these distinct functional groups gives rise to a nuanced physicochemical profile that must be carefully considered to ensure reproducible and optimal results in synthetic transformations, purification processes, and storage.

Predicted Solubility Profile: A Structure-Based Assessment

The solubility of this compound is dictated by the interplay of its constituent functional groups. A systematic analysis of each component allows for a scientifically grounded prediction of its solubility in various solvent systems.

The bulky and nonpolar tert-butoxycarbonyl (Boc) group significantly enhances the lipophilicity of the molecule. This generally leads to improved solubility in a wide array of common organic solvents.[1] The indole ring, while containing a polar nitrogen atom, is predominantly aromatic and hydrophobic. The addition of a 6-methyl group further contributes to the molecule's nonpolar character. Conversely, the 3-formyl (aldehyde) group introduces a degree of polarity and the capacity for hydrogen bond acceptance.

Based on these structural features, the following solubility profile is predicted:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic HighSolvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[2][3][4], Acetonitrile (ACN), and Tetrahydrofuran (THF) are expected to be excellent solvents. They can effectively solvate the polar formyl group and interact favorably with the overall lipophilic structure.
Chlorinated HighSolvents such as Dichloromethane (DCM) and Chloroform are predicted to readily dissolve the compound due to its significant nonpolar character, a property enhanced by the Boc group. N-Boc-indole itself shows good solubility in these solvents.[5]
Alcohols Moderate to HighMethanol and ethanol should be effective solvents, capable of hydrogen bonding with the formyl group's oxygen.[2] However, the large nonpolar surface area may slightly limit solubility compared to polar aprotic solvents.
Nonpolar ModerateSolvents like Toluene and Diethyl Ether are likely to be viable, given the compound's lipophilicity. However, the polarity of the formyl group might lead to lower solubility compared to more polar organic solvents.
Aqueous InsolubleThe compound is predicted to be insoluble in water.[2][3] The large, nonpolar Boc group and the hydrophobic indole core will dominate, preventing effective solvation by water molecules. This is consistent with the observed insolubility of analogous compounds like 3-formylindole and N-Boc-indole.[2][5]
Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility, a standardized experimental protocol is essential. The following details a robust methodology for quantitative solubility assessment.

Objective: To determine the solubility of this compound in a range of relevant organic solvents and water at ambient temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (HPLC grade): DMSO, DCM, Methanol, Acetonitrile, Toluene, Water

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents.

    • Cap the vials tightly and vortex vigorously for 2 minutes.

    • Place the vials on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After 24 hours, visually inspect the vials for the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Dilute the filtered supernatant with the same solvent used for the calibration standards to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted samples and calibration standards onto the HPLC system and record the peak areas.

    • Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The solubility is expressed in mg/mL or mol/L.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its synthesis, purification, and long-term storage. An understanding of its potential degradation pathways is essential to prevent the formation of impurities that could compromise the outcome of subsequent reactions.

Predicted Chemical Stability:
  • Acid Sensitivity: The N-Boc protecting group is notoriously labile under acidic conditions.[1][6][7] Exposure to strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid will readily cleave the Boc group, yielding 6-methyl-3-formylindole.[7] Even milder acidic conditions, such as silica gel chromatography, can potentially lead to partial deprotection. The presence of electron-withdrawing groups, like the Boc group, can decrease the electron density of the indole ring, making it more stable towards oxidation but less reactive towards electrophiles.[8]

  • Oxidative Sensitivity: The aldehyde functionality at the 3-position is susceptible to oxidation, which would convert it to the corresponding carboxylic acid (1-Boc-6-methyl-indole-3-carboxylic acid). This can occur upon exposure to atmospheric oxygen over prolonged periods or in the presence of oxidizing agents. The indole ring itself can also undergo oxidation, although the N-Boc group offers some degree of electronic deactivation, rendering it more stable to oxidation.[8]

  • Basic Sensitivity: While the Boc group is generally stable to basic conditions, some reports indicate that it can be cleaved by strong bases like sodium methoxide in methanol.[9] The aldehyde group can undergo base-catalyzed reactions, such as aldol condensation, if appropriate reaction partners are present.

  • Thermal and Photostability: Aromatic aldehydes can be sensitive to heat and light, which can promote degradation.[10] It is advisable to store the compound in a cool, dark environment.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a systematic approach to identifying the likely degradation products and pathways of a molecule.[11][12][13][14][15] These studies are crucial for the development of stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the major degradation products.

Methodology:

A solution of this compound (e.g., 1 mg/mL in acetonitrile) is subjected to the following conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours. Heat a solution of the compound at 60 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

Samples are taken at various time points and analyzed by a stability-indicating HPLC method. The goal is to achieve 10-30% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis API This compound Solution Acid Acidic (e.g., 0.1M HCl, 60°C) API->Acid Base Basic (e.g., 0.1M NaOH, 60°C) API->Base Oxidative Oxidative (e.g., 3% H2O2, RT) API->Oxidative Thermal Thermal (e.g., 60°C Solution) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC PeakPurity Peak Purity Analysis HPLC->PeakPurity StructureElucidation Structure Elucidation of Degradants PeakPurity->StructureElucidation Degradation_Pathways Parent This compound AcidDeg 6-methyl-3-formylindole Parent->AcidDeg  Acid (H+) (Deprotection) OxidDeg 1-Boc-6-methyl-indole-3-carboxylic acid Parent->OxidDeg  Oxidation ([O]) (Aldehyde Oxidation)

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-Boc-6-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Functionalized Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to a multitude of approved pharmaceuticals.[1][2] Its unique electronic properties and structural versatility make it a privileged scaffold in drug design. Among the various functionalized indoles, indole-3-carboxaldehydes are particularly valuable intermediates. The aldehyde group at the C3 position serves as a versatile chemical handle for a wide range of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the synthesis of complex molecular architectures.[3][4]

This guide provides an in-depth examination of a specific, strategically designed intermediate: 1-Boc-6-methyl-3-formylindole . This molecule incorporates three key features:

  • The Indole Core: The fundamental bioactive scaffold.

  • The C3-Formyl Group: A reactive center for further synthetic elaboration.

  • The C6-Methyl Group: A modification on the benzenoid ring that can influence steric and electronic properties, potentially enhancing binding affinity or metabolic stability.

  • The N1-Boc Group: A tert-butyloxycarbonyl protecting group on the indole nitrogen. This group serves a critical dual purpose: it prevents unwanted side reactions at the N-H position during electrophilic substitution and increases the solubility of the indole in organic solvents, simplifying handling and purification.

This document will detail a robust and widely adopted synthetic route—the Vilsmeier-Haack reaction—and outline a comprehensive characterization protocol to validate the successful synthesis of this key building block.

Part 1: The Synthetic Pathway: Vilsmeier-Haack Formylation

The introduction of a formyl group onto an electron-rich aromatic ring is a cornerstone transformation in organic synthesis. For indoles, the Vilsmeier-Haack reaction stands out as the most efficient and regioselective method for formylation at the C3 position.[5][6] Traditional methods like the Reimer-Tiemann or Gattermann reactions often suffer from harsh conditions and lower yields, making the Vilsmeier-Haack the preferred industrial and laboratory-scale approach.[3]

The Underlying Mechanism: Activating the Electrophile

The efficacy of the Vilsmeier-Haack reaction hinges on the in situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from relatively benign starting materials: N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][9]

The mechanism proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by a cascade of electron movements and elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion.[10] This reagent is a weaker electrophile than those used in Friedel-Crafts acylations, which is why it is highly selective for electron-rich aromatics like indoles.[7]

  • Electrophilic Aromatic Substitution: The electron-rich indole ring, specifically the nucleophilic C3 position, attacks the Vilsmeier reagent. The resulting intermediate undergoes rearomatization by losing a proton. The final step is hydrolysis during aqueous workup, which converts the iminium salt intermediate into the desired aldehyde.[9][10]

Vilsmeier_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 Nucleophilic attack POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent Elimination IminiumSalt Iminium Intermediate VilsmeierReagent->IminiumSalt Indole 1-Boc-6-methylindole Indole->IminiumSalt Electrophilic Attack Aldehyde This compound IminiumSalt->Aldehyde Aqueous Workup (Hydrolysis)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Synthesis Workflow

The overall process begins with the protection of the commercially available 6-methylindole, followed by the core Vilsmeier-Haack formylation reaction.

Synthesis_Workflow Figure 2: Overall Synthetic Workflow Start 6-Methylindole Step1_Reagents Boc₂O, DMAP, Solvent Product1 1-Boc-6-methylindole Step1_Reagents->Product1 Boc Protection Step2_Reagents POCl₃, DMF Product2 Iminium Salt Intermediate Step2_Reagents->Product2 Vilsmeier-Haack Reaction Step3_Reagents Aqueous NaOH or NaOAc FinalProduct This compound Step3_Reagents->FinalProduct Hydrolysis Purification Column Chromatography FinalProduct->Purification

Caption: Figure 2: Overall Synthetic Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for indole formylation.[5][11][12] Researchers should perform their own risk assessment and optimization.

Materials and Reagents:

  • 1-Boc-6-methylindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH) or Sodium Acetate (NaOAc)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation (Activation):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes. The causality here is critical: this addition is exothermic, and maintaining a low temperature prevents potential side reactions and ensures controlled formation of the Vilsmeier reagent.

    • Allow the resulting mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction:

    • Dissolve 1-Boc-6-methylindole (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of the indole to the pre-formed Vilsmeier reagent dropwise at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Hydrolysis:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of an aqueous solution of NaOH (e.g., 2 M) or a saturated solution of sodium acetate until the pH is basic (pH ~9-10).[11][13] This step is highly exothermic and must be done with caution. Its purpose is twofold: to neutralize the acidic reaction mixture and to hydrolyze the iminium salt intermediate to the aldehyde.

    • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. This washing sequence removes residual DMF, salts, and other aqueous impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Part 2: Characterization and Data Validation

Confirming the identity and purity of the final product is a non-negotiable step in synthesis. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the structural features of the target molecule.

Characterization_Flow Figure 3: Product Validation Workflow SynthesizedProduct Purified Solid H_NMR ¹H NMR Spectroscopy SynthesizedProduct->H_NMR Proton Environment C_NMR ¹³C NMR Spectroscopy SynthesizedProduct->C_NMR Carbon Skeleton IR IR Spectroscopy SynthesizedProduct->IR Functional Groups MS Mass Spectrometry SynthesizedProduct->MS Molecular Weight & Fragmentation Conclusion Structure & Purity Confirmed H_NMR->Conclusion Data Correlation C_NMR->Conclusion Data Correlation IR->Conclusion Data Correlation MS->Conclusion Data Correlation

Caption: Figure 3: Product Validation Workflow.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound.

Technique Functional Group/Proton Expected Observation Rationale for Assignment
¹H NMR Aldehyde (-CHO)Singlet, δ ≈ 9.9-10.1 ppmThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. It has no adjacent protons to couple with.[14]
Indole H-2Singlet, δ ≈ 8.2-8.4 ppmThis proton is adjacent to the electron-withdrawing formyl group and the indole nitrogen, leading to a downfield shift.
Aromatic H-4, H-5, H-7Multiplets, δ ≈ 7.3-8.1 ppmThese protons are in the aromatic region. Their exact shifts and coupling patterns depend on the electronic effects of the methyl and formyl groups.
Methyl (-CH₃)Singlet, δ ≈ 2.4-2.5 ppmA standard chemical shift for an aromatic methyl group.
Boc (-C(CH₃)₃)Singlet, δ ≈ 1.6-1.7 ppmThe nine protons of the tert-butyl group are equivalent, resulting in a large singlet in the aliphatic region.
¹³C NMR Aldehyde (C=O)δ ≈ 184-186 ppmCarbonyl carbons are characteristically found far downfield.[14]
Boc (C=O)δ ≈ 149-151 ppmThe carbonyl of the carbamate is also downfield, but typically upfield from an aldehyde or ketone.
Indole & Aromatic Carbonsδ ≈ 110-140 ppmThe carbons of the indole ring system appear in the aromatic region.
Boc (-C(CH₃)₃)δ ≈ 84-86 ppmThe quaternary carbon of the Boc group.
Methyl (-CH₃)δ ≈ 21-22 ppmTypical shift for an aromatic methyl carbon.
Boc (-C(CH₃)₃)δ ≈ 28-29 ppmThe three equivalent methyl carbons of the Boc group.
IR Spectroscopy Aldehyde C=O StretchStrong band, ≈ 1660-1680 cm⁻¹This is a characteristic, strong absorption for a conjugated aldehyde carbonyl.[15]
Boc C=O StretchStrong band, ≈ 1720-1740 cm⁻¹The carbamate carbonyl typically absorbs at a higher frequency than the conjugated aldehyde.
C-H Aromatic StretchBands, ≈ 3000-3100 cm⁻¹Standard region for aromatic C-H stretches.
C-H Aliphatic StretchBands, ≈ 2850-3000 cm⁻¹Stretches for the methyl and Boc groups.
Mass Spec. (ESI+) Molecular Ion ([M+H]⁺)m/z ≈ 274.14Corresponds to the calculated molecular weight of C₁₅H₁₉NO₃ + H⁺.
Fragmentationm/z ≈ 218.09 ([M+H - C₄H₈]⁺)Loss of isobutylene (56 Da) from the Boc group is a very common fragmentation pathway.[16]
Fragmentationm/z ≈ 174.08 ([M+H - Boc]⁺)Loss of the entire Boc group (100 Da).
Fragmentationm/z = 57.07Detection of the tert-butyl cation is a hallmark of a Boc-protected compound.[17]

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction is a reliable and efficient process that yields a highly valuable building block for drug discovery. The strategic placement of the Boc protecting group facilitates a clean, high-yielding formylation at the C3 position, while the C6-methyl group provides a point of substitution for tuning molecular properties. The comprehensive characterization protocol outlined, employing a suite of orthogonal analytical techniques, ensures the structural integrity and purity of the final product. Mastery of this synthesis provides research teams with a versatile platform to explore novel chemical space in the pursuit of next-generation therapeutics.[1][2]

References

Introduction: The Privileged Scaffold of Indole and the Significance of the 3-Formyl Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted 3-Formylindoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[2] Among the various substituted indoles, those bearing a formyl group at the C3 position, known as 3-formylindoles or indole-3-carboxaldehydes, have garnered significant attention as versatile intermediates for the synthesis of complex indole derivatives and as bioactive molecules in their own right.[1][3]

The 3-formyl group is a key functional handle that allows for a multitude of chemical transformations, enabling the generation of diverse libraries of compounds with a wide range of pharmacological properties.[1][4] These derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[5][6][7] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted 3-formylindoles, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.

Synthetic Strategies: Accessing the 3-Formylindole Core

A common and efficient method for the synthesis of 3-formylindoles is the Vilsmeier-Haack reaction.[8] This reaction involves the formylation of an indole using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction proceeds through an electrophilic iminium intermediate that attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting intermediate yields the desired 3-formylindole.[8]

G Indole Substituted Indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate Electrophilic Attack at C3 Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Iminium_Intermediate Hydrolysis Basic Hydrolysis (e.g., NaOH) Iminium_Intermediate->Hydrolysis Product Substituted 3-Formylindole Hydrolysis->Product G I3A Indole-3-Carboxaldehyde (I3A) AhR Aryl Hydrocarbon Receptor (AhR) I3A->AhR Agonist ROS Decreased ROS Production I3A->ROS IL22 Interleukin-22 (IL-22) Production AhR->IL22 Stimulates Epithelial_Barrier Enhanced Epithelial Barrier IL22->Epithelial_Barrier Inflammation Reduced Inflammation Epithelial_Barrier->Inflammation ROS->Inflammation G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis Cell_Culture Culture Cancer Cells Seed_Plate Seed 96-well Plate Cell_Culture->Seed_Plate Treat_Cells Add Compounds to Cells Seed_Plate->Treat_Cells Prepare_Compounds Prepare Compound Dilutions Prepare_Compounds->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Dissolve_Formazan Dissolve Formazan (DMSO) Add_MTT->Dissolve_Formazan Read_Absorbance Read Absorbance (570 nm) Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

References

An In-depth Technical Guide to the Reactivity of the Formyl Group at the Indole 3-Position: A Keystone for Synthetic Innovation and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

I. Introduction: The Unique Chemical Persona of Indole-3-Carboxaldehyde

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Among its many derivatives, indole-3-carboxaldehyde (I3A), also known as 3-formylindole, stands out as a pivotal intermediate, prized for its versatility in organic synthesis.[2][4] Its unique reactivity stems from the interplay between the electron-rich indole ring and the electrophilic aldehyde group at the C3 position. This guide provides an in-depth exploration of the chemical reactivity of the 3-formyl group on the indole ring, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The C3 position of the indole ring is the most nucleophilic, making it the preferred site for electrophilic substitution.[3] The introduction of a formyl group at this position creates a molecule with dual functionality. The aldehyde group is a reactive electrophile, susceptible to nucleophilic attack, while the indole N-H proton can be removed under basic conditions, and the indole ring itself can participate in further reactions. This combination of features makes I3A an invaluable building block for creating molecular complexity.[2]

II. The Vilsmeier-Haack Reaction: A Gateway to 3-Formylindoles

A cornerstone for the synthesis of indole-3-carboxaldehyde is the Vilsmeier-Haack reaction. This reaction provides a reliable and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indole, typically at the C3 position.[5] The reaction involves the formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5] This electrophilic reagent then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate, which upon aqueous work-up, hydrolyzes to yield the desired indole-3-carboxaldehyde.[5]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Attack at C3 Vilsmeier_Reagent->Electrophilic_Attack Electrophile Indole Indole Indole->Electrophilic_Attack Iminium_Intermediate Iminium Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Intermediate->Hydrolysis I3A Indole-3-carboxaldehyde Hydrolysis->I3A

Caption: Mechanism of the Vilsmeier-Haack formylation of indole.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).

  • Formation of Vilsmeier Reagent: Cool the flask in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10°C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve indole in anhydrous DMF and add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 20°C.

  • Reaction Completion: After the addition is complete, heat the reaction mixture in a water bath at 35-40°C for 2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice with stirring.

  • Hydrolysis and Precipitation: Add 30% sodium hydroxide solution until the mixture is alkaline to litmus paper. The product, indole-3-carboxaldehyde, will precipitate out.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure indole-3-carboxaldehyde.

Table 1: Vilsmeier-Haack Formylation of Various Substituted Indoles [5]

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85688
6-MethylindolePOCl₃, DMF0 to 90989

III. The Aldehyde as an Electrophile: A Hub for Carbon-Carbon Bond Formation

The electrophilic nature of the formyl group at the C3 position makes it a prime target for nucleophilic attack, enabling a wide array of carbon-carbon bond-forming reactions. These transformations are fundamental to building the molecular complexity required for drug candidates.[2]

A. Knoevenagel Condensation: Crafting α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6] In the context of I3A, this reaction is invaluable for synthesizing α,β-unsaturated compounds, which are themselves versatile intermediates.[7][8] The reaction is typically catalyzed by a weak base, such as piperidine.[3][8]

Knoevenagel_Workflow Knoevenagel Condensation Workflow I3A Indole-3-carboxaldehyde Reaction_Vessel Reaction in Ethanol at RT I3A->Reaction_Vessel Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Reaction_Vessel Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Reaction_Vessel Precipitation Product Precipitation Reaction_Vessel->Precipitation Purification Filtration and Purification Precipitation->Purification Product α,β-Unsaturated Indole Derivative Purification->Product

Caption: General workflow for the Knoevenagel condensation with I3A.

Experimental Protocol: Knoevenagel Condensation of I3A with Malononitrile [8]

  • Dissolution: Dissolve indole-3-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reaction: Stir the mixture at room temperature. The product may begin to precipitate out of the solution.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Purification: Filter the solid product and wash with ice-cold water. Recrystallize from a suitable solvent if necessary to obtain the pure α,β-unsaturated product.

B. Henry (Nitroaldol) Reaction: Accessing β-Nitro Alcohol Scaffolds

The Henry reaction is a classic carbon-carbon bond-forming reaction involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[9][10] This reaction, when applied to I3A, yields β-nitro alcohols, which are valuable synthetic intermediates.[11] The products can be readily converted to other functional groups, such as β-amino alcohols or nitroalkenes, making the Henry reaction a powerful tool in organic synthesis.[9]

Experimental Protocol: Henry Reaction of I3A with Nitromethane

  • Reactant Mixture: In a flask, combine indole-3-carboxaldehyde (1 equivalent) and nitromethane (excess, can be used as solvent).

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine base) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: After completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

C. Synthesis of Bis(indolyl)methanes (BIMs): A Privileged Scaffold

Indole-3-carboxaldehyde can react with other indole molecules in an electrophilic substitution reaction to form bis(indolyl)methanes (BIMs).[8] These compounds are of significant interest due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[12] The reaction is typically catalyzed by protic or Lewis acids.[8][13]

BIM_Synthesis Synthesis of Bis(indolyl)methanes (BIMs) I3A Indole-3-carboxaldehyde Intermediate Electrophilic Intermediate I3A->Intermediate + H⁺ Indole1 Indole (1 eq.) Nucleophilic_Attack1 Nucleophilic Attack by Indole (1) Indole1->Nucleophilic_Attack1 Indole2 Indole (1 eq.) Nucleophilic_Attack2 Nucleophilic Attack by Indole (2) Indole2->Nucleophilic_Attack2 Acid_Catalyst Acid Catalyst (Protic or Lewis) Acid_Catalyst->Intermediate Intermediate->Nucleophilic_Attack1 Nucleophilic_Attack1->Nucleophilic_Attack2 BIM Bis(indolyl)methane Nucleophilic_Attack2->BIM

Caption: A simplified representation of the acid-catalyzed synthesis of BIMs from I3A and indole.

Experimental Protocol: Synthesis of Bis(indolyl)methanes [13][14]

  • Reactant Solution: In a suitable solvent such as 1,2-dichloroethane, dissolve indole (2 equivalents) and the desired aldehyde (e.g., benzaldehyde, 1 equivalent).[13]

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., triethylborane or La(OTf)₃).[13][14]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude mixture by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

IV. Beyond Condensations: Other Key Transformations of the 3-Formyl Group

The reactivity of the 3-formyl group extends beyond carbon-carbon bond formation, offering pathways to other important functional groups.

  • A. Oxidation to Indole-3-Carboxylic Acid: The formyl group can be easily oxidized to the corresponding carboxylic acid, indole-3-carboxylic acid.[11] This derivative and its analogues are also found in biological systems and serve as valuable synthetic precursors.[15][16]

  • B. Reduction to Indole-3-Methanol: The aldehyde can be reduced to the primary alcohol, indole-3-methanol (indole-3-carbinol), using standard reducing agents like sodium borohydride. Indole-3-carbinol is a well-known dietary supplement with potential health benefits.

  • C. Reductive Amination: This reaction converts the formyl group into an aminomethyl group, providing access to a wide range of 3-substituted tryptamine analogues, which are prevalent in many biologically active molecules.[2]

V. Applications in Drug Discovery and Development

The diverse reactivity of indole-3-carboxaldehyde makes it a cornerstone in the synthesis of therapeutic agents.[4][17] Its derivatives have demonstrated a broad spectrum of biological activities.[1] Furthermore, I3A itself is a biologically active metabolite of tryptophan, acting as a receptor agonist at the aryl hydrocarbon receptor (AhR) in intestinal immune cells.[11] This activity stimulates the production of interleukin-22, which is crucial for maintaining mucosal reactivity and intestinal homeostasis.[11] The potential of I3A and its derivatives in treating metabolic syndrome is also an active area of research.[18]

Table 2: Biological Activities of Indole-3-Carboxaldehyde Derivatives [1]

Derivative ClassBiological Activity
Schiff basesAnti-inflammatory, Anti-leishmanial
ChalconesAnti-cancer, Anti-bacterial
TriazolesAntifungal, Anti-HIV
CoumarinsAnti-cancer, Anti-inflammatory

VI. Conclusion: The Enduring Versatility of Indole-3-Carboxaldehyde

Indole-3-carboxaldehyde is far more than a simple aldehyde; it is a versatile and powerful building block in modern organic synthesis and medicinal chemistry. Its dual functionality, arising from the electron-rich indole nucleus and the electrophilic formyl group, provides a rich platform for a multitude of chemical transformations. From the classic Vilsmeier-Haack synthesis to a host of carbon-carbon bond-forming reactions and functional group interconversions, I3A offers a reliable and efficient entry point to complex molecular architectures. As our understanding of its biological roles, such as its interaction with the aryl hydrocarbon receptor, continues to grow, the importance of indole-3-carboxaldehyde as a key intermediate in the development of novel therapeutics is set to expand even further. Its continued exploration will undoubtedly lead to new synthetic methodologies and the discovery of next-generation pharmaceuticals.

VII. References

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2023). PubMed. Retrieved from --INVALID-LINK--

  • Somashekarappa Siddegowda, K., Mohammed Zabiulla, K., & Shivaraj Yellappa. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(4), 509-515.

  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists. Retrieved from --INVALID-LINK--

  • MedChemExpress. (n.d.). Indole-3-carboxaldehyde (3-Formylindole). Retrieved from --INVALID-LINK--

  • Somashekarappa Siddegowda, K., Mohammed Zabiulla, K., & Shivaraj Yellappa. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Retrieved from --INVALID-LINK--

  • Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.

  • Benchchem. (n.d.). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Retrieved from --INVALID-LINK--

  • Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. SID. Retrieved from --INVALID-LINK--

  • Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Indian Journal of Chemistry.

  • Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane. (2015). PubMed Central. Retrieved from --INVALID-LINK--

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2020). ResearchGate. Retrieved from --INVALID-LINK--

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). PubMed Central. Retrieved from --INVALID-LINK--

  • Nucleophilic Addition of Indoles to Carborancarboxaldehyde – A Convenient Synthetic Strategy towards Novel Boron-Enriched 3-Indolylmethanols. (2017). AIP Publishing. Retrieved from --INVALID-LINK--

  • Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. (2012). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. (2020). ThaiScience. Retrieved from --INVALID-LINK--

  • Scheme 1. The preparation of bis(indolyl)methanes by reaction of indole... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (2018). ResearchGate. Retrieved from --INVALID-LINK--

  • Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. (2024). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis of bis(indolyl)methanes using La(OTf)3 as an efficient catalyst under solvent-Free condition. (n.d.). International Journal of Scientific & Engineering Research.

  • Chem-Impex. (n.d.). Indole-3-carboxaldehyde. Retrieved from --INVALID-LINK--

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). ResearchGate. Retrieved from --INVALID-LINK--

  • Nucleophilic addition of indoles to carborancarboxaldehyde – A convenient synthetic strategy towards novel boron-enriched 3-indolylmethanols. (2017). ResearchGate. Retrieved from --INVALID-LINK--

  • Selleck Chemicals. (n.d.). Indole-3-carboxaldehyde. Retrieved from --INVALID-LINK--

  • Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. (2021). PubMed. Retrieved from --INVALID-LINK--

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2016). PubMed Central. Retrieved from --INVALID-LINK--

  • C‐3 Formylation of indoles with N‐methylaniline. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • C3 formylation and acylation of indoles with aldehydes. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • ChemWis. (2023). Vilsmeier–Haack reaction of indole. Retrieved from --INVALID-LINK--

  • Devi, N., & Singh, V. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 949-957.

  • Sciencemadness Discussion Board. (2007). Indole-3-Carbinol Oxidation. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Henry reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from --INVALID-LINK--

  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from --INVALID-LINK--

  • Nagaraja Naik et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

  • Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. (2021). Organic & Biomolecular Chemistry.

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from --INVALID-LINK--

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Retrieved from --INVALID-LINK--

  • [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. (1988). Yakugaku Zasshi.

  • SynArchive. (n.d.). Henry Reaction. Retrieved from --INVALID-LINK--

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi.

  • The Henry Reaction: Recent Examples. (2021). ResearchGate. Retrieved from --INVALID-LINK--

References

An In-Depth Technical Guide to 1-Boc-6-methyl-3-formylindole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Boc-6-methyl-3-formylindole, also known as tert-butyl 3-formyl-6-methyl-1H-indole-1-carboxylate, is a pivotal synthetic intermediate in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure found in numerous bioactive compounds, and the 3-formyl group serves as a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the molecule's properties, a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, its spectroscopic signature, and its applications in drug discovery. The inclusion of a tert-butoxycarbonyl (Boc) protecting group at the N1 position enhances its utility by allowing for selective reactions at other positions before facile deprotection.

Introduction: The Strategic Importance of Functionalized Indoles

The indole nucleus is a cornerstone of pharmaceutical chemistry, forming the core of drugs ranging from the anti-inflammatory indomethacin to the anti-migraine sumatriptan. Indole-3-carboxaldehydes, in particular, are highly valued precursors for constructing more complex molecular architectures. The formyl group at the C3 position is electrophilic and readily participates in reactions such as Wittig olefination, reductive amination, and aldol condensations, enabling the synthesis of diverse compound libraries.[1]

The subject of this guide, this compound, possesses three key features:

  • The Indole Core: Provides the fundamental bicyclic aromatic structure known for favorable interactions with biological targets.

  • The C6-Methyl Group: This substituent modifies the electronic properties and steric profile of the indole ring, which can influence binding affinity and metabolic stability in drug candidates.

  • The N1-Boc Group: The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing its participation in undesired side reactions and increasing the molecule's solubility in organic solvents. It can be easily removed under acidic conditions when N-functionalization is desired.

  • The C3-Formyl Group: A versatile chemical handle that serves as the primary site for synthetic elaboration.

This strategic combination of functional groups makes this compound a valuable building block for synthesizing targeted therapies and novel chemical entities.

Molecular Properties and Characterization

The fundamental properties of this compound are summarized below. These values are essential for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValue
Chemical Formula C₁₅H₁₇NO₃
Molecular Weight 259.30 g/mol
IUPAC Name tert-butyl 3-formyl-6-methyl-1H-indole-1-carboxylate
Appearance Typically an off-white to yellow solid
Solubility Soluble in dichloromethane, ethyl acetate, THF; poorly soluble in water
Spectroscopic Signature (Predicted)

For unambiguous identification, spectroscopic analysis is critical. Based on analogous structures, the following spectral data are expected:

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ ~8.2-7.5 ppm (m, 4H): Aromatic protons of the indole ring.

    • δ ~2.5 ppm (s, 3H): Methyl group protons (-CH₃).

    • δ ~1.7 ppm (s, 9H): tert-butyl protons of the Boc group (-C(CH₃)₃).

  • ¹³C NMR (in CDCl₃, 101 MHz):

    • δ ~185 ppm: Aldehyde carbonyl carbon.

    • δ ~150 ppm: Boc carbonyl carbon.

    • δ ~140-115 ppm: Aromatic carbons of the indole ring.

    • δ ~85 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

    • δ ~28 ppm: tert-butyl methyl carbons.

    • δ ~22 ppm: C6-methyl carbon.

  • Mass Spectrometry (ESI+):

    • m/z: 260.1 [M+H]⁺, 282.1 [M+Na]⁺.

Synthesis via Vilsmeier-Haack Formylation

The most reliable and widely adopted method for introducing a formyl group at the C3 position of an electron-rich indole is the Vilsmeier-Haack reaction.[1] This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

Mechanism and Rationale
  • Formation of the Vilsmeier Reagent: POCl₃ activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic. A subsequent chloride displacement leads to the formation of the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.

  • Electrophilic Attack: The electron-rich C3 position of the N-Boc protected 6-methylindole attacks the Vilsmeier reagent. The N-Boc group, being electron-withdrawing, slightly deactivates the indole ring compared to an unprotected indole, but the C3 position remains the most nucleophilic site.

  • Aromatization and Hydrolysis: The resulting intermediate eliminates HCl to restore the aromaticity of the pyrrole ring, forming a new iminium salt.

  • Workup: During aqueous workup, this iminium salt is readily hydrolyzed to yield the final 3-formylindole product.

G cluster_reaction Core Reaction cluster_workup Workup DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Start 1-Boc-6-methylindole Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Attack Hydrolysis Aqueous Hydrolysis Intermediate->Hydrolysis Quenching Product This compound Hydrolysis->Product Isolation

Caption: A diagram of the Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the procedure followed by spectroscopic confirmation against the data in Section 2 ensures the successful synthesis of the target compound.

Materials and Reagents:

  • 1-Boc-6-methylindole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Reagent Preparation (Vilsmeier Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 15 minutes. Causality Note: This addition is exothermic; slow addition at 0 °C is crucial to control the reaction and safely form the Vilsmeier reagent.

    • Allow the resulting mixture to stir at 0 °C for 30 minutes.

  • Reaction:

    • Dissolve 1-Boc-6-methylindole (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup and Quenching:

    • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of NaHCO₃. Causality Note: This step quenches the reaction by hydrolyzing the intermediate iminium salt and neutralizes the acidic reaction medium. This must be done slowly and with vigorous stirring as gas evolution (CO₂) will occur.

    • Stir the mixture until all the ice has melted and gas evolution has ceased.

  • Extraction and Purification:

    • Transfer the aqueous mixture to a separatory funnel and extract three times with DCM or EtOAc.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes (e.g., 10-30% EtOAc) as the eluent.

  • Final Product:

    • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

    • Confirm the identity and purity of the product using NMR and Mass Spectrometry.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value building block. Its synthetic utility is demonstrated in its conversion to a variety of pharmacologically relevant scaffolds.

  • Synthesis of Kinase Inhibitors: The formyl group can be used to construct heterocyclic rings, such as pyrimidines or pyridines, which are common motifs in kinase inhibitors targeting cancer pathways.

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction yields 3-aminomethylindole derivatives. This is a powerful method for introducing diverse side chains to explore structure-activity relationships (SAR).

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the formyl group into an alkene, allowing for the extension of carbon chains and the synthesis of compounds like synthetic analogues of natural products.

  • Precursor to Carboxylic Acids and Alcohols: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important functionalized indole derivatives.

Caption: Molecular properties of the target compound.

Conclusion

This compound is a strategically designed synthetic intermediate that provides researchers with a robust platform for the synthesis of novel, complex molecules. Its preparation via the Vilsmeier-Haack reaction is efficient and scalable. The presence of the orthogonal Boc-protecting group and the versatile formyl handle allows for a logical and controlled approach to building molecular diversity, making it an indispensable tool in the modern drug discovery and development pipeline.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Molecules from 1-Boc-6-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] This guide provides a detailed exploration of 1-Boc-6-methyl-3-formylindole, a highly versatile and functionalized building block for the synthesis of diverse bioactive molecules. The strategic placement of the 6-methyl group, the C3-formyl handle, and the N1-Boc protecting group offers a tripartite system for controlled, regioselective diversification. We present field-proven protocols for key transformations—including bis(indolyl)methane formation, Wittig olefination, reductive amination, and the Pictet-Spengler reaction—that leverage the unique reactivity of this intermediate. Each protocol is designed to be a self-validating system, with explanations of the underlying mechanistic principles and causality behind experimental choices, empowering researchers in drug discovery and development to construct complex molecular architectures with precision and efficiency.

Introduction: The Strategic Value of this compound

This compound is not merely an intermediate; it is a strategically designed platform for chemical innovation. Its utility stems from the synergistic interplay of its three key functional components:

  • The Indole Core: An electron-rich aromatic system, the indole ring is a privileged structure known to interact with a multitude of biological targets.[3][4] Its derivatives are prominent in anticancer, antibacterial, and kinase inhibitor drug discovery programs.[5][6][7]

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose. It deactivates the indole nitrogen, preventing unwanted side reactions (e.g., N-alkylation) and directing electrophilic substitution towards the C3 position. Crucially, it can be removed under mild acidic conditions, allowing for late-stage N-functionalization or restoration of the N-H bond, which is often critical for biological activity.

  • The C3-Formyl Group: As a versatile electrophilic handle, the aldehyde at the C3 position is the primary gateway for molecular diversification. It readily participates in a wide array of classic and modern organic reactions, including C-C and C-N bond formations, allowing for the introduction of new functional groups and the construction of complex heterocyclic systems.[8][9]

  • The C6-Methyl Group: Substitution at the C6 position can significantly influence the pharmacological profile of indole derivatives by modulating lipophilicity, metabolic stability, and target-binding interactions. The 6-methylindole scaffold is a key intermediate in pharmaceuticals targeting neurological disorders and cancer.[10]

This guide provides researchers with the foundational chemistry and detailed methodologies to unlock the synthetic potential of this powerful building block.

Core Synthetic Transformations & Protocols

The C3-aldehyde is the focal point for derivatization. The following sections detail robust protocols for its transformation into key structural motifs found in bioactive molecules.

Pathway A: Synthesis of Bis(indolyl)methanes (BIMs)

Scientific Principle: Bis(indolyl)methanes are a class of compounds renowned for their cytotoxic, antibacterial, and antiangiogenic properties.[11] Their synthesis from an indole-3-carbaldehyde involves an acid-catalyzed electrophilic substitution reaction with a second indole molecule. The aldehyde is first protonated by a Lewis or Brønsted acid, which makes the carbonyl carbon highly electrophilic. Nucleophilic attack from the electron-rich C3 position of a second indole molecule, followed by dehydration, yields the BIM product.[12][13]

Experimental Workflow: BIM Synthesis

cluster_reagents Reagents & Solvents cluster_procedure Procedure reagent1 This compound step1 1. Dissolve starting materials in solvent at RT. reagent1->step1 reagent2 Indole (1.1 eq) reagent2->step1 catalyst Catalyst (e.g., InCl3, 10 mol%) step2 2. Add catalyst and stir (monitor by TLC). catalyst->step2 solvent Solvent (e.g., CH2Cl2) solvent->step1 step1->step2 step3 3. Quench reaction (e.g., with sat. NaHCO3). step2->step3 step4 4. Extract with organic solvent, dry, and concentrate. step3->step4 step5 5. Purify via column chromatography. step4->step5

Caption: Workflow for the synthesis of Bis(indolyl)methanes (BIMs).

Detailed Protocol: Synthesis of 1-Boc-6-methyl-3-[(1H-indol-3-yl)methyl]-1H-indole

  • To a stirred solution of this compound (1.0 mmol, 259 mg) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (N₂), add indole (1.1 mmol, 129 mg).

  • Add the Lewis acid catalyst, such as Indium(III) chloride (0.1 mmol, 22 mg), to the mixture in one portion at room temperature.

  • Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to afford the pure bis(indolyl)methane product.

Data Summary Table

CatalystSolventTemp (°C)Time (h)Typical Yield (%)
InCl₃ (10 mol%)CH₂Cl₂252-485-95
Sc(OTf)₃ (5 mol%)CH₃CN253-580-90
I₂ (20 mol%)CH₂Cl₂251-288-96
Potash AlumSolvent-free250.5-190-97[11]
Pathway B: Wittig Reaction for C=C Bond Formation

Scientific Principle: The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[14] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The nucleophilic ylide attacks the electrophilic carbonyl carbon to form a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. This intermediate fragments to yield the desired alkene and a triphenylphosphine oxide byproduct. This reaction is invaluable for extending carbon chains and introducing vinyl linkers, which can be further modified.[15][16]

Reaction Scheme: Wittig Olefination

Caption: General scheme for the Wittig olefination of 3-formylindole.

Detailed Protocol: Synthesis of 1-Boc-6-methyl-3-(2-phenylvinyl)-1H-indole

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), suspend benzyltriphenylphosphonium chloride (1.2 mmol, 467 mg) in anhydrous tetrahydrofuran (THF, 15 mL).

  • Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.2 mmol, 0.75 mL of 1.6 M solution in hexanes) dropwise. The solution will turn a deep orange/red color, indicating the formation of the ylide. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve this compound (1.0 mmol, 259 mg) in anhydrous THF (5 mL).

  • Add the indole solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the consumption of the starting aldehyde.

  • Quench the reaction by carefully adding water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to isolate the alkene product.

Data Summary Table

Phosphonium SaltBaseSolventTemp (°C)Time (h)Typical Yield (%)
PhCH₂P(Ph)₃Cln-BuLiTHF0 to 2512-1675-85
CH₃P(Ph)₃INaHDMSO256-880-90
(EtO)₂P(O)CH₂CO₂EtNaHTHF254-685-95 (HWE variant)
Pathway C: Pictet-Spengler Reaction for β-Carboline Synthesis

Scientific Principle: The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that constructs the tetrahydro-β-carboline ring system, a core structure in many pharmacologically active indole alkaloids.[17][18] The reaction proceeds via the condensation of a β-indolylethylamine (e.g., tryptamine) with an aldehyde to form a Schiff base. Under acidic conditions, this Schiff base protonates to an electrophilic iminium ion, which is then attacked by the nucleophilic C2 position of the indole ring in an intramolecular electrophilic substitution, leading to cyclization.[19][20]

Mechanism: Pictet-Spengler Cyclization

References

Application Note & Protocol: Vilsmeier-Haack Formylation of 1-Boc-6-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indole-3-Carboxaldehydes

The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This transformation, which employs an electrophilic iminium salt known as the Vilsmeier reagent, is particularly effective for indoles, which are highly activated heterocyclic systems.[4] The resulting indole-3-carboxaldehyde derivatives are not merely synthetic curiosities; they are pivotal building blocks in the development of a vast array of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.[4]

This guide provides an in-depth protocol for the Vilsmeier-Haack formylation of 1-Boc-6-methylindole. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances solubility in organic solvents and modulates the nucleophilicity of the indole ring, while the methyl group at the 6-position serves as a key substituent for tuning the electronic and steric properties of target molecules. Understanding the nuances of this reaction is critical for researchers aiming to synthesize complex indole-based scaffolds.

The Reaction Mechanism: A Stepwise Electrophilic Attack

The Vilsmeier-Haack reaction proceeds through a well-established, multi-step mechanism. The success of the synthesis hinges on understanding the causality behind each transformation, from the initial activation of the formylating agent to the final hydrolysis.

Pillar 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the formation of the highly electrophilic chloroiminium salt, the "Vilsmeier Reagent." This occurs through the nucleophilic attack of the oxygen atom of N,N-dimethylformamide (DMF) on the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃).[2][3][5][6] Subsequent rearrangement and elimination of a dichlorophosphate anion yield the resonance-stabilized Vilsmeier reagent. This activation step is crucial, as DMF alone is not electrophilic enough to react with the indole ring.

Vilsmeier_Reagent_Formation DMF DMF Intermediate Adduct DMF->Intermediate + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier - [PO₂Cl₂]⁻

Caption: Formation of the electrophilic Vilsmeier reagent.

Pillar 2: Electrophilic Substitution at the C3 Position

The indole nucleus is an electron-rich heterocycle, with the highest electron density located at the C3 position.[7] Consequently, the indole's π-system acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution is the key bond-forming step and demonstrates high regioselectivity for the C3 position.[4]

Pillar 3: Hydrolysis to the Aldehyde

The resulting iminium salt intermediate is stable until the reaction is quenched with water. During the aqueous workup, water attacks the iminium carbon, leading to a hemiaminal intermediate.[3][5][8] This intermediate then eliminates dimethylamine and, following deprotonation, yields the final, stable 1-Boc-6-methylindole-3-carbaldehyde product.

The complete mechanistic pathway is illustrated below.

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 1-Boc-6-methylindole (Nucleophile) Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt Electrophilic Substitution Hydrolysis Aqueous Workup (H₂O) Iminium_Salt->Hydrolysis Product 1-Boc-6-methylindole- 3-carbaldehyde Hydrolysis->Product Elimination of Me₂NH

Caption: Overall mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described steps, particularly regarding anhydrous conditions and temperature control, is paramount for achieving a high yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-Boc-6-methylindole>98%Sigma-AldrichEnsure it is dry before use.
Phosphorus Oxychloride (POCl₃)>99%, ReagentPlus®Sigma-AldrichFreshly distilled or from a new sealed bottle.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsUse from a Sure/Seal™ bottle.
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificUsed as a solvent for the substrate.
Sodium Hydroxide (NaOH)Pellets, >97%EMD MilliporeFor neutralization.
Saturated Sodium Bicarbonate Soln.-Lab-preparedFor washing.
Brine (Saturated NaCl Soln.)-Lab-preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)-VWRFor drying the organic phase.
Ethyl AcetateACS Grade-For extraction and chromatography.
HexanesACS Grade-For chromatography.
Critical Safety Precautions
  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently and exothermically with water.[9][10] It is a lachrymator and must be handled exclusively in a certified chemical fume hood. Wear a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles.[11][12] A face shield is recommended.

  • N,N-Dimethylformamide (DMF): An irritant and readily absorbed through the skin. Handle in a fume hood and avoid contact.

  • Reaction Quench: The quenching of the reaction mixture is highly exothermic due to the hydrolysis of excess POCl₃.[8] This step must be performed slowly and with efficient cooling to prevent uncontrolled boiling and splashing of corrosive material.

Step-by-Step Synthesis Procedure

Workflow A 1. Vilsmeier Reagent Preparation (0°C) B 2. Substrate Addition (0°C to RT) A->B C 3. Reaction (Heat to 60-70°C) B->C D 4. Reaction Quench (Pour onto ice) C->D E 5. Neutralization & Extraction D->E F 6. Purification (Chromatography) E->F G Final Product F->G

Caption: Experimental workflow for the synthesis.

  • Vilsmeier Reagent Preparation:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL).

    • Cool the flask in an ice-water bath to 0°C.

    • Slowly add POCl₃ (5.5 mL, 1.5 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 45 minutes. The solution should become a pale yellow, slightly viscous liquid.

  • Substrate Addition and Reaction:

    • In a separate flask, dissolve 1-Boc-6-methylindole (10.0 g, 1.0 equivalent) in anhydrous DCM (20 mL).

    • Add the substrate solution dropwise to the prepared Vilsmeier reagent at room temperature.

    • After the addition, heat the reaction mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Work-up: Quenching and Hydrolysis:

    • Prepare a 1 L beaker containing 300 g of crushed ice and a large stir bar.

    • CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the warm reaction mixture in a thin stream into the vigorously stirring ice.

    • Rinse the reaction flask with a small amount of water and add it to the beaker.

    • Allow the mixture to stir for 30 minutes as the ice melts.

  • Neutralization and Product Isolation:

    • Cool the aqueous solution in an ice bath. Slowly add a 5 M NaOH solution portion-wise, monitoring the pH. Continue adding base until the solution is neutral to slightly basic (pH 7-8).

    • The product should precipitate as a solid. If it oils out, add ethyl acetate to begin extraction.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20).

    • Combine the pure fractions and remove the solvent in vacuo to afford 1-Boc-6-methylindole-3-carbaldehyde as a solid.

Expected Results and Characterization

ParameterValue
Starting Material 1-Boc-6-methylindole (10.0 g)
Product 1-Boc-6-methylindole-3-carbaldehyde
Molecular Formula C₁₅H₁₇NO₃
Molecular Weight 259.30 g/mol
Expected Yield 85-95%
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~9.9 (s, 1H, -CHO), ~8.1 (s, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~2.5 (s, 3H, -CH₃), ~1.7 (s, 9H, -C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~185.0, ~150.0, ~138.0, ~135.0, ~125.0, ~124.0, ~122.0, ~120.0, ~115.0, ~84.0, ~28.0, ~22.0

Note: NMR chemical shifts are estimations based on analogous structures and may vary slightly.[13][14]

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Yield 1. Inactive Vilsmeier reagent due to moisture contamination.1. Ensure all glassware is flame-dried and reagents are strictly anhydrous. Use fresh, high-quality POCl₃ and anhydrous DMF.
2. Incomplete reaction.2. Increase reaction time or temperature moderately (e.g., to 80°C). Confirm starting material consumption by TLC before workup.
Dark-colored Product Degradation during workup or overheating.Perform the quench and neutralization steps at 0°C. Avoid excessive heating during the reaction.
Difficult Purification Presence of residual DMF or phosphorus byproducts.Ensure thorough extraction and washing during the workup. A water wash of the combined organic layers can help remove residual DMF.
Boc-group Cleavage Reaction temperature is too high or exposure to strong acid.This is unlikely under standard Vilsmeier conditions but can occur. Maintain the recommended temperature and neutralize promptly after hydrolysis.

References

Application Notes and Protocols: A Comprehensive Guide to the Reductive Amination of 1-Boc-6-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, central to the assembly of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of methods available, reductive amination stands out as a robust and widely utilized strategy for the synthesis of primary, secondary, and tertiary amines.[1] This process, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, offers a high degree of control and functional group tolerance, making it an indispensable tool in the modern synthetic chemist's arsenal.

This application note provides a detailed protocol for the reductive amination of a specialized indole derivative, 1-Boc-6-methyl-3-formylindole. Indole scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds.[2] The ability to functionalize the indole nucleus at the 3-position via reductive amination opens avenues for the synthesis of novel tryptamine analogs and other complex molecular architectures with potential therapeutic applications.

We will first outline a reliable procedure for the synthesis of the requisite starting material, this compound, followed by a comprehensive, step-by-step protocol for its subsequent reductive amination. The causality behind experimental choices, from reagent selection to reaction conditions and workup procedures, will be thoroughly explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Mechanistic Insights: The Elegance of a One-Pot Transformation

Reductive amination proceeds through a two-step sequence that is often conducted in a single reaction vessel, a testament to its efficiency. The initial step involves the condensation of the aldehyde, this compound, with a primary amine to form a hemiaminal intermediate. This intermediate then dehydrates to yield a protonated imine, or iminium ion.[3]

The choice of reducing agent is critical to the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for this transformation.[4] Its mild nature, attributed to the steric bulk and electron-withdrawing effects of the three acetoxy groups, renders it less reactive towards aldehydes and ketones.[5] However, it readily reduces the more electrophilic iminium ion, thus minimizing the formation of the corresponding alcohol byproduct.[6] The reaction is typically carried out in aprotic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]

Synthesis of the Starting Material: this compound

A prerequisite for the target reductive amination is the availability of the starting aldehyde. This can be achieved in a two-step sequence from commercially available 6-methylindole.

Step 1: N-Boc Protection of 6-Methylindole

The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a crucial first step. This is typically achieved by reacting 6-methylindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

cluster_0 Synthesis of this compound 6-Methylindole 6-Methylindole 1-Boc-6-methylindole 1-Boc-6-methylindole 6-Methylindole->1-Boc-6-methylindole Boc₂O, Base Solvent This compound This compound 1-Boc-6-methylindole->this compound Vilsmeier-Haack Reagent (POCl₃, DMF)

Diagram 1: Synthetic workflow for the starting material.
Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[8][9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[10] This electrophilic species then attacks the electron-rich 3-position of the indole ring.[11]

Protocol 1: Synthesis of this compound

Materials:

  • 6-Methylindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Boc Protection: To a solution of 6-methylindole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and Boc₂O (1.2 eq). Stir the reaction mixture at room temperature for 12-16 hours.

  • Workup 1: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford crude 1-Boc-6-methylindole, which can often be used in the next step without further purification.

  • Vilsmeier-Haack Formylation: In a separate flask, cool anhydrous DMF to 0 °C and add POCl₃ (1.5 eq) dropwise with stirring. Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve the crude 1-Boc-6-methylindole in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours.

  • Workup 2: Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to obtain this compound as a solid.

Reductive Amination of this compound

With the starting aldehyde in hand, the reductive amination can be performed. The following is a general protocol using a primary amine as the nucleophile and sodium triacetoxyborohydride as the reducing agent.

cluster_1 Reductive Amination Workflow Aldehyde_Amine Mix Aldehyde and Amine in Solvent Add_STAB Add NaBH(OAc)₃ Aldehyde_Amine->Add_STAB Reaction Stir at Room Temp Add_STAB->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Dry and Purify Extraction->Purification Final_Product N-Substituted Amine Purification->Final_Product

Diagram 2: General workflow for reductive amination.

Protocol 2: Reductive Amination

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

ParameterRecommended ConditionRationale
Stoichiometry Aldehyde (1.0 eq), Amine (1.1-1.2 eq), NaBH(OAc)₃ (1.5-2.0 eq)A slight excess of the amine drives iminium ion formation. Excess reducing agent ensures complete conversion.[12]
Solvent 1,2-Dichloroethane (DCE) or THFAprotic solvents that are compatible with the reducing agent.[6]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 4-16 hoursMonitor by TLC or LC-MS for disappearance of the starting aldehyde.
Workup Quench with sat. aq. NaHCO₃Neutralizes any remaining acid and quenches the excess reducing agent.[13]

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DCE, add the primary amine (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired N-substituted secondary amine.

Characterization of the Final Product

The successful synthesis of the N-Boc protected secondary amine can be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The most definitive evidence for the successful installation of the Boc group is the appearance of a sharp singlet at approximately 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[14] The disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of new signals corresponding to the newly formed methylene group adjacent to the nitrogen are also key indicators. The final product may exist as a mixture of rotamers due to restricted rotation around the N-Boc bond, which can be observed in the NMR spectrum.[15]

  • ¹³C NMR Spectroscopy: The presence of the Boc group can be confirmed by signals for the quaternary carbon (around 80 ppm) and the carbonyl carbon (around 155 ppm).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the synthesized compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the reductive amination of this compound. By detailing the synthesis of the starting material and providing a step-by-step guide to the reductive amination process, this document aims to empower researchers in their efforts to synthesize novel indole-based compounds. The use of sodium triacetoxyborohydride as a mild and selective reducing agent ensures a high-yielding and clean reaction, making this protocol a valuable addition to the synthetic chemist's toolkit.

References

The Strategic Utility of 1-Boc-6-methyl-3-formylindole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone in the architecture of numerous natural products and synthetic molecules of profound biological significance.[1][2] Its inherent ability to mimic peptide structures and engage in various non-covalent interactions with protein targets has cemented its status as a "privileged scaffold" in medicinal chemistry.[1] From anti-inflammatory agents like Indomethacin to antiviral drugs, the indole core is a recurring motif in a multitude of therapeutic agents.[1][2] Among the various functionalized indoles, indole-3-carbaldehyde derivatives serve as exceptionally versatile intermediates, providing a reactive handle for the construction of complex molecular architectures with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3]

This guide focuses on a specific, strategically substituted derivative: 1-Boc-6-methyl-3-formylindole . The deliberate placement of a tert-butyloxycarbonyl (Boc) group at the N1 position and a methyl group at the C6 position imparts unique chemical properties and offers distinct advantages in multi-step synthetic campaigns aimed at novel therapeutic agents. The N-Boc group serves as a crucial protecting group, modulating the reactivity of the indole ring and preventing unwanted side reactions, although its stability under certain reaction conditions must be considered.[4] The C6-methyl group, on the other hand, can provide beneficial steric and electronic effects, potentially enhancing binding affinity to target proteins and improving pharmacokinetic properties. The strategic importance of substitution at the 6-position of the indole ring has been highlighted in the development of potent kinase inhibitors.[5]

These application notes will provide a detailed overview of the synthesis and utility of this compound, complete with detailed experimental protocols for its preparation and subsequent transformation into medicinally relevant scaffolds.

Synthesis of this compound: A Representative Protocol

The introduction of a formyl group at the C3 position of an indole ring is most commonly achieved through electrophilic formylation. The Vilsmeier-Haack reaction is a classic and reliable method for this transformation.[6] The following protocol is a representative procedure adapted from established methods for the formylation of indoles.

Protocol 1: Vilsmeier-Haack Formylation of 1-Boc-6-methylindole

This protocol describes the synthesis of this compound from the corresponding 1-Boc-6-methylindole.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF): This combination forms the Vilsmeier reagent (chloromethylenedimethyliminium salt), which is the active electrophile that attacks the electron-rich C3 position of the indole.

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and inert atmosphere are crucial to prevent its decomposition and ensure high yields.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions. The subsequent reaction with the indole is often carried out at slightly elevated temperatures to ensure complete conversion.

  • Aqueous Workup with Base: The reaction is quenched with ice-water, and the intermediate iminium salt is hydrolyzed to the aldehyde under basic conditions.

Experimental Workflow Diagram:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup and Purification a POCl₃ in DMF b Cool to 0-5 °C a->b Stir c Add 1-Boc-6-methylindole solution b->c d Warm to 35 °C c->d e Stir for 1-2 hours d->e f Quench with ice-water e->f g Basify with NaOH solution f->g h Extract with Ethyl Acetate g->h i Purify by column chromatography h->i j This compound i->j Obtain pure product G a This compound e Reflux a->e b Active Methylene Compound (e.g., Malononitrile) b->e c Base Catalyst (e.g., Piperidine) c->e d Solvent (e.g., Ethanol) d->e f Cool and Precipitate e->f g Filter and Wash f->g h α,β-Unsaturated Indole Derivative g->h G a This compound d Stir at RT a->d b Amine (e.g., Benzylamine) b->d c Solvent (e.g., DCM) c->d e Add STAB d->e f Continue Stirring e->f g Aqueous Workup f->g h Purify by Column Chromatography g->h i 3-Aminomethylindole Derivative h->i

References

Wittig reaction conditions for 1-Boc-6-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Application of the Wittig Reaction for the Synthesis of 3-Vinylindoles from 1-Boc-6-methyl-3-formylindole

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the C3 position of the indole ring is a critical step in the synthesis of many biologically active molecules. The Wittig reaction offers a powerful and reliable method for C-C bond formation, specifically for converting aldehydes and ketones into alkenes. Its application to this compound allows for the introduction of a vinyl group at the C3 position, a versatile handle for further chemical transformations in drug discovery programs.

This document provides a comprehensive guide to the Wittig reaction conditions tailored for this compound, detailing mechanistic considerations, step-by-step protocols, and troubleshooting advice to ensure successful and reproducible outcomes.

Mechanistic Insights: The Wittig Reaction on an Indole Scaffold

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to yield an alkene and a phosphine oxide. The stereochemical outcome of the reaction (E/Z selectivity) is largely dependent on the nature of the ylide used.

Ylide Selection: Stabilized vs. Unstabilized
  • Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., an ester or ketone) adjacent to the carbanion, which delocalizes the negative charge and makes the ylide less reactive. Reactions with stabilized ylides are generally reversible at the oxaphosphetane stage and tend to favor the formation of the more thermodynamically stable E-alkene.

  • Non-stabilized (Reactive) Ylides: These ylides bear simple alkyl or aryl groups. They are highly reactive, and the formation of the oxaphosphetane is typically irreversible. This often leads to the kinetic product, the Z-alkene.

For the synthesis of 3-vinylindoles, the choice between a stabilized or non-stabilized ylide will dictate the geometry of the resulting double bond and the required reaction conditions.

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Indole_Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Indole_Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (R-CH=PPh3) Ylide->Oxaphosphetane Alkene 3-Vinylindole Derivative Oxaphosphetane->Alkene Collapse Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: The general mechanism of the Wittig reaction.

Experimental Protocols

The following protocols provide detailed procedures for the Wittig reaction on this compound using both a stabilized and a non-stabilized ylide.

Materials and Reagents
  • This compound

  • Methyltriphenylphosphonium bromide (for non-stabilized ylide)

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: Synthesis of 1-Boc-6-methyl-3-vinylindole (using a non-stabilized ylide)

This protocol typically favors the formation of the terminal alkene.

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (1.2 eq).

  • Suspend the phosphonium salt in anhydrous THF (10 mL per mmol of salt).

  • Cool the suspension to 0 °C in an ice bath.

  • Under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise over 10 minutes. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

Step 2: The Wittig Reaction

  • In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF (5 mL per mmol of aldehyde).

  • Cool the aldehyde solution to 0 °C.

  • Slowly add the freshly prepared ylide solution from Step 1 to the aldehyde solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-Boc-6-methyl-3-vinylindole.

Protocol 2: Synthesis of Ethyl 2-(1-Boc-6-methyl-1H-indol-3-yl)acrylate (using a stabilized ylide)

This protocol will favor the formation of the E-isomer.

Step 1: The Wittig Reaction

  • To a flame-dried round-bottom flask, add this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Dissolve the reactants in anhydrous THF or toluene (10 mL per mmol of aldehyde).

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

Step 2: Work-up and Purification

  • Cool the reaction mixture to room temperature and concentrate in vacuo.

  • The crude product can often be directly purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes to isolate the pure E-isomer of ethyl 2-(1-Boc-6-methyl-1H-indol-3-yl)acrylate.

Data Summary: Reaction Conditions

ParameterProtocol 1 (Non-stabilized Ylide)Protocol 2 (Stabilized Ylide)
Wittig Reagent Methylenetriphenylphosphorane(Carbethoxymethylene)triphenylphosphorane
Base Potassium tert-butoxide (KOtBu)Not required (ylide is stable)
Solvent Anhydrous THFAnhydrous THF or Toluene
Temperature 0 °C to Room TemperatureReflux
Reaction Time 4-6 hours12-24 hours
Stereoselectivity Terminal alkenePredominantly E-isomer

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive ylide due to moisture or air exposure.Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use freshly opened anhydrous solvents.
Steric hindrance around the aldehyde.For highly hindered substrates, consider using a more reactive ylide or a different synthetic route.
Formation of byproducts Side reactions of the ylide or aldehyde.Lowering the reaction temperature may improve selectivity. Ensure the slow addition of reagents.
Difficult purification Co-elution of product with triphenylphosphine oxide.For non-polar products, triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent like hexanes or by conversion to a water-soluble phosphonium salt.

Conclusion

The Wittig reaction is a highly effective method for the synthesis of 3-vinylindoles from this compound. The choice of a stabilized or non-stabilized ylide provides strategic control over the structure of the resulting alkene, allowing for the synthesis of either terminal or α,β-unsaturated ester-substituted vinylindoles. The protocols and guidelines presented here offer a robust starting point for researchers in medicinal chemistry and organic synthesis to access these valuable building blocks.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Formylindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized 3-Formylindoles

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Among indole derivatives, 3-formylindoles are particularly valuable as synthetic intermediates due to the versatile reactivity of the aldehyde group.[2] This functionality allows for a wide array of subsequent chemical transformations, making it a strategic anchor point for molecular elaboration.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a powerful toolkit for the direct functionalization of aromatic and heteroaromatic systems.[5] This guide provides an in-depth exploration of the application of these transformative reactions to 3-formylindole substrates, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into classical cross-coupling methodologies requiring halo-substituted 3-formylindoles, as well as modern, direct C-H functionalization approaches.

Part 1: Synthesis of Key Precursors: 2-Halo-3-Formylindoles

A prerequisite for many traditional palladium-catalyzed cross-coupling reactions is the presence of a halide or triflate handle on the indole ring. For the functionalization of the C2-position of 3-formylindoles, 2-halo-3-formylindoles are essential starting materials. The Vilsmeier-Haack reaction is a robust and widely employed method for the synthesis of these crucial precursors.[6][7]

The Vilsmeier-Haack Haloformylation Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃).[8] When applied to oxindole derivatives, this reaction can be adapted to achieve a haloformylation, yielding 2-halo-3-formylindoles.[6]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Intermediate Adduct Vilsmeier_Reagent->Intermediate Oxindole N-Boc-Oxindole Oxindole->Intermediate Electrophilic attack Product 2-Chloro-3-formylindole Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack Haloformylation Workflow.

Experimental Protocol: Synthesis of 2-Chloro-3-formylindole from N-Boc-Oxindole[6]

Materials:

  • N-Boc-Oxindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N-Boc-oxindole (1.0 eq) in anhydrous DMF (5.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add POCl₃ (3.0 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-chloro-3-formylindole.

Part 2: Palladium-Catalyzed Cross-Coupling of 2-Halo-3-Formylindoles

With the 2-halo-3-formylindole precursors in hand, a variety of palladium-catalyzed cross-coupling reactions can be employed to introduce diverse functionalities at the C2-position.

A. Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[9] This reaction is widely used in pharmaceutical synthesis due to its mild reaction conditions and the low toxicity of the boron-containing reagents.[10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl_R2 RedElim Reductive Elimination PdII_Aryl_R2->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-3-formylindole (R¹-R²) RedElim->Product R1X 2-Halo-3-formylindole (R¹-X) R1X->OxAdd R2B Boronic Acid (R²-B(OH)₂) R2B->Transmetal Base Base Base->Transmetal

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Materials:

  • 2-Bromo-3-formylindole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-3-formylindole (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-phenyl-3-formylindole.

ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and stable precatalyst. Pd(PPh₃)₄ is a Pd(0) source.
Ligand PPh₃, SPhos, XPhosPhosphine ligands stabilize the palladium catalyst and modulate its reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step.[9]
Solvent Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
B. Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12] This reaction is a powerful tool for the synthesis of arylated alkynes, which are important precursors for many complex molecules.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_pd Oxidative Addition PdII_Aryl_pd R¹-Pd(II)L₂-X OxAdd_pd->PdII_Aryl_pd Transmetal_pd Transmetalation PdII_Aryl_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetal_pd->PdII_Aryl_Alkyne RedElim_pd Reductive Elimination PdII_Aryl_Alkyne->RedElim_pd RedElim_pd->Pd0 Regeneration Product_pd 2-Alkynyl-3-formylindole (R¹-C≡CR²) RedElim_pd->Product_pd R1X_pd 2-Halo-3-formylindole (R¹-X) R1X_pd->OxAdd_pd Alkyne Terminal Alkyne (H-C≡CR²) Copper_Acetylide Copper(I) Acetylide (Cu-C≡CR²) Alkyne->Copper_Acetylide CuI Cu(I) CuI->Copper_Acetylide Copper_Acetylide->Transmetal_pd Base_cu Base Base_cu->Copper_Acetylide

Caption: Catalytic Cycles of the Sonogashira Coupling.

Materials:

  • 2-Iodo-3-formylindole

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask, add 2-iodo-3-formylindole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and Et₃N (2.0 eq) via syringe.

  • Add phenylacetylene (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-(phenylethynyl)-3-formylindole.

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Provides the active Pd(0) species for the catalytic cycle.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide, which participates in the transmetalation step.[13]
Base Et₃N, Diisopropylamine (DIPA)Acts as both a base to deprotonate the alkyne and a solvent.
Solvent THF, DMF, TolueneAnhydrous conditions are typically required.
C. Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[5][14] It is a powerful method for the vinylation of aryl halides.

Materials:

  • 2-Bromo-3-formylindole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube, combine 2-bromo-3-formylindole (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.1 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, styrene (1.5 eq), and Et₃N (2.0 eq) via syringe.

  • Seal the tube and heat the mixture to 120 °C for 18-36 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to afford 2-(2-phenylvinyl)-3-formylindole.

ParameterConditionRationale
Palladium Source Pd(OAc)₂A common and effective precatalyst for the Heck reaction.
Ligand P(o-tol)₃, PPh₃Phosphine ligands are crucial for stabilizing the palladium catalyst.
Base Et₃N, K₂CO₃A base is required to neutralize the hydrogen halide formed during the reaction.
Solvent DMF, AcetonitrilePolar aprotic solvents are typically used.
D. Buchwald-Hartwig Amination: C-N Bond Formation with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds.[3][4] This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines.[15]

Materials:

  • 2-Bromo-3-formylindole

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a solution of 2-bromo-3-formylindole (1.0 eq) in anhydrous toluene.

  • Add morpholine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-(morpholino)-3-formylindole.

ParameterConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common precatalysts that form the active Pd(0) species in situ.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands are essential for efficient C-N bond formation.[4]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous, non-polar aprotic solvents are typically employed.

Part 3: A Modern Approach: Direct C-H Functionalization of 3-Formylindoles

While traditional cross-coupling reactions are powerful, they necessitate the pre-functionalization of the indole ring with a halide. Modern synthetic strategies are increasingly focused on direct C-H functionalization, which offers a more atom- and step-economical approach.[16] The formyl group at the C3-position of indole can act as a directing group, enabling regioselective C-H activation and functionalization at other positions of the indole nucleus.[17][18]

CH_Functionalization Indole 3-Formylindole CH_Activation C-H Activation (e.g., at C4) Indole->CH_Activation Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->CH_Activation Directing_Group Formyl Group (Directing Group) Directing_Group->CH_Activation Directs Functionalized_Indole C4-Arylated 3-Formylindole CH_Activation->Functionalized_Indole Coupling_Partner Coupling Partner (e.g., Iodoarene) Coupling_Partner->CH_Activation

Caption: Directed C-H Functionalization Workflow.

Palladium-Catalyzed C4-Arylation of 3-Formylindoles

Recent studies have demonstrated the feasibility of palladium-catalyzed C4-arylation of unprotected 3-formylindoles with aryl iodides.[17] This transformation proceeds without the need for a pre-installed halide on the indole ring, with the formyl group serving as an effective directing group.

Materials:

  • 3-Formylindole

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver acetate (AgOAc)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vial, add 3-formylindole (1.0 eq), iodobenzene (2.0 eq), Pd(OAc)₂ (0.1 eq), and AgOAc (2.0 eq).

  • Add HFIP and TFA (1:1 v/v) to the vial.

  • Seal the vial and heat the reaction mixture to 65 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 4-phenyl-3-formylindole.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a versatile and powerful platform for the functionalization of 3-formylindoles, enabling the synthesis of a diverse array of complex molecules with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of both traditional and modern approaches, complete with detailed protocols, to empower researchers in their synthetic endeavors. The continued development of novel catalysts and methodologies in this field promises to further expand the synthetic chemist's toolkit, paving the way for the discovery of new and innovative functional molecules.

References

Application Notes and Protocols: Deprotection of Boc Group from 1-Boc-6-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, for the protection of amine functionalities.[1][2][3][4][5] Its widespread use stems from its stability under a variety of reaction conditions and the relative ease of its removal.[3][5][6] This application note provides a detailed guide for the deprotection of the Boc group from 1-Boc-6-methyl-3-formylindole, a substrate of interest in the synthesis of various biologically active compounds. The presence of both a methyl group and a formyl group on the indole scaffold necessitates careful consideration of the deprotection method to ensure selectivity and high yield of the desired product, 6-methyl-1H-indole-3-carbaldehyde.

This document will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, field-proven protocols, and provide guidance on troubleshooting and optimization. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and successfully perform this crucial synthetic transformation.

Mechanistic Insights into Boc Deprotection

Understanding the reaction mechanism is paramount to selecting the optimal deprotection strategy and troubleshooting potential issues. The removal of the Boc group can be achieved under acidic, basic, or thermal conditions, each proceeding through a distinct pathway.

Acid-Catalyzed Deprotection

Acid-catalyzed removal is the most frequently employed method for Boc deprotection.[1][7] The generally accepted mechanism involves the following key steps:[1][8]

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][7][8]

  • Formation of a Carbamic Acid: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[8]

  • Decarboxylation: The carbamic acid readily undergoes decarboxylation to release carbon dioxide and yield the free amine.[1][8]

  • Amine Salt Formation: Under the acidic conditions, the newly formed amine is protonated to give the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[8]

The liberated tert-butyl cation can be quenched by a nucleophilic scavenger, deprotonate to form isobutylene gas, or polymerize.[8] It is crucial to perform these reactions in a well-ventilated fume hood as the evolution of CO2 gas can cause pressure buildup in a closed system.[8]

Acid_Catalyzed_Deprotection This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + H+ (TFA, HCl) Carbamic Acid Intermediate Carbamic Acid Intermediate Protonated Intermediate->Carbamic Acid Intermediate - (CH3)3C+ 6-methyl-1H-indole-3-carbaldehyde 6-methyl-1H-indole-3-carbaldehyde Carbamic Acid Intermediate->6-methyl-1H-indole-3-carbaldehyde - CO2 Amine Salt Amine Salt 6-methyl-1H-indole-3-carbaldehyde->Amine Salt + H+

Caption: Acid-Catalyzed Boc Deprotection Mechanism.

Base-Catalyzed Deprotection

While less common, base-catalyzed deprotection can be a valuable alternative, especially for substrates sensitive to acidic conditions.[9] For N-Boc protected indoles, a catalytic amount of a base like sodium methoxide (NaOMe) in methanol can be effective.[6][10] The proposed mechanism involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the Boc group.[9] This is followed by the elimination of the indole anion and subsequent protonation by the solvent to yield the deprotected indole. This method offers high selectivity, for instance, allowing for the deprotection of an N-Boc group in the presence of other acid-labile functionalities.[6]

Base_Catalyzed_Deprotection This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + MeO- Indole Anion + Boc-OMe Indole Anion + Boc-OMe Tetrahedral Intermediate->Indole Anion + Boc-OMe Elimination 6-methyl-1H-indole-3-carbaldehyde 6-methyl-1H-indole-3-carbaldehyde Indole Anion + Boc-OMe->6-methyl-1H-indole-3-carbaldehyde + MeOH

Caption: Base-Catalyzed Boc Deprotection Mechanism.

Thermal Deprotection

Thermal removal of the Boc group is an attractive option as it avoids the use of acidic or basic reagents, which can be beneficial for sensitive substrates.[11][12][13][14] The reaction is typically carried out by heating the substrate in a suitable high-boiling solvent or even neat.[15] The mechanism is believed to proceed through a concerted process involving a proton transfer with the release of isobutylene and subsequent rapid decarboxylation.[11][14] The efficiency of thermal deprotection can be influenced by the solvent and temperature.[12][13]

Experimental Protocols

The choice of deprotection method depends on the stability of the substrate and other functional groups present in the molecule. For this compound, the formyl group is generally stable under mildly acidic and basic conditions, but harsh conditions should be avoided.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[16]

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another common acidic condition for Boc removal and often results in the precipitation of the hydrochloride salt of the product.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution or suspension of this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., DCM or neat), add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.[7]

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with diethyl ether.[7]

  • If the product remains in solution, concentrate the reaction mixture under reduced pressure.

  • To obtain the free amine, the hydrochloride salt can be neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Protocol 3: Deprotection using Sodium Methoxide (NaOMe) in Methanol

This basic deprotection method is particularly useful for substrates sensitive to acid.[6]

Materials:

  • This compound

  • Sodium methoxide (catalytic amount, e.g., 0.1-0.3 eq)

  • Anhydrous methanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.[6]

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel if necessary.

Data Presentation and Comparison

Deprotection MethodReagentsSolvent(s)TemperatureTypical Reaction TimeWorkupAdvantagesDisadvantages
Protocol 1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1-4 hoursAqueous basic washFast, reliable, commonHarshly acidic, requires careful neutralization
Protocol 2 Hydrochloric Acid (HCl)1,4-DioxaneRoom Temperature1-4 hoursFiltration or basic workupProduct may precipitate, easy isolationCorrosive reagent, potential for side reactions
Protocol 3 Sodium Methoxide (NaOMe)MethanolRoom Temperature1-3 hoursAqueous extractionMild, selective for acid-sensitive substratesSlower for some substrates, requires anhydrous conditions

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the substrate is stable), or the equivalents of the deprotecting agent.

  • Side Product Formation: The formyl group is generally stable, but prolonged exposure to very strong acids or bases could potentially lead to side reactions. Minimizing reaction time once the starting material is consumed is crucial.

  • Workup Issues: If the product is water-soluble, extraction can be challenging. In such cases, saturation of the aqueous layer with NaCl can improve extraction efficiency. For TFA deprotections, co-evaporation with a solvent like toluene can help to remove residual acid.[16]

  • Choice of Acid: While TFA and HCl are most common, other acids like phosphoric acid or sulfuric acid can also be used, though they may be less convenient to handle and remove.[17]

  • Monitoring the Reaction: TLC is a quick and effective way to monitor the reaction. The deprotected product will have a different Rf value (typically lower and more polar) than the Boc-protected starting material. Staining with an appropriate agent (e.g., potassium permanganate) can aid visualization.

Conclusion

The deprotection of the Boc group from this compound is a critical step in the synthesis of valuable indole derivatives. By understanding the underlying mechanisms and carefully selecting the appropriate deprotection protocol, researchers can achieve high yields of the desired product while maintaining the integrity of the formyl group. The protocols detailed in this application note provide a solid foundation for successfully carrying out this transformation. As with any chemical reaction, careful monitoring and optimization may be necessary to achieve the best results for a specific application.

References

The Strategic Utility of 1-Boc-6-methyl-3-formylindole in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of medicinal chemistry and drug development, indole-containing compounds hold a privileged position due to their prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic functionalization of the indole core is paramount to modulating the pharmacological properties of these molecules. Among the myriad of substituted indoles, 1-Boc-6-methyl-3-formylindole has emerged as a highly valuable and versatile synthetic intermediate.

The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose. Firstly, it deactivates the otherwise nucleophilic nitrogen, preventing unwanted side reactions and directing electrophilic substitution to the C3 position of the indole ring. Secondly, the Boc group enhances the solubility of the indole moiety in common organic solvents, facilitating its handling and purification. The methyl group at the 6-position provides a point of steric and electronic differentiation on the benzene ring portion of the indole, which can be crucial for tuning the biological activity of the final target molecule. Finally, the formyl group at the C3 position is a versatile chemical handle that can be readily transformed into a wide range of other functional groups and carbon-carbon bonds, making it an ideal precursor for the synthesis of complex molecular architectures.

This application note provides a comprehensive guide to the synthesis and utilization of this compound as a key building block in organic synthesis. We will detail a robust protocol for its preparation and showcase its application in a subsequent carbon-carbon bond-forming reaction, highlighting its significance for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Two-Step Approach

The preparation of this compound is efficiently achieved through a two-step synthetic sequence starting from commercially available 6-methylindole. The first step involves the protection of the indole nitrogen with a Boc group, followed by a regioselective Vilsmeier-Haack formylation at the C3 position.

Step 1: N-Boc Protection of 6-Methylindole

The protection of the indole nitrogen is a crucial initial step to ensure the regioselectivity of the subsequent formylation. The use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as 4-dimethylaminopyridine (DMAP) provides a high-yielding and clean conversion to 1-Boc-6-methylindole.

Experimental Protocol:

  • To a solution of 6-methylindole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-6-methylindole as a solid.

Quantitative Data Summary:

Starting MaterialReagents and ConditionsProductYield (%)
6-Methylindole(Boc)₂O, DMAP, DCM, 0 °C to rt, 4-6 h1-Boc-6-methylindole>95
Step 2: Vilsmeier-Haack Formylation of 1-Boc-6-methylindole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4] This electrophilic species then attacks the electron-rich C3 position of the indole ring.

Causality Behind Experimental Choices:

The choice of the Vilsmeier-Haack reaction is predicated on its high regioselectivity for the C3 position of N-protected indoles. The Boc group, being electron-withdrawing, further enhances this selectivity by reducing the nucleophilicity of the indole nitrogen and the benzene ring, thereby favoring attack at the pyrrole ring. The reaction is typically performed at low temperatures to control the exothermicity and minimize potential side reactions. An aqueous workup is necessary to hydrolyze the intermediate iminium salt to the desired aldehyde.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Cool the DMF to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-Boc-6-methylindole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield this compound as a solid.

Quantitative Data Summary:

Starting MaterialReagents and ConditionsProductYield (%)
1-Boc-6-methylindolePOCl₃, DMF, 0 °C to rt, 2-3 hThis compound80-90

Visualization of the Synthetic Workflow:

G cluster_0 Synthesis of this compound 6-Methylindole 6-Methylindole 1-Boc-6-methylindole 1-Boc-6-methylindole 6-Methylindole->1-Boc-6-methylindole (Boc)₂O, DMAP, DCM This compound This compound 1-Boc-6-methylindole->this compound Vilsmeier-Haack (POCl₃, DMF) G cluster_1 Knoevenagel Condensation Workflow cluster_2 Simplified Knoevenagel Condensation Mechanism Start This compound + Malononitrile Process1 Add Piperidine (cat.) in Ethanol Start->Process1 Process2 Reflux (2-4 h) Process1->Process2 Process3 Workup and Purification Process2->Process3 End (E)-Substituted Acrylonitrile Process3->End Aldehyde R-CHO AldolAdduct R-CH(O⁻)-CH(CN)₂ Aldehyde->AldolAdduct + ⁻CH(CN)₂ ActiveMethylene CH₂(CN)₂ Carbanion ⁻CH(CN)₂ ActiveMethylene->Carbanion + Base Base Piperidine Product R-CH=C(CN)₂ AldolAdduct->Product - H₂O Water H₂O

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Formylation of 1-Boc-6-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the formylation of 1-Boc-6-methylindole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial reaction. Here, we address common side reactions and troubleshooting strategies in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete Conversion and/or Low Yield of the Desired 1-Boc-6-methylindole-3-carboxaldehyde

Q1: My Vilsmeier-Haack formylation of 1-Boc-6-methylindole is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

A1: Low yields in the Vilsmeier-Haack formylation of indoles can often be attributed to several factors, primarily related to the stability of the Vilsmeier reagent and the reaction conditions.

Causality and Expert Insights:

The Vilsmeier-Haack reaction involves the formation of a chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1] This reagent is a relatively weak electrophile.[2] The success of the reaction hinges on the nucleophilicity of the indole and the reactivity of the Vilsmeier reagent.

  • Reagent Purity and Stoichiometry: The purity of DMF and POCl₃ is critical. Any moisture can lead to the decomposition of the Vilsmeier reagent. Incorrect stoichiometry can also lead to incomplete reaction or the formation of side products.

  • Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0°C) to prevent its decomposition.[3] The subsequent formylation of the indole may require heating, but excessive temperatures can lead to degradation of the starting material and product.[4]

  • Insufficient Reaction Time: The formylation of electron-rich heterocycles like indole can be slower than anticipated. It's crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Protocol: Optimizing the Vilsmeier-Haack Reaction

  • Reagent Preparation:

    • Ensure DMF is anhydrous. Use a freshly opened bottle or dry it over molecular sieves.

    • Use fresh, high-purity POCl₃.

    • Carefully control the stoichiometry. A slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is often beneficial.

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

    • Cool the flask to 0°C using an ice bath.

    • Slowly add POCl₃ dropwise to the DMF with vigorous stirring. The formation of a precipitate is sometimes observed.[5]

    • Allow the mixture to stir at 0°C for at least 30 minutes to ensure complete formation of the Vilsmeier reagent.[6]

  • Formylation Reaction:

    • Dissolve 1-Boc-6-methylindole in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane.

    • Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0°C.

    • Monitor the reaction by TLC. If the reaction is sluggish at low temperatures, allow it to warm to room temperature and then, if necessary, heat to a moderate temperature (e.g., 40-60°C).[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Carefully and slowly pour the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate or sodium acetate to quench the excess Vilsmeier reagent and hydrolyze the iminium intermediate.[7][8] This step is highly exothermic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Issue 2: Unwanted Deprotection of the Boc Group

Q2: I am observing the formation of 6-methylindole-3-carboxaldehyde, indicating the loss of the Boc protecting group. Why is this happening and how can I prevent it?

A2: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[9] The Vilsmeier-Haack reaction, while not strongly acidic initially, generates acidic byproducts during work-up which can lead to deprotection.

Causality and Expert Insights:

The mechanism of Boc deprotection involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation.[9][10] During the Vilsmeier-Haack work-up, the hydrolysis of POCl₃ produces phosphoric acid and hydrochloric acid, creating a highly acidic environment that can cleave the Boc group.[8]

Troubleshooting Protocol: Preventing Boc Deprotection

  • Careful Work-up:

    • The key is to neutralize the acidic byproducts as quickly and gently as possible.

    • Quench the reaction by slowly adding the reaction mixture to a vigorously stirred, cold, saturated solution of a mild base like sodium bicarbonate or sodium acetate, rather than just ice or water.[7] This will help to buffer the pH and minimize exposure to strong acid.

    • Maintain the temperature of the quenching mixture below 10°C.

  • Alternative Formylation Methods:

    • If Boc deprotection remains a significant issue, consider alternative, milder formylation methods that do not generate strong acids. Examples include:

      • Duff Reaction: Using hexamethylenetetramine in acidic conditions (though the acid still poses a risk).

      • Formylation with Dichloromethyl Methyl Ether and a Lewis Acid: This can sometimes be milder than the Vilsmeier-Haack reaction.

      • Metal-catalyzed formylations: Recent literature describes iron-catalyzed and visible-light photoredox formylations that proceed under neutral or milder conditions.[11][12]

Visualizing the Problem: Boc Deprotection Pathway

G Boc_Indole 1-Boc-6-methylindole-3-carboxaldehyde Protonation Protonation of Carbonyl (Acidic Work-up) Boc_Indole->Protonation H+ Carbocation Formation of Tert-butyl Cation Protonation->Carbocation Deprotected_Indole 6-methylindole-3-carboxaldehyde Carbocation->Deprotected_Indole CO2 CO2 Carbocation->CO2 Isobutene Isobutene Carbocation->Isobutene

Caption: Boc deprotection under acidic work-up conditions.

Issue 3: Formation of Bis-indole or Tris-indole Byproducts

Q3: My reaction is producing significant amounts of what appears to be a bis- or tris-indole species. What is the cause of this side reaction?

A3: The formation of bis(indolyl)methanes and tris(indolyl)methanes is a common side reaction in the acid-catalyzed reactions of indoles, including some formylation methods.[13][14]

Causality and Expert Insights:

This side reaction is particularly prevalent when the formylating agent can act as a source of a methine (CH+) equivalent or when the desired aldehyde product itself reacts with unreacted indole under the reaction conditions. The electron-rich C3 position of a second indole molecule can attack the protonated aldehyde, leading to the formation of a bis(indolyl)methane. This can then react further to form a tris(indolyl)methane.[15]

Troubleshooting Protocol: Minimizing Bis/Tris-indole Formation

  • Control of Stoichiometry and Addition:

    • Ensure that the Vilsmeier reagent is in slight excess to consume all the starting indole.

    • Add the indole solution slowly to the Vilsmeier reagent to maintain a low concentration of free indole in the reaction mixture. This minimizes the chance of it reacting with the product.

  • Reaction Temperature:

    • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures can promote the acid-catalyzed condensation that leads to these byproducts.

  • Purification:

    • Bis- and tris-indole byproducts are often less polar than the desired aldehyde. They can usually be separated by column chromatography on silica gel.

Visualizing the Side Reaction: Formation of Bis(indolyl)methane

G Aldehyde 1-Boc-6-methylindole-3-carboxaldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde H+ Bis_Indole_Intermediate Bis(indolyl)methane Intermediate Protonated_Aldehyde->Bis_Indole_Intermediate + Indole Indole 1-Boc-6-methylindole Indole->Bis_Indole_Intermediate Bis_Indole Bis(1-Boc-6-methylindol-3-yl)methane Bis_Indole_Intermediate->Bis_Indole -H2O

Caption: Formation of a bis(indolyl)methane byproduct.

Summary of Key Parameters and Troubleshooting

Issue Potential Cause(s) Recommended Action(s)
Low Yield/Incomplete Reaction Impure reagents, incorrect stoichiometry, improper temperature control, insufficient reaction time.Use anhydrous reagents, optimize stoichiometry, control temperature carefully, monitor reaction progress.
Boc Deprotection Acidic conditions during work-up.Use a buffered quench (e.g., cold saturated NaHCO₃ or NaOAc solution), consider milder formylation methods.
Bis/Tris-indole Formation Reaction of product with starting material under acidic conditions.Use a slight excess of Vilsmeier reagent, slow addition of indole, maintain low reaction temperature.

References

Technical Support Center: Overcoming Low Reactivity of Substituted Indoles in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of substituted indoles in cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose experimental issues, optimize your reaction conditions, and achieve successful outcomes.

The indole scaffold is a privileged structure in medicinal chemistry and natural products.[1][2] However, its functionalization through cross-coupling reactions is often hampered by the inherent electronic properties and multiple reactive sites of the indole ring system.[1][3] This guide provides practical solutions to these challenges.

Part 1: General Troubleshooting Guide for Indole Coupling Reactions

This section addresses overarching issues that can arise in various coupling reactions involving substituted indoles.

FAQ 1: My indole coupling reaction shows low to no product yield. What are the fundamental parameters I should investigate first?

Low or no yield is a common frustration. Before undertaking extensive optimization, a systematic check of the foundational reaction parameters is crucial.

  • Inert Atmosphere and Reagent Purity: Many palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is conducted under a consistently inert atmosphere (Argon or Nitrogen). The purity of your indole starting material, coupling partner, and reagents is also critical. Impurities can poison the catalyst.

  • Catalyst, Ligand, and Pre-catalyst Choice: The selection of the palladium source and ligand is paramount. For electron-rich indoles, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Consider more robust and electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands) or N-heterocyclic carbene (NHC) ligands, which can promote oxidative addition and stabilize the catalytic species.[5][6]

  • Base Selection: The choice of base is critical and its role can be multifaceted, including activating the coupling partner (e.g., boronic acids in Suzuki coupling) or facilitating the deprotonation of the indole N-H.[7][8] The strength and solubility of the base can significantly impact the reaction outcome. For instance, in Buchwald-Hartwig aminations, the choice of base can be highly dependent on the solvent.[7]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst solubility, stability, and reactivity. Aprotic polar solvents like DMF, DMAc, or dioxane are commonly used. In some cases, a mixture of solvents can be beneficial.[9]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield Observed check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert optimize_catalyst Optimize Catalyst & Ligand System check_inert->optimize_catalyst If no improvement success Successful Reaction check_inert->success Issue Resolved screen_base Screen Different Bases optimize_catalyst->screen_base If no improvement optimize_catalyst->success Issue Resolved screen_solvent Screen Different Solvents screen_base->screen_solvent If no improvement screen_base->success Issue Resolved check_temp Adjust Reaction Temperature screen_solvent->check_temp If no improvement screen_solvent->success Issue Resolved check_temp->success Issue Resolved

Caption: A decision tree for troubleshooting low-yield indole coupling reactions.

FAQ 2: I am observing a mixture of regioisomers. How can I improve the selectivity of my reaction?

The indole nucleus has multiple C-H bonds with varying reactivity, making regioselectivity a significant challenge.[1][3] The C3 position is generally the most nucleophilic, followed by C2, while the positions on the benzene ring (C4-C7) are less reactive.[3]

  • Directing Groups: The most effective strategy to control regioselectivity is the use of a directing group.[1][3] A directing group is a functional group that is installed on the indole, which then coordinates to the metal catalyst and directs the C-H activation to a specific, often proximal, position.

    • N-Directing Groups: Groups on the indole nitrogen, such as pyridyl, pyrimidyl, or phosphinoyl, can direct functionalization to the C2 or C7 positions.[1][3][10]

    • C3-Directing Groups: Carbonyl-containing groups at the C3 position can direct reactions to the C2 or C4 positions.[3][11]

  • Steric and Electronic Control: The inherent steric and electronic properties of your substituted indole can also influence regioselectivity. Bulky substituents may block certain positions, favoring reaction at less hindered sites. Electron-withdrawing groups can deactivate certain positions, while electron-donating groups can enhance reactivity.[12]

Reactive Positions on the Indole Ring and Directing Group Strategies

Caption: Common directing group strategies for regioselective indole functionalization.

FAQ 3: My indole starting material is decomposing under the reaction conditions. What can I do to prevent this?

Indoles, being electron-rich heterocycles, can be susceptible to decomposition under harsh reaction conditions, particularly oxidative conditions.[13]

  • Lowering Reaction Temperature: High temperatures can lead to decomposition. If possible, try running the reaction at a lower temperature for a longer period.

  • Choice of Oxidant (if applicable): In oxidative coupling reactions, the choice and amount of oxidant are critical. Harsh oxidants can degrade the indole nucleus. Screening different oxidants or using a stoichiometric amount may be necessary.

  • N-Protection: Protecting the indole nitrogen with a suitable group (e.g., Boc, Ts, SEM) can enhance its stability and, in some cases, improve reactivity. However, the protecting group may also influence regioselectivity.

Part 2: Specific Troubleshooting for Common Coupling Reactions

A. Suzuki-Miyaura Coupling

Question: My Suzuki coupling with a substituted indole is sluggish. How can I increase the reaction rate?

  • Answer: Sluggish Suzuki reactions with indoles often stem from inefficient transmetalation.

    • Base: Ensure a suitable base is used to activate the boronic acid or ester.[8] A switch from a weaker base (e.g., Na₂CO₃) to a stronger one (e.g., K₃PO₄, Cs₂CO₃) can be beneficial.

    • Ligand: Employing bulky, electron-rich phosphine ligands can accelerate the catalytic cycle.

    • Water: The presence of a small amount of water can sometimes accelerate the reaction by facilitating the hydrolysis of the boronate ester and aiding in the dissolution of the base.

B. Sonogashira Coupling

Question: My Sonogashira coupling is failing with an electron-rich indole. What catalyst/ligand system should I use?

  • Answer: Electron-rich indoles can be challenging substrates for Sonogashira coupling.

    • Copper-free conditions: In some cases, copper co-catalysts can lead to side reactions like Glaser-Hay coupling of the alkyne.[14] Consider using a copper-free Sonogashira protocol.

    • Robust Catalysts: For challenging substrates, more robust catalyst systems may be necessary.[4] This could involve using a palladium pre-catalyst that is more readily activated or a ligand that is more resistant to degradation.

C. Heck Reaction

Question: The Heck reaction with my substituted indole is giving a complex mixture of products. How can I improve the regioselectivity and stereoselectivity?

  • Answer: The Heck reaction with indoles can be prone to issues with selectivity.

    • Ligand Control: The ligand plays a crucial role in determining both regio- and stereoselectivity.[15] Bidentate phosphine ligands are often used to control the stereochemical outcome.

    • Additives: Additives such as silver salts can sometimes improve the reaction by acting as halide scavengers.

D. Buchwald-Hartwig Amination

Question: I am trying to perform an N-arylation of an indole, but I am getting C-arylation instead. How can I favor N-arylation?

  • Answer: The competition between N- and C-arylation is a known issue.

    • Reaction Conditions: N-arylation is often favored under milder conditions with a strong, non-nucleophilic base.[16] Running the reaction at lower temperatures can sometimes favor the kinetically preferred N-arylation product.

    • Ligand Choice: The choice of ligand can significantly influence the N/C selectivity. Some ligands are known to promote N-arylation over C-arylation.[17]

Part 3: Experimental Protocol and Data

Representative Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-methylindole

This protocol provides a starting point for the Suzuki-Miyaura coupling of a substituted indole. Optimization may be required for different substrates.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-1-methylindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst and Ligand Addition: In a glovebox, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) to the flask.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O10025
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10092
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene11088

Part 4: Visual Guides

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

cross_coupling_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 + R-R'

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Optimization of Boc Deprotection Without Affecting the Formyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuanced challenge of selectively removing a tert-butyloxycarbonyl (Boc) protecting group from an amine without compromising a sensitive formyl group within the same molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles and field-proven insights.

Introduction: The Chemoselectivity Challenge

The Boc group is a cornerstone of amine protection in modern organic synthesis due to its stability and predictable cleavage under acidic conditions.[1][2] However, the very conditions that make Boc deprotection effective—strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)—can be detrimental to other acid-sensitive functionalities.[3][4] The formyl group (an aldehyde) presents a particular challenge. While generally more stable to acid than other protecting groups like tert-butyl esters, its lability can be substrate-dependent, and forcing acidic conditions can lead to undesired side reactions.

This guide will equip you with the knowledge to select the optimal deprotection strategy, troubleshoot common issues, and preserve the integrity of your formyl group, ensuring the success of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the standard acidic conditions for Boc deprotection, and how might they affect a formyl group?

A1: The most common methods for Boc deprotection involve strong acids.[1] These include:

  • Trifluoroacetic Acid (TFA): Typically used in a solution with a scavenger in a solvent like dichloromethane (DCM).[5] While effective, the strong acidity can be harsh on sensitive functional groups. The formyl group, particularly on an aromatic ring, may be stable to standard TFA deprotection conditions, but this is not guaranteed for all substrates.

  • Hydrochloric Acid (HCl): Often used as a solution in an organic solvent like dioxane or ethyl acetate.[6] This method is also highly effective but can be aggressive.

The primary risk to a formyl group under strong acidic conditions is not typically direct degradation but rather acid-catalyzed side reactions, such as acetal formation if an alcohol is present, or other unforeseen transformations depending on the overall molecular structure.

Q2: Are there milder acidic alternatives to TFA and HCl that are safer for a formyl group?

A2: Yes, for substrates with acid-sensitive functionalities, several milder acidic methods can be employed:

  • Aqueous Phosphoric Acid: This is an environmentally benign option that can be effective for certain substrates.[7]

  • Oxalyl Chloride in Methanol: This system has been shown to efficiently deprotect the Boc group at room temperature and is tolerant of some acid-labile esters.[8][9] This method is a strong candidate for substrates with sensitive groups.

  • Solid-Supported Acids: Using solid acid catalysts can allow for continuous flow processes and may offer milder conditions compared to strong soluble acids.

Q3: Can the Boc group be removed without any acid at all?

A3: Absolutely. Non-acidic methods are highly advantageous for molecules with multiple acid-sensitive groups. These include:

  • Thermal Deprotection: This involves heating the Boc-protected compound in a suitable solvent like water or trifluoroethanol.[10][11] However, the required high temperatures may not be suitable for all molecules and could lead to other side reactions.[3]

  • Catalytic Methods: Iron(III) catalysis has been reported for the selective deprotection of Boc groups.[3]

  • Mechanochemical Methods: Using basic alumina in a planetary ball mill offers a solvent-free and chemoselective method for Boc deprotection.[12]

Q4: My molecule contains both a Boc-protected amine and a formyl group. Where should I start with optimizing the deprotection?

A4: A logical starting point is to use the mildest possible conditions and gradually increase the strength of the reagent if deprotection is incomplete. A recommended workflow would be:

  • Trial a mild, non-acidic or mild-acidic method first. The oxalyl chloride/methanol system is an excellent candidate due to its demonstrated tolerance for functional groups.[8][9]

  • If milder methods fail, move to carefully controlled acidic conditions. Start with a dilute solution of TFA (e.g., 10-20% in DCM) at a low temperature (0 °C) and monitor the reaction closely by TLC or LC-MS.

  • Consider an alternative protecting group strategy. If preserving the formyl group during Boc deprotection proves to be consistently problematic, an orthogonal protecting group strategy should be considered for future syntheses.[13][14] For example, using an Fmoc group, which is base-labile, to protect the amine would allow for deprotection without affecting the acid-sensitive formyl group.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Boc Deprotection - Insufficient acid strength or concentration.- Low reaction temperature.- Steric hindrance around the Boc group.- Poor solubility of the substrate.- Gradually increase the acid concentration or allow the reaction to warm to room temperature.- Switch to a stronger acid system (e.g., from 20% TFA/DCM to 50% TFA/DCM), but monitor for formyl group degradation.- Increase the reaction time, with careful monitoring.- For highly hindered groups, thermal deprotection may be an effective alternative.[10][11]
Degradation of the Formyl Group - The acidic conditions are too harsh for the specific substrate.- The presence of other nucleophiles (e.g., water, alcohols) leading to side reactions like acetal formation.- Prolonged reaction times or elevated temperatures.- Immediately switch to a milder deprotection method, such as oxalyl chloride in methanol.[8][9]- If using acidic conditions, ensure the reaction is run under strictly anhydrous conditions.- Reduce the reaction temperature and time. Monitor the reaction closely and quench it as soon as the starting material is consumed.- Consider protecting the formyl group as an acetal if it is exceptionally labile, though this adds extra steps to the synthesis.
Formation of Side Products (t-butylation) - The reactive tert-butyl cation generated during deprotection is alkylating other nucleophilic sites on the molecule.[5]- Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or thioanisole.[5] A typical concentration is 1-5% (v/v).
Both Incomplete Deprotection and Formyl Group Degradation - The reactivity window for selective deprotection is very narrow for your specific substrate under the current conditions.- This is a strong indication that an orthogonal protecting group strategy is necessary. Re-evaluate the synthetic route to incorporate a base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) protecting group for the amine.[2][13][14]

Experimental Protocols

Protocol 1: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This method is recommended as a first-line approach for substrates containing a formyl group due to its mildness and functional group tolerance.[7][8][9]

  • In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in anhydrous methanol.

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the solution. Caution: The reaction can be exothermic.

  • Continue stirring at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting amine hydrochloride salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.

Protocol 2: Controlled Acidic Boc Deprotection with TFA

This protocol should be used with caution and careful monitoring when a formyl group is present.

  • Dissolve the Boc-protected compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • If your substrate contains other nucleophilic groups (e.g., indoles, thioethers), add a scavenger such as triisopropylsilane (TIS) (1-5% v/v).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add a pre-chilled solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) dropwise.

  • Stir the reaction at 0 °C and monitor its progress every 15-30 minutes by TLC or LC-MS.

  • If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Once the deprotection is complete, quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualization of Key Concepts

Decision Workflow for Boc Deprotection Strategy

Boc_Deprotection_Strategy start Start: Boc-protected amine with a formyl group mild_methods Attempt Mild Deprotection (e.g., Oxalyl Chloride/MeOH) start->mild_methods acidic_methods Attempt Controlled Acidic Deprotection (e.g., low temp TFA) mild_methods->acidic_methods Unsuccessful success Success: Deprotected amine with intact formyl group mild_methods->success Successful acidic_methods->success Successful failure Failure: Formyl group degradation or incomplete deprotection acidic_methods->failure Unsuccessful orthogonal_strategy Consider Orthogonal Protecting Group (e.g., Fmoc, Cbz) failure->orthogonal_strategy

Caption: A decision tree to guide the selection of an appropriate Boc deprotection method in the presence of a formyl group.

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Cleavage Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Fragmentation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Decarboxylation

References

Technical Support Center: Purification of 1-Boc-6-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Boc-6-methyl-3-formylindole. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key intermediate in a pure, crystalline form. Drawing from established chemical principles and practical laboratory experience, this guide provides in-depth troubleshooting advice and detailed protocols to overcome common purification hurdles.

Section 1: Understanding the Core Purification Challenges

This section addresses the fundamental reasons why purifying this compound can be problematic. Understanding the "why" is crucial for effective troubleshooting.

Q1: My crude product is a persistent oil or a sticky gum, but literature suggests it should be a solid. What's causing this?

A1: This is the most frequently encountered issue. An oily or gummy consistency in a product that should be crystalline is typically due to the presence of impurities that depress the melting point or residual solvents.

  • Residual High-Boiling Solvents: The Vilsmeier-Haack formylation is a common synthetic route to this compound, often using N,N-Dimethylformamide (DMF) as a reagent and solvent.[1][2] DMF has a high boiling point (153 °C) and is difficult to remove completely without rigorous drying under a high vacuum, often with gentle heating. Trapped DMF can keep the product in a semi-liquid state.

  • Process Impurities: Side products from the synthesis can form a eutectic mixture with the desired product, significantly lowering the melting point and preventing crystallization. Common impurities include unreacted 1-Boc-6-methylindole or potential byproducts from the Vilsmeier reagent.[3][4]

  • Excess Boc-Anhydride: In cases where the starting material is N-Boc protected in a prior step, residual (Boc)₂O or its hydrolysis byproducts can lead to an oily residue.[5]

Q2: What are the likely chemical impurities I should be trying to remove?

A2: The impurity profile is largely dictated by the synthetic route. For a Vilsmeier-Haack formylation, the primary impurities are:

  • Starting Material: Unreacted 1-Boc-6-methylindole.

  • Hydrolysis Product: Partial cleavage of the tert-butoxycarbonyl (Boc) protecting group, yielding 6-methyl-1H-indole-3-carbaldehyde. This is especially a risk during aqueous workup or if the crude material is exposed to acidic conditions.

  • Vilsmeier Reagent Byproducts: Residual non-volatile species derived from the reaction of DMF and POCl₃.

Q3: My compound appears to be degrading during silica gel column chromatography. Why does this happen and how can I prevent it?

A3: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid. Standard-grade silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the deprotection of the Boc group, leading to the formation of 6-methyl-1H-indole-3-carbaldehyde. This new impurity will have a different polarity, leading to streaking on TLC, overlapping fractions, and lower overall yield of the desired product.

Prevention Strategies:

  • Use Deactivated Silica: Pre-treat the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as 1% triethylamine (NEt₃) or ammonia in methanol, before packing the column. This neutralizes the acidic sites.

  • Use Alternative Stationary Phases: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Run the Column Quickly: Minimize the residence time of the compound on the column. A "flash" chromatography approach with adequate pressure is preferable to a slow gravity column.[6]

Section 2: Troubleshooting and FAQ for Purification Protocols

This section provides direct answers and actionable advice for specific experimental problems.

FAQ: Crystallization & Recrystallization

Q4: I've removed the solvent, but the product remains an oil. How can I induce solidification and crystallization?

A4: This requires a systematic approach, starting with the simplest technique.

  • High-Vacuum Drying: First, ensure all volatile solvents are gone. Dry the oily product under a high vacuum (e.g., <1 Torr) for several hours. Gentle heating (e.g., 40-50 °C) can help remove stubborn solvents like DMF, but be cautious as excessive heat can cause decomposition.

  • Trituration: This is the most effective method for converting an oil into a solid. It involves "washing" the oil with a solvent in which the desired product is insoluble, but the impurities are at least partially soluble.[7] A common choice is a non-polar solvent like n-hexane, n-pentane, or diethyl ether. The mechanical agitation from stirring or scraping helps break up the oil and encourages nucleation, leading to the precipitation of a solid.

  • Seeding: If you have a tiny amount of pure, solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.

Q5: What is a good solvent system for recrystallizing this compound?

A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For indole derivatives, common solvent systems include:

Solvent / SystemRationale & Use Case
Ethyl Acetate / Hexanes A versatile system. Dissolve the crude solid in a minimal amount of hot ethyl acetate, then slowly add hexanes until turbidity (cloudiness) appears. Re-heat to clarify and then allow to cool slowly.[8]
Isopropanol (IPA) A single-solvent system. Indoles often have good solubility in hot alcohols and lower solubility upon cooling.
Dichloromethane / Pentane Good for compounds that are highly soluble. Dissolve in a small amount of dichloromethane (DCM) at room temperature, then add pentane to precipitate the solid.[5]
Toluene Can be effective for aromatic compounds. Its higher boiling point allows for a wide temperature gradient for crystallization.
FAQ: Column Chromatography

Q6: How do I select the best eluent (solvent system) for purifying my compound on a silica gel column?

A6: The process begins with Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that gives your product an Rf (retention factor) value between 0.25 and 0.40 . This Rf range typically provides the best separation from impurities.

  • Starting Point: A good starting eluent for compounds of this polarity is a mixture of a non-polar solvent and a moderately polar solvent. A 4:1 or 9:1 mixture of Hexanes:Ethyl Acetate is a standard choice.

  • Optimization:

    • If the Rf is too high (spot runs near the solvent front), increase the proportion of the non-polar solvent (Hexanes).

    • If the Rf is too low (spot stays near the baseline), increase the proportion of the polar solvent (Ethyl Acetate).

  • Addressing Acidity: If you suspect on-plate degradation (streaking), pre-treat the TLC plate by eluting it once with your chosen solvent system containing 1% triethylamine, drying it, and then running your sample. If the streaking disappears, you will need to use a neutralized system for your column.

Q7: My fractions are still impure after column chromatography. What went wrong?

A7: This usually points to one of three issues:

  • Poor Separation (Low Resolution): The Rf values of your product and a major impurity are too close. You need to re-optimize your eluent system, perhaps by introducing a third solvent to modify the selectivity.

  • Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. A general rule of thumb is to use a silica-to-crude material weight ratio of at least 30:1 for moderately difficult separations.[6]

  • Improper Loading or Packing: If the column is not packed uniformly or if the initial band of material is too wide, poor separation will result. "Dry loading" (adsorbing the crude material onto a small amount of silica and loading the resulting powder) often gives sharper bands than "wet loading" (dissolving in solvent).

Section 3: Standard Operating Protocols

Protocol 1: Purification via Trituration and Recrystallization

This protocol is intended for crude material that is an oil or a semi-solid.

  • Solvent Removal: Place the crude oily product in a round-bottom flask and dry under high vacuum at 40 °C for at least 2 hours to remove residual DMF or other high-boiling solvents.

  • Trituration:

    • Allow the flask to cool to room temperature. Add a non-polar solvent such as n-hexane or n-pentane (approx. 10 mL per 1 g of crude material).

    • Using a spatula, scrape the sides of the flask to break up the oil. Use a magnetic stir bar for vigorous agitation.

    • Continue stirring for 30-60 minutes. The oil should gradually transform into a free-flowing powder or slurry.

    • Collect the solid by vacuum filtration, washing with a small amount of cold hexane.

  • Recrystallization:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add the primary solvent (e.g., ethyl acetate) dropwise while heating the mixture with a heat gun or on a hot plate until the solid just dissolves. Use the absolute minimum amount of hot solvent.

    • Remove the flask from the heat and slowly add the anti-solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy.

    • Add 1-2 drops of the primary solvent to redissolve the precipitate and make the solution clear again.

    • Cover the flask and allow it to cool slowly to room temperature, then place it in a 4 °C refrigerator or an ice bath for at least 1 hour to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small volume of cold anti-solvent, and dry under vacuum.

Protocol 2: Purification via Flash Column Chromatography

This protocol is for crude material with multiple impurities visible by TLC.

  • Column Preparation:

    • Select an appropriately sized column (aim for a silica bed height at least 10 times its diameter).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate). If needed, add 0.5-1% triethylamine to the eluent mixture.

    • Pack the column by pouring the slurry and allowing the solvent to drain while gently tapping the column to ensure even packing.[6] Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (using a flash chromatography system or air/argon) to achieve a solvent flow rate of approximately 2 inches/minute.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any final traces of solvent.

Section 4: Visual Workflow Diagrams

The following diagrams provide a visual guide to the decision-making processes described in this guide.

G start Crude Product is an Oil or Sticky Gum q_solvent Are high-boiling solvents (e.g., DMF) possibly present? start->q_solvent a_vacuum Action: Dry under high vacuum with gentle heat (40-50°C) q_solvent->a_vacuum  Yes a_triturate Action: Proceed with Trituration Protocol q_solvent->a_triturate  No / Unsure a_vacuum->a_triturate result Obtain Crude Solid a_triturate->result

Caption: Troubleshooting workflow for an oily or gummy crude product.

G start Analyze Crude Solid by TLC q_purity Is there one major spot with minor impurities? start->q_purity action_recrys Purification Strategy: Recrystallization q_purity->action_recrys  Yes action_chrom Purification Strategy: Flash Column Chromatography q_purity->action_chrom  No (Multiple spots) q_streak Does the product spot streak on silica TLC? action_chrom->q_streak action_neutralize Action: Use neutralized silica (add 1% NEt3 to eluent) or neutral alumina. q_streak->action_neutralize  Yes end_chrom Proceed with Optimized Chromatography Protocol q_streak->end_chrom  No action_neutralize->end_chrom

Caption: Decision-making process for selecting the appropriate purification strategy.

References

Preventing decomposition of 3-formylindoles during workup

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Stabilizing 3-Formylindoles

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and field-proven protocols to address a common yet critical challenge in synthetic chemistry: the decomposition of 3-formylindoles during experimental workup and purification. The inherent reactivity of the indole nucleus, coupled with the electron-withdrawing nature of the 3-formyl substituent, renders these valuable compounds susceptible to degradation under various conditions. This guide is designed to equip you with the mechanistic understanding and practical techniques required to maximize your yield and purity.

Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered in the lab. Understanding the "why" behind the decomposition is the first step toward an effective solution.

Question 1: Why is my 3-formylindole decomposing during a standard aqueous workup?

Answer: The decomposition of 3-formylindoles during aqueous workup is typically driven by three main factors: pH extremes, oxidation, and temperature. The indole scaffold is an electron-rich heterocycle, making it sensitive to electrophilic attack and oxidation.

  • Acidic Conditions (pH < 6): Strong acids can protonate the indole ring, disrupting its aromaticity and making it highly reactive towards polymerization or reaction with other nucleophiles present. While the formyl group is deactivating, the indole nucleus remains susceptible to acid-catalyzed side reactions. Some oxime derivatives of indole-3-carbaldehyde have been noted to have low stability in acidic mediums.[1]

  • Basic Conditions (pH > 8): Strong bases deprotonate the indole nitrogen (N-H), increasing the electron density of the ring system. This heightened nucleophilicity makes the molecule extremely vulnerable to air oxidation. Furthermore, basic conditions can promote aldol-type self-condensation reactions between molecules of the 3-formylindole.

  • Oxidation: The electron-rich indole core is easily oxidized, a process that can be accelerated by air (oxygen), heat, light, or residual oxidizing agents from a previous step. This can lead to the formation of complex colored impurities or cleavage products, with known degradation pathways proceeding through intermediates like oxindole and isatin (indole-2,3-dione).[2][3]

  • Elevated Temperature: As with most degradation reactions, higher temperatures significantly accelerate the decomposition pathways.[4] Even the heat generated from neutralizing a strong acid with a strong base can be sufficient to cause substantial product loss.

Question 2: My Vilsmeier-Haack (or Duff) reaction crude looks fine, but the product turns into a dark tar after workup. What's happening?

Answer: This is a classic problem stemming from the harsh workup conditions typically used for these formylation reactions.

  • Vilsmeier-Haack Reaction: The reaction employs phosphorus oxychloride (POCl₃) and a formamide (like DMF) to generate the electrophilic Vilsmeier reagent.[5][6][7] The workup requires hydrolysis of a stable iminium salt intermediate to release the aldehyde.[5][6] This is often done by adding the reaction mixture to ice, followed by neutralization with a strong base like NaOH.[8] This process creates localized pH and temperature extremes. As the acidic mixture is quenched, it passes through a range of pH values where the 3-formylindole is unstable, leading to rapid polymerization and tar formation.

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid, acetic acid) followed by acidic hydrolysis to yield the aldehyde.[9][10][11] The prolonged exposure to hot acidic conditions during both the reaction and the workup can lead to degradation, especially for sensitive indole substrates.[12]

Question 3: How can I modify my workup to prevent this decomposition?

Answer: The key is to maintain control over pH and temperature. A "gentle workup" is essential.

  • Temperature Control: Always perform the quench and subsequent extractions in an ice-water bath. Use pre-chilled (4 °C) solvents and solutions.

  • Buffered Neutralization: Instead of strong bases like NaOH or KOH, use a milder, buffered solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is an excellent choice. Add it slowly with vigorous stirring until the aqueous layer is neutral (pH ~7-7.5, check with pH paper). This prevents the high pH spike that causes oxidative and base-catalyzed degradation.

  • Minimize Contact Time: Do not let your product sit in the biphasic mixture for extended periods. Proceed with extraction, washing, and drying as efficiently as possible.

  • Use Inert Atmosphere: If your compound is particularly sensitive, performing the workup under a nitrogen or argon atmosphere can significantly reduce oxidative degradation. Using solvents that have been degassed (by sparging with N₂ or Ar) is also a highly effective measure.

Question 4: What are the best practices for purifying 3-formylindoles?

Answer: Your choice of purification method can be as critical as the workup.

  • Recrystallization: This is often the superior method for purifying 3-formylindoles as it avoids contact with potentially acidic stationary phases.[13][14] Common solvent systems include ethanol, or a binary mixture like ethyl acetate/hexanes.[8][15] The key is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.

  • Column Chromatography: If chromatography is necessary, standard silica gel should be avoided or used with caution due to its acidic nature.

    • Deactivated Silica: The best practice is to use deactivated silica gel. This can be prepared by making a slurry of the silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes) and adding 1% triethylamine (v/v) relative to the solvent volume. Let this slurry stir for 15-30 minutes before packing the column. This neutralizes the acidic sites on the silica surface.

    • Alternative Stationary Phases: Neutral alumina can also be a good alternative to silica gel.[16]

    • Efficiency: Run the column as quickly as possible ("flash chromatography") to minimize the residence time of the compound on the stationary phase.

Question 5: Should I consider protecting the indole nitrogen?

Answer: Absolutely. If your synthesis plan allows, protecting the indole N-H is one of the most robust strategies to increase stability. N-protection prevents deprotonation under basic conditions and alters the electronic properties of the ring, often reducing its susceptibility to oxidation.[17]

  • Recommended Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Easily installed and removed under acidic conditions. Provides good stability.

    • Sulfonyl groups (Tosyl, Ts; or Benzenesulfonyl, Bs): Very robust and significantly deactivate the ring towards oxidation. They are typically removed under reductive conditions or with strong base.[18]

The choice of protecting group is critical and must be compatible with your overall synthetic route.[19][20][21]

Summary of Instability Factors and Solutions

Factor Underlying Cause Preventative Measure / Solution
Low pH Protonation of the indole ring, leading to polymerization.Perform workup at neutral pH using buffers (e.g., NaHCO₃).
High pH N-H deprotonation, increasing susceptibility to air oxidation and self-condensation.Use mild bases for neutralization; work quickly; consider N-protection.
Oxygen (Air) Oxidation of the electron-rich indole nucleus.Work under an inert atmosphere (N₂/Ar); use degassed solvents.
Heat Increased rate of all decomposition pathways.Perform workup and extractions in an ice bath with chilled solvents.
Acidic Media Decomposition on standard silica gel during chromatography.Use deactivated silica (with 1% Et₃N) or neutral alumina; prioritize recrystallization.

Visualizing the Chemistry

Understanding the pathways of decomposition and the workflow for prevention is crucial.

cluster_Decomposition Decomposition Pathways FI 3-Formylindole (Stable) Polymer Polymerization / Tar Formation FI->Polymer Oxid_Prod Oxidized Products (e.g., 2-Oxindole) FI->Oxid_Prod Cond_Prod Self-Condensation Products FI->Cond_Prod Acid Acid (H⁺) (e.g., HCl, H₂SO₄) Acid->Polymer Base Base (OH⁻) (e.g., NaOH, KOH) Base->Oxid_Prod Base->Cond_Prod Oxid Oxidant (e.g., Air, O₂) Oxid->Oxid_Prod

Caption: Key decomposition pathways for 3-formylindoles.

cluster_Workflow Recommended Gentle Workup Workflow Start Crude Reaction Mixture Step1 Pour into Ice-Cold Sat. NaHCO₃ (aq) Start->Step1 Step2 Extract with Cold Ethyl Acetate Step1->Step2 Step3 Wash with Cold Brine Step2->Step3 Step4 Dry (Na₂SO₄), Filter Step3->Step4 Step5 Concentrate in vacuo (Cold) Step4->Step5 End Crude Product for Purification Step5->End

Caption: Workflow for a gentle workup to preserve 3-formylindoles.

Experimental Protocols

Protocol 1: Gentle Workup for Vilsmeier-Haack Formylation

This protocol is designed to safely hydrolyze the iminium intermediate while avoiding the pH and temperature extremes that cause decomposition.

  • Preparation: Prepare a large beaker containing a stirred, ice-cold (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume approximately 10-20 times the volume of your reaction mixture. Place this beaker in a larger ice-water bath.

  • Quenching: Using a dropping funnel or pipette, add the crude Vilsmeier-Haack reaction mixture dropwise to the cold, vigorously stirred NaHCO₃ solution. Monitor the pH of the aqueous layer periodically with pH paper, ensuring it remains between 7.0 and 8.0.

  • Extraction: Once the addition is complete and gas evolution has ceased, transfer the mixture to a cold separatory funnel. Extract the product with three portions of ice-cold ethyl acetate.

  • Washing: Combine the organic layers and wash them once with cold saturated aqueous NaHCO₃, followed by one wash with cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator with the water bath set to a low temperature (<30 °C).

  • Purification: Proceed immediately with purification by recrystallization or chromatography on deactivated silica.

Protocol 2: Purification by Chromatography on Deactivated Silica Gel

This method minimizes on-column degradation of the sensitive aldehyde.

  • Slurry Preparation: In a beaker, add your calculated amount of silica gel. Add your initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). To this slurry, add triethylamine (Et₃N) to a final concentration of 1% of the total solvent volume. Stir gently for 15-30 minutes.

  • Column Packing: Pack a chromatography column with the prepared slurry using standard techniques.

  • Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase (containing 1% Et₃N).

  • Loading: Dissolve your crude 3-formylindole in a minimum amount of dichloromethane or your eluent and load it onto the column.

  • Elution: Elute the column using a solvent gradient, maintaining the 1% triethylamine concentration throughout the run. Collect fractions and analyze by TLC.

  • Solvent Removal: Combine the pure fractions. The triethylamine is volatile and will be removed along with the elution solvents during concentration on a rotary evaporator.

References

Troubleshooting low yields in Fischer indole synthesis of substituted indoles.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fischer Indole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Fischer Indole Synthesis. As a foundational method in heterocyclic chemistry, the Fischer synthesis is instrumental in creating the indole scaffolds vital to pharmaceuticals, agrochemicals, and natural products.[1][2] However, its sensitivity to substrates and reaction conditions can often lead to frustratingly low yields.

This guide is structured to provide rapid answers to common problems through our FAQs and offer a deeper, mechanism-driven analysis in the In-Depth Troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a complete failure of the Fischer indole synthesis?

A: The most frequent point of failure is the critical[3][3]-sigmatropic rearrangement step.[4][5][6] This step requires sufficient energy (heat) and an effective acid catalyst to proceed. If the temperature is too low or the catalyst is too weak for the specific substrate, the reaction will stall after forming the phenylhydrazone intermediate, and you will likely recover only starting materials upon workup.

Q2: How do I select the appropriate acid catalyst?

A: The choice of acid is critical and substrate-dependent.[2][6] A good starting point is a general-purpose Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).[1][3]

  • For electron-rich phenylhydrazines or ketones: Milder acids like glacial acetic acid are often sufficient and can prevent degradation.[2]

  • For electron-deficient substrates: Stronger acids like sulfuric acid, p-toluenesulfonic acid (PTSA), or stronger Lewis acids may be necessary to promote the key rearrangement.[2][3]

  • Caution: Overly strong acids can lead to charring, polymerization, or other side reactions, reducing the yield.[7][8]

Q3: My phenylhydrazine starting material seems unstable and is turning dark. What should I do?

A: Phenylhydrazines are susceptible to air oxidation, which can lead to byproducts and lower yields.[9] If you suspect instability, consider the following:

  • Use the Hydrochloride Salt: Phenylhydrazine hydrochlorides are generally more stable and can be used directly.

  • In Situ Formation: The phenylhydrazone intermediate can often be formed in situ by adding the phenylhydrazine and the ketone/aldehyde together in a solvent like acetic acid and then proceeding directly to the cyclization step without isolating the intermediate.[1][10] This minimizes the time the free hydrazine is exposed to potentially degrading conditions.

Q4: I am observing multiple product spots on my TLC, and purification is difficult. What's happening?

A: This is a common issue with several potential causes:

  • Regioisomers: If you use an unsymmetrical ketone, two different enamine intermediates can form, leading to two regioisomeric indole products.[10][11] The ratio is influenced by acid strength and steric factors.[7]

  • Product Decomposition: Indoles themselves can be sensitive to the strong acidic conditions of the reaction. It is crucial to neutralize the acid promptly during the workup to prevent degradation of the desired product.[7]

  • Purification Challenges: Indoles can streak on silica gel. To improve separation during column chromatography, consider adding a small amount of a basic modifier like triethylamine (1%) to your eluent.[12]

In-Depth Troubleshooting Guide

This section addresses specific experimental outcomes and provides solutions grounded in the reaction mechanism.

Core Mechanism: Understanding the Failure Points

The Fischer indole synthesis is a sequence of acid-catalyzed steps. A failure at any point will halt the entire process. Understanding this sequence is key to effective troubleshooting.

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2 & 3: Tautomerization & Rearrangement (Critical Step) cluster_cyclize Step 4 & 5: Cyclization & Aromatization A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation (-H₂O) C Enamine Intermediate B->C Tautomerization (Acid-Catalyzed) D [3,3]-Sigmatropic Rearrangement C->D Heat, H⁺ E Di-imine Intermediate D->E F Cyclized Aminal E->F Aromatization & Intramolecular Attack G Aromatic Indole (Product) F->G Elimination (-NH₃, H⁺)

Caption: The Fischer Indole Synthesis Mechanism

Problem 1: No Product Formation / High Recovery of Starting Materials

If your TLC or NMR shows only the starting phenylhydrazine and carbonyl compound, the initial hydrazone formation is likely failing or reversible. If you see a new spot corresponding to the hydrazone but no indole, the failure is at the critical rearrangement step.

Possible CauseMechanistic Explanation & Solution
Insufficient Heat The[3][3]-sigmatropic rearrangement has a significant activation energy barrier. Solution: Increase the reaction temperature. Many Fischer syntheses require refluxing in solvents like acetic acid or toluene.[2]
Catalyst Too Weak The protonation of the hydrazone to form the reactive enamine intermediate is essential for the rearrangement.[3][4] A weak acid may not be sufficient, especially for electron-poor substrates. Solution: Switch to a stronger Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[2][3][6]
Steric Hindrance Highly substituted ketones or ortho-substituted phenylhydrazines can sterically hinder the formation of the planar transition state required for the sigmatropic rearrangement.[11][13] Solution: This is a substrate limitation. While higher temperatures and stronger acids may help, yields may remain low. Consider alternative indole synthesis routes if possible.
Problem 2: Low Yield with Significant Side Products (Tars, Darkening)

This outcome suggests that while the reaction is proceeding, competing side reactions or product degradation are dominant.

Possible CauseMechanistic Explanation & Solution
Acid Too Strong / Concentrated Excessively harsh acidic conditions can lead to polymerization, sulfonation (with H₂SO₄), or other acid-catalyzed decomposition pathways of the starting materials or the indole product itself.[7] Solution: Reduce the concentration of the acid or switch to a milder catalyst (e.g., from PPA to acetic acid). Perform small-scale optimization experiments to find the ideal balance.[7]
N-N Bond Cleavage For substrates with strong electron-donating groups (EDGs) on the carbonyl component, the enamine intermediate can be over-stabilized. This can favor a competing pathway where the N-N bond cleaves heterolytically, leading to aniline and other byproducts instead of the desired rearrangement.[14][15] Solution: This is a known limitation. Use the mildest possible acid and lowest effective temperature to disfavor the cleavage pathway. Computational studies have shown this pathway becomes more favorable as the iminylcarbocation formed upon cleavage is stabilized.[14]
Oxidation Phenylhydrazines and some indole products can be sensitive to air oxidation, especially at high temperatures, leading to colored impurities.[7][9] Solution: Run the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.
Troubleshooting Logic Flowchart

This flowchart provides a systematic approach to diagnosing low-yield issues.

Troubleshooting_Flowchart start Low Yield in Fischer Indole Synthesis q1 Is starting material (hydrazine/ketone) consumed? start->q1 a1_no No / Incomplete Consumption q1->a1_no No a1_yes Yes, Consumed q1->a1_yes Yes s1 -> Increase Temperature -> Use Stronger Acid Catalyst (e.g., PTSA, ZnCl₂) a1_no->s1 q2 Are there significant tars or dark polymers? a1_yes->q2 a2_yes Yes, Tarry Mixture q2->a2_yes Yes a2_no No, Clean Reaction but Low Yield q2->a2_no No s2 -> Reduce Acid Concentration -> Use Milder Acid (e.g., AcOH) -> Run under Inert Atmosphere (N₂) a2_yes->s2 q3 Does substrate have strong -donating groups (EDGs)? a2_no->q3 a3_yes Yes, strong EDGs q3->a3_yes Yes a3_no No strong EDGs q3->a3_no No s3 Potential N-N bond cleavage. -> Use mildest possible conditions (lower temp, milder acid) a3_yes->s3 s4 -> Check workup procedure (prompt neutralization) -> Optimize purification (e.g., add TEA) a3_no->s4

Caption: A Decision Tree for Troubleshooting the Fischer Indole Synthesis.

Experimental Protocols

General Protocol for Fischer Indole Synthesis (One-Pot)

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Substituted Phenylhydrazine (or its hydrochloride salt) (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.1 eq)

  • Acid Catalyst (e.g., Glacial Acetic Acid, Polyphosphoric Acid)

  • Solvent (e.g., Acetic Acid, Toluene, Ethanol)

Procedure:

  • Reactant Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the phenylhydrazine (1.0 eq) and the carbonyl compound (1.0 eq).

  • Solvent/Catalyst Addition: Add the chosen solvent/acid. If using acetic acid, it can serve as both solvent and catalyst.[1] If using a catalyst like ZnCl₂ or PTSA in a solvent like toluene, add the catalyst at this stage.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC. The reaction time can vary from 1 to 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of ice-water. A precipitate of the crude indole may form.

    • Carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide solution) until the pH is ~7-8.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

References

Technical Support Center: Navigating Steric Hindrance in 6-Substituted Indole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to addressing the complex challenges posed by steric hindrance in reactions involving 6-substituted indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter unexpected reactivity, low yields, or selectivity issues when a bulky group at the C6 position impedes a desired transformation.

Here, we move beyond simple protocols to explore the mechanistic underpinnings of these challenges. Our goal is to equip you with the expert knowledge to diagnose problems, rationally design experiments, and successfully functionalize these sterically demanding scaffolds.

Frequently Asked Questions (FAQs)
Q1: What is steric hindrance, and why is it a specific problem for 6-substituted indoles?

Answer: Steric hindrance is a phenomenon where the size of a functional group on a molecule physically obstructs the path of an incoming reagent, preventing or slowing down a chemical reaction.[1] In the context of the indole scaffold, the benzene ring portion (C4-C7) is inherently less reactive than the pyrrole ring (C2-C3). When a substituent is placed at C6, it can sterically shield not only the adjacent C5 and C7 positions but also influence the overall electronic properties and accessibility of the entire molecule. This is particularly problematic in reactions that require the coordination of a bulky transition metal catalyst or the approach of a large electrophile or nucleophile.

Q2: I'm planning a multi-step synthesis. What are the key strategic considerations for introducing a bulky C6-substituent?

Answer: This is a critical question of synthetic strategy. It is often more effective to install the bulky C6-substituent late in the synthetic sequence. Building the core of your molecule with a smaller group at C6 (or a precursor like a bromo or iodo group) allows for more efficient reactions at other positions (e.g., N1, C2, C3, C7). Once the other key transformations are complete, the C6-halide can be functionalized via cross-coupling, which, while challenging, can be optimized to accommodate steric bulk. Attempting to perform reactions like Friedel-Crafts or C7-lithiation on an indole that already bears a large C6-group often leads to significantly diminished yields or complete reaction failure.

Q3: How does N-protection influence steric effects originating from the C6 position?

Answer: The N-H of indole is acidic and often requires protection. The choice of protecting group is a crucial variable. A large N-protecting group (e.g., N-tosyl (Ts) or N-pivaloyl) can exacerbate the steric congestion around the C7 position.[2][3] Conversely, some N-directing groups can be used strategically to override the inherent reactivity patterns and force a reaction to occur at a specific, sterically hindered site. For example, the installation of an N-P(O)tBu₂ group has been shown to successfully direct C-H activation to the C7 position, overcoming the steric influence of adjacent groups.[4][5] Therefore, the N-protecting group should not be seen as a passive spectator but as an active participant that can either hinder or help your desired reaction.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Sonogashira)

Cross-coupling reactions are fundamental for C-C bond formation, but they are highly sensitive to steric hindrance around the reaction center.

Problem: My Suzuki-Miyaura coupling between a 6-bromoindole and an ortho-substituted boronic acid is failing or giving very low yields.

Causality: This is a classic sterically demanding transformation. The catalytic cycle for a Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. With bulky coupling partners, any of these steps can become the rate-limiting bottleneck.

  • Slow Oxidative Addition: The palladium catalyst may struggle to insert into the C-Br bond due to the steric shield of the C6-substituent and the N1-protecting group.

  • Inefficient Transmetalation: The bulky boronic acid may be too large to efficiently approach the palladium center and transfer its organic fragment.[6]

  • Difficult Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst can be slow if the two organic fragments on the palladium are sterically crowded, making it difficult for them to come together.[7]

Solutions & Protocols

  • Optimize the Catalyst-Ligand System: Standard catalysts like Pd(PPh₃)₄ often fail in these scenarios. You need a system designed to overcome steric barriers.

    • Insight: Bulky, electron-rich phosphine ligands are essential. Their large size promotes reductive elimination, while their electron-donating ability accelerates oxidative addition. A novel family of indole-amide-based phosphine ligands (e.g., InAm-phos) has been specifically designed for sterically hindered Suzuki couplings, enabling excellent yields even for tri-ortho-substituted biaryls.[8]

    Table 1: Ligand Selection for Hindered Suzuki-Miyaura Coupling

    Ligand Type Example Key Feature Application Notes
    Buchwald-type Biarylphosphines SPhos, XPhos, RuPhos Bulky and electron-rich The go-to choice for challenging couplings. Often requires screening to find the optimal ligand for a specific substrate pair.
    Indole-Amide-Based Phosphines InAm-phos (L1) Specifically designed for steric hindrance; may show superior performance. Has demonstrated high efficiency with catalyst loadings as low as 50 ppm.[8]

    | N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors, thermally stable. | Good alternative to phosphines, particularly for aryl chlorides. Can allow reactions at room temperature.[9] |

  • Modify Reaction Conditions:

    • Base: The base is not just a proton scavenger; it activates the boronic acid. For hindered systems, a stronger base like Cs₂CO₃ or K₃PO₄ is often more effective than Na₂CO₃.[6]

    • Temperature: Higher temperatures (e.g., refluxing toluene, dioxane, or DMF at >100 °C) are typically required to provide the energy needed to overcome the activation barrier.

    • Solvent: Anhydrous polar aprotic solvents are preferred. A mixture of an organic solvent with water (e.g., dioxane/H₂O) is common, as it helps dissolve the inorganic base.

Workflow: Troubleshooting a Hindered Suzuki Coupling

G start Low Yield in Suzuki Coupling (6-Substituted Indole) ligand Switch to Bulky Ligand (e.g., SPhos, InAm-phos) start->ligand Step 1: Catalyst System base Increase Base Strength (e.g., from Na2CO3 to K3PO4) ligand->base Step 2: Reaction Conditions success Reaction Successful ligand->success temp Increase Reaction Temperature (e.g., 80°C to 110°C) base->temp Step 3: Energy Input base->success boronic Consider Alternative Boron Source (e.g., MIDA boronate, Trifluoroborate) temp->boronic Step 4: Reagent Modification temp->success boronic->success

Caption: Decision tree for optimizing a sterically hindered Suzuki-Miyaura reaction.

Troubleshooting Guide 2: Friedel-Crafts Reactions

The Friedel-Crafts reaction is a classic electrophilic aromatic substitution. On indoles, it occurs preferentially at the electron-rich C3 position. However, a large C6-substituent can hinder the approach of the electrophile-Lewis acid complex.

Problem: My Friedel-Crafts acylation/alkylation at C3 is sluggish and incomplete, even with a strong Lewis acid.

Causality: The mechanism involves the formation of a bulky complex between the electrophile (e.g., an acyl chloride or alkyl halide) and a Lewis acid (e.g., AlCl₃, FeCl₃). This complex must then approach the plane of the indole ring. A C6-substituent can create a "steric wall" that impedes this approach, increasing the activation energy of the reaction.[10][11] Furthermore, ketones are less reactive than aldehydes in these reactions due to both electronic and steric effects from the additional alkyl group.[10]

Solutions & Protocols

  • Choice of Catalyst:

    • Insight: Sometimes, a less bulky but highly active catalyst is more effective than a stronger, bulkier one. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is an excellent promoter for Friedel-Crafts alkylation of indoles with secondary acetates and tertiary alcohols, often succeeding where traditional Lewis acids fail.[12] Metal-organic frameworks (MOFs) have also been used as unique heterogeneous catalysts for these reactions.[10]

    • Recommendation: Screen milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, In(OTf)₃) or Brønsted acids before resorting to highly aggressive and bulky ones like AlCl₃.[13]

  • Protecting Group Strategy:

    • Insight: An electron-withdrawing protecting group on the indole nitrogen (e.g., N-Boc or N-Ts) deactivates the indole ring towards electrophilic attack, which can exacerbate the problem.[3]

    • Recommendation: If possible, perform the Friedel-Crafts reaction on an N-H indole. If protection is necessary, consider a less deactivating group like N-SEM ([2-(trimethylsilyl)ethoxy]methyl), which can be readily removed later.[14]

Step-by-Step Protocol: TMSOTf-Promoted Alkylation of a 6-Substituted Indole

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the 6-substituted indole (1.0 equiv) and the tertiary alcohol electrophile (1.2 equiv) in anhydrous dichloromethane (DCM) (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is crucial to control the reaction's exothermicity and prevent side reactions.

  • Catalyst Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv) dropwise via syringe over 5 minutes. The reaction mixture may change color.

  • Reaction: Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC. If the reaction is sluggish, allow it to slowly warm to 0 °C.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Separate the organic layer, extract the aqueous layer with DCM, combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide 3: C7-Functionalization via Directed ortho-Metalation (DoM)

Achieving selectivity at C7 in the presence of a C6-substituent is one of the most significant challenges in indole chemistry. The C7 position is sterically hindered and electronically deactivated.

Problem: My attempt to deprotonate the C7 position with a strong base (e.g., n-BuLi) is failing, leading to decomposition or reaction at other sites.

Causality: The C7-proton is kinetically and thermodynamically less acidic than the N-H and C2-protons. Simple deprotonation is rarely selective. To overcome this, a directing group (DG) is required to chelate the metal and deliver the base to the C7 position. Without a DG, the base will attack the most accessible acidic proton.

Solutions & Protocols

  • Employ a Directing Group:

    • Insight: The choice of directing group is paramount. The group must be able to coordinate strongly with the organometallic base and be positioned to deliver it specifically to C7. Groups installed at the N1 position are ideal for this.

    • Recommended DGs:

      • N-P(O)tBu₂: This powerful directing group has been shown to selectively direct palladium-catalyzed C-H arylation to the C7 position.[4][5]

      • N-Pivaloyl: In the presence of BBr₃, an N-pivaloyl group can direct C-H borylation to the C7 position without any transition metal.[4][5] This borylated intermediate can then be used in subsequent Suzuki couplings.

Conceptual Workflow: C7-Functionalization via Directing Group Strategy

G indole 6-Substituted Indole protect Install N1 Directing Group (e.g., P(O)tBu2) indole->protect activate Chelation-Assisted C-H Activation at C7 (e.g., with Pd catalyst) protect->activate couple Cross-Coupling with Partner (e.g., Aryl Halide) activate->couple deprotect Remove Directing Group couple->deprotect product C7-Functionalized Indole deprotect->product

Caption: Strategy for overcoming steric hindrance to achieve C7 functionalization.

  • Reaction Conditions for DoM:

    • Base: A strong, non-nucleophilic base is required, typically an organolithium reagent like n-BuLi or s-BuLi, often in the presence of a chelating agent like TMEDA.

    • Temperature: These reactions must be performed at very low temperatures (typically -78 °C) to prevent side reactions and decomposition.

    • Quenching: After deprotonation, the resulting C7-anion is quenched with a suitable electrophile (e.g., CO₂, I₂, TMSCl).

References

Technical Support Center: Catalyst Selection for Efficient Indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the indole scaffold. The indole core is a privileged structure in countless pharmaceuticals and natural products, making its selective functionalization a critical task in modern chemistry.

This document moves beyond simple protocols to provide a deeper understanding of the principles governing catalyst selection and reaction outcomes. It is structured into two main parts: a Troubleshooting Guide to address common experimental failures and a Frequently Asked Questions (FAQs) section to clarify conceptual challenges.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems encountered during indole functionalization experiments. Each issue is broken down into potential causes and actionable solutions, grounded in established chemical principles.

Problem 1: Low or No Product Yield

You've set up your reaction, but analysis by TLC, GC-MS, or LC-MS shows minimal conversion of your starting material or a low yield of the desired product.

Potential Causes & Solutions

  • Catalyst Inactivity or Degradation:

    • Cause: The catalyst may have been improperly handled (e.g., exposure to air/moisture for sensitive catalysts) or may have degraded upon storage. Palladium catalysts, for instance, can precipitate as inactive palladium black.[1][2]

    • Solution:

      • Verify Catalyst Source: Ensure the catalyst is from a reputable supplier and of the correct grade.

      • Inert Atmosphere: Handle air- and moisture-sensitive catalysts and reagents under an inert atmosphere (e.g., Argon or Nitrogen).

      • Fresh Catalyst: Use a freshly opened bottle of catalyst or a pre-catalyst that is activated in situ.

      • Re-oxidant: For oxidative C-H functionalizations, ensure the oxidant (e.g., Cu(OAc)₂, Ag₂CO₃, O₂) is active and present in the correct stoichiometry.[3]

  • Poor Reagent Quality:

    • Cause: Impurities in the indole substrate, coupling partner, or solvent can poison the catalyst or participate in side reactions.[4] Phenylhydrazines used in Fischer indole synthesis, for example, are susceptible to oxidation.[4][5]

    • Solution:

      • Purify Starting Materials: Recrystallize or distill starting materials if their purity is questionable.

      • Use Anhydrous Solvents: For reactions sensitive to water, use freshly distilled or commercially available anhydrous solvents.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low to overcome the activation energy, or too high, leading to product or catalyst decomposition. Reaction time may be insufficient.[4]

    • Solution:

      • Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C).

      • Time-Course Study: Monitor the reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) using TLC or LC-MS to determine the optimal reaction time and to check for product degradation over time.

  • Catalyst-Substrate Mismatch:

    • Cause: The chosen catalyst system may not be suitable for the specific electronic properties of your indole substrate (e.g., electron-rich vs. electron-poor).

    • Solution: Consult the literature for catalyst systems proven to work on indoles with similar electronic properties. For substrates with strong electron-donating groups, a milder Lewis acid might be more effective in Fischer indole synthesis to prevent N-N bond cleavage.[4]

Problem 2: Poor or Incorrect Regioselectivity

The reaction works, but you obtain a mixture of isomers (e.g., C2 and C3 functionalization) or functionalization at an undesired position.

Potential Causes & Solutions

  • Inherent Electronic Bias:

    • Cause: The indole nucleus has inherent reactivity preferences. Electrophilic substitution and many metal-catalyzed reactions preferentially occur at the electron-rich C3 position.[3] If C3 is blocked, C2 becomes the next most likely site. Functionalization on the benzene ring (C4-C7) is the most challenging.[6][7][8]

    • Solution:

      • For C3-Selectivity: If C3 is desired, use conditions that favor electrophilic attack, often without a directing group.

      • For C2-Selectivity: Block the C3 position or, more effectively, install a directing group at the N1 position (e.g., N-(2-pyridyl)sulfonyl) which favors the formation of a five-membered metallacycle intermediate to direct functionalization to C2.[3]

      • For C4-C7 Selectivity: This almost always requires a directing group strategy. Different groups direct to specific positions (see FAQ section). For example, an N-pivaloyl group can direct Rh-catalyzed alkenylation to the C7 position.[3]

  • Solvent Effects:

    • Cause: The solvent can dramatically influence regioselectivity by altering the catalyst's coordination sphere or stabilizing different intermediates.[9][10][11]

    • Solution: Screen a range of solvents with varying polarity and coordinating ability. A classic example is the Gaunt group's palladium-catalyzed alkenylation, where a switch from DMF/DMSO to dioxane/AcOH shifts the selectivity from the C3 to the C2 position.[3][11]

  • Ligand Choice:

    • Cause: The steric bulk and electronic properties of the ligand bound to the metal center are critical for controlling regioselectivity.

    • Solution:

      • Steric Hindrance: Bulky ligands can block access to more sterically accessible sites, favoring functionalization at less hindered positions.

      • Electronic Tuning: Electron-donating or -withdrawing ligands can alter the reactivity of the metal center, influencing which C-H bond is activated.

Troubleshooting Workflow Diagram

Here is a logical workflow for troubleshooting a failed indole functionalization reaction.

G start Reaction Failed (Low Yield / No Product) check_reagents Verify Reagent & Catalyst Purity/Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->conditions_ok Yes purify Purify/Replace Reagents & Rerun reagents_ok->purify No optimize_cond Optimize Conditions (Screen Temp/Time) & Rerun conditions_ok->optimize_cond No check_system Re-evaluate Catalytic System conditions_ok->check_system Yes success Reaction Successful purify->success optimize_cond->success screen_catalyst Screen Different Catalysts (e.g., Pd, Rh, Ir, Cu) check_system->screen_catalyst screen_ligand Screen Ligands (Sterics & Electronics) check_system->screen_ligand screen_solvent Screen Solvents (Polarity & Coordinating Ability) check_system->screen_solvent screen_catalyst->success screen_ligand->success screen_solvent->success

Caption: A step-by-step workflow for troubleshooting common issues in indole functionalization reactions.

Part 2: Frequently Asked Questions (FAQs)

This section provides authoritative answers to broader, more conceptual questions regarding catalyst selection for indole functionalization.

Q1: How do I choose the right catalyst for a specific C-H functionalization site (C2, C3, vs. C4-C7)?

Answer: The choice is dictated by the inherent reactivity of the indole ring and the strategic use of directing groups.[3][6][7]

  • C3-Position: This is the most nucleophilic and electronically favored position. Many reactions, including Friedel-Crafts type alkylations and some Pd-catalyzed couplings, will proceed at C3 on an unprotected indole without a directing group.[3]

  • C2-Position: To target the C2 position, you must override the C3 preference. This is typically achieved by:

    • Having a substituent already at C3.

    • Using a directing group on the indole nitrogen (N1). Groups like pyridyl, pyrimidyl, or picolinamide coordinate to the metal catalyst, positioning it for C-H activation at C2 via a stable 5-membered metallacycle.[3][12] Palladium catalysts are frequently used for this purpose.[3][13]

  • C4-C7 Positions (Benzene Ring): Functionalizing the benzene core is significantly more challenging and almost exclusively relies on directing groups.[6][8][14][15] The choice of metal and directing group is crucial for site-selectivity:

    • C4-Position: A directing group at the C3 position (e.g., an aldehyde) can direct Ru-catalyzed alkenylation to C4.[14] A removable pivaloyl group at C3 can also direct reactions to C4.[16][17]

    • C5-Position: Methods have been developed using a combination of directing groups at C3 and remote catalysis.[14]

    • C6-Position: An N-P(O)tBu₂ directing group in combination with a copper catalyst can achieve C6-arylation.[8][16][17]

    • C7-Position: An N-P(O)tBu₂ or N-pivaloyl directing group with a Palladium or Rhodium catalyst can direct arylation or alkenylation to C7.[3][8][16][17] This occurs via a more stable six-membered metallacycle intermediate.[3]

Summary of Catalyst/Directing Group Strategies for Regioselectivity

Target PositionCommon Metal Catalyst(s)Typical Directing Group (DG) Position & TypeRationale
C3 Pd, Cu, Fe, RuOften None (inherent reactivity)Highest electron density
C2 Pd, Ru, RhN1-Position (e.g., Pyridylsulfonyl)5-membered metallacycle formation
C4 Ru, PdC3-Position (e.g., Aldehyde, Pivaloyl)6-membered metallacycle formation
C6 CuN1-Position (e.g., N-P(O)tBu₂)DG/Catalyst specific interaction
C7 Pd, RhN1-Position (e.g., N-P(O)tBu₂, Pivaloyl)6-membered metallacycle formation
Q2: What is the mechanistic role of a directing group?

Answer: A directing group (DG) is a functional group covalently attached to the indole substrate (usually at N1 or C3) that coordinates to the transition metal catalyst. This coordination acts as an "anchor," bringing the catalyst into close proximity to a specific C-H bond and lowering the activation energy for its cleavage. This process, known as chelation-assisted C-H activation, overrides the molecule's natural electronic preferences.[8][16][17]

DG_Mechanism cluster_0 Directing Group Mechanism Indole Indole Substrate DG Directing Group (DG) Intermediate Chelated Intermediate (Metallacycle) Indole->Intermediate 1. Coordination Metal Metal Catalyst (M-L) Metal->Intermediate Product Functionalized Indole Intermediate->Product 2. C-H Activation & Functionalization

Caption: Simplified schematic of a directing group guiding a metal catalyst to a specific C-H bond.

Q3: What are the emerging alternatives to traditional transition-metal catalysis?

Answer: While traditional thermal catalysis with metals like palladium and rhodium is powerful, two emerging fields offer unique advantages, particularly regarding reaction conditions and sustainability.

  • Photoredox Catalysis: This approach uses a photocatalyst (either a metal complex like [Ir(ppy)₃] or an organic dye) that, upon excitation with visible light, can initiate single-electron transfer (SET) processes.[18][19] This generates highly reactive radical intermediates under exceptionally mild, often room-temperature, conditions.[18][20] This method is excellent for functionalizations that are difficult to achieve thermally and can provide novel reactivity pathways.[21][22]

  • Electrochemical Synthesis: This technique uses an electric current to drive redox reactions, replacing chemical oxidants or reductants.[20] Key advantages include:

    • Sustainability: Avoids stoichiometric, often toxic, chemical reagents.

    • High Selectivity: Reaction selectivity can sometimes be tuned by simply adjusting the applied voltage.

    • Scalability: Well-suited for continuous flow chemistry, making it attractive for industrial applications.[20]

Q4: How critical are ligands and solvents in my reaction?

Answer: They are critically important and are two of the most powerful variables for optimizing a reaction.

  • Ligands: Ligands bind to the metal center and directly modulate its steric and electronic environment.[23][24]

    • Steric Effects: Bulky ligands can prevent catalyst aggregation, improve stability, and dictate which site on a substrate can physically approach the metal center.

    • Electronic Effects: Electron-donating ligands can make a metal center more electron-rich and more reactive in oxidative addition steps. Conversely, electron-withdrawing ligands make the metal more electrophilic.

    • Chirality: Chiral ligands are essential for enantioselective catalysis, creating a chiral environment around the metal that differentiates between two enantiomeric transition states.[13][25]

  • Solvents: The choice of solvent can be the difference between a failed reaction and a high-yielding, selective one.[9][26]

    • Solubility: The most basic role is to dissolve all reactants.

    • Polarity: Polar solvents can stabilize charged intermediates or transition states, accelerating certain reaction steps.

    • Coordinating Ability: Solvents like DMF, DMSO, or acetonitrile can coordinate to the metal catalyst, acting as a ligand and influencing its reactivity and selectivity.[11] As mentioned earlier, solvent choice can even be the primary factor controlling regioselectivity.[3][11]

Part 3: Experimental Protocol Example

This section provides a representative, generalized protocol to serve as a starting point for experimental design.

General Procedure for Palladium-Catalyzed C2-Arylation of N-Sulfonylindole

Disclaimer: This is a generalized procedure. Specific amounts, temperatures, and reaction times must be optimized for each unique substrate combination.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-sulfonylindole (1.0 equiv), the aryl halide (1.2-1.5 equiv), palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., a phosphine ligand, 4-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe, followed by the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir vigorously for the determined reaction time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure C2-arylated indole product.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 1-Boc-6-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Boc-6-methyl-3-formylindole, a substituted indole derivative of significant interest in synthetic chemistry.

In the realm of drug discovery, the indole scaffold is a privileged structure, present in a multitude of biologically active compounds. The introduction of a Boc protecting group at the N-1 position and substituents on the indole ring, such as the 6-methyl and 3-formyl groups in the title compound, critically influences the molecule's electronic environment and, consequently, its NMR spectral characteristics. A thorough understanding of these spectral features is not merely an academic exercise; it is fundamental to confirming the successful synthesis of the target molecule, assessing its purity, and providing a basis for further structural modifications.

This guide will delve into the detailed assignment of the proton and carbon signals for this compound. Crucially, we will not only present the spectral data but also provide a comparative analysis with structurally related indole derivatives. This approach will illuminate the influence of each substituent on the chemical shifts and coupling constants, offering a deeper understanding of structure-spectra correlations.

Comparative ¹H and ¹³C NMR Data Analysis

To fully appreciate the NMR spectrum of this compound, it is instructive to compare its spectral data with those of simpler, related indole derivatives. The following tables summarize the ¹H and ¹³C NMR data for indole-3-carboxaldehyde and 1-methyl-1H-indole-3-carbaldehyde, which serve as excellent reference points.

Table 1: ¹H NMR Data of Indole-3-carboxaldehyde and its N-Methyl Derivative in CDCl₃

ProtonIndole-3-carboxaldehyde δ (ppm), Multiplicity, J (Hz)1-Methyl-1H-indole-3-carbaldehyde δ (ppm), Multiplicity, J (Hz)
CHO10.08, s10.01, s
H-1 (NH)8.79, s-
H-27.86, d, J = 2.87.69, s
H-48.40 – 8.27, m8.35, d, J = 6.6
H-57.49 – 7.42, m7.50 – 7.33, m
H-67.39 – 7.29, m7.50 – 7.33, m
H-77.39 – 7.29, m7.50 – 7.33, m
N-CH₃-3.90, s

Data sourced from supporting information of a chemical synthesis publication.[1]

Table 2: ¹³C NMR Data of Indole-3-carboxaldehyde and its N-Methyl Derivative in CDCl₃

CarbonIndole-3-carboxaldehyde δ (ppm)1-Methyl-1H-indole-3-carbaldehyde δ (ppm)
CHO185.34184.43
C-2135.75-
C-3118.38118.09
C-3a124.39-
C-4123.04124.04
C-5121.88122.94
C-6120.55122.04
C-7111.70109.87
C-7a136.79137.90
N-CH₃-33.69

Data sourced from supporting information of a chemical synthesis publication.[1]

Predicted ¹H and ¹³C NMR Analysis of this compound

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonPredicted δ (ppm)Predicted MultiplicityRationale for Prediction
CHO~10.1sThe aldehyde proton is highly deshielded and typically appears as a singlet.
H-2~8.1sThe Boc group and the adjacent formyl group will deshield this proton, which will appear as a singlet.
H-4~8.0dThe proximity to the electron-withdrawing formyl and Boc groups will cause a downfield shift. It will appear as a doublet due to coupling with H-5.
H-5~7.3ddThis proton will be influenced by the 6-methyl group and will show coupling to both H-4 and H-7.
H-7~7.8sThe 6-methyl group will influence the chemical shift, and it is expected to be a singlet or a narrow doublet.
6-CH₃~2.5sThe methyl group protons will appear as a singlet in the aliphatic region.
Boc (C(CH₃)₃)~1.7sThe nine equivalent protons of the tert-butyl group will give rise to a strong singlet.

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted δ (ppm)Rationale for Prediction
CHO~185The carbonyl carbon of the aldehyde is characteristically found in this downfield region.
C-2~135The Boc group and formyl group will influence its chemical shift.
C-3~120The site of formylation.
C-3a~125A quaternary carbon within the indole ring system.
C-4~124Aromatic methine carbon.
C-5~123Aromatic methine carbon, influenced by the adjacent methyl group.
C-6~138The carbon bearing the methyl group will be shifted downfield.
C-7~115Aromatic methine carbon.
C-7a~136A quaternary carbon adjacent to the nitrogen.
Boc (C=O)~150The carbonyl carbon of the Boc protecting group.
Boc (C(CH₃)₃)~84The quaternary carbon of the tert-butyl group.
Boc (C(CH₃)₃)~28The methyl carbons of the tert-butyl group.
6-CH₃~22The methyl carbon at the 6-position.

Experimental Protocols

To obtain high-quality NMR spectra for the structural confirmation of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Compound Purity : Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification is typically achieved through column chromatography or recrystallization.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for many indole derivatives. For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. It is important to note that solvent choice can influence chemical shifts.[2]

  • Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

  • Two-Dimensional (2D) NMR :

    • For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Visualizing Structural Relationships

The following diagrams illustrate the structure of this compound and a conceptual workflow for its NMR analysis.

G cluster_molecule This compound cluster_analysis NMR Analysis Workflow mol start Sample Preparation h_nmr 1D ¹H NMR start->h_nmr c_nmr 1D ¹³C NMR & DEPT start->c_nmr cosy 2D COSY h_nmr->cosy hsqc 2D HSQC h_nmr->hsqc hmbc 2D HMBC h_nmr->hmbc c_nmr->hsqc c_nmr->hmbc structure Structure Elucidation cosy->structure hsqc->structure hmbc->structure

Caption: Molecular structure and a typical workflow for NMR-based structural elucidation.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of this compound, guided by a comparative study of related indole derivatives, provides a robust framework for its structural verification. The predicted spectral data, in conjunction with the detailed experimental protocols, will empower researchers to confidently identify this molecule and proceed with their synthetic and medicinal chemistry endeavors. The application of one- and two-dimensional NMR techniques is indispensable for the unambiguous assignment of all proton and carbon resonances, ensuring the scientific integrity of the reported findings.

References

Navigating the Labyrinth of Mass Spectra: A Comparative Guide to the Fragmentation Pattern of 1-Boc-6-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique for elucidating molecular structures, and a profound understanding of fragmentation patterns is key to its effective application. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1-Boc-6-methyl-3-formylindole, a common intermediate in organic synthesis. By comparing its fragmentation behavior with structurally related indole derivatives, we aim to equip researchers with the expertise to confidently identify and characterize this and similar molecules.

The Decisive Influence of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its facile cleavage under acidic conditions. However, in the high-energy environment of a mass spectrometer, the Boc group is notoriously labile and directs the fragmentation cascade in a predictable manner. This lability, while a potential source of in-source decay, provides highly diagnostic neutral losses that are hallmarks of its presence.[1]

The fragmentation of the Boc group typically proceeds through two primary pathways:

  • Loss of Isobutylene: A neutral loss of 56 Da corresponding to the elimination of isobutylene, resulting from a McLafferty-type rearrangement.[2]

  • Loss of tert-Butanol: A neutral loss of 74 Da, corresponding to the elimination of tert-butanol.[3]

  • Complete Loss of the Boc Group: A loss of 100 Da, corresponding to isobutylene and carbon dioxide.[2]

Understanding these characteristic losses is the first step in deciphering the mass spectrum of a Boc-protected compound.

The Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is a multi-step process initiated by the characteristic cleavages of the Boc group, followed by fragmentation of the indole core. The molecular ion of this compound has a monoisotopic mass of 259.1208 g/mol .

The proposed fragmentation pathway is as follows:

  • Initial Boc Group Fragmentation: The molecular ion ([M+H]⁺ at m/z 260) will readily lose isobutylene (56 Da) to form a prominent ion at m/z 204. This is often the most intense fragment observed. Subsequent loss of CO₂ (44 Da) from this ion leads to the deprotected 6-methyl-3-formylindole cation at m/z 160.

  • Indole Core Fragmentation: The deprotected ion at m/z 160 then undergoes fragmentation characteristic of the indole-3-carboxaldehyde scaffold. This includes the loss of carbon monoxide (CO, 28 Da) from the formyl group to yield an ion at m/z 132.

  • Further Fragmentation: The ion at m/z 132 can further fragment by losing a hydrogen cyanide (HCN, 27 Da) molecule, a characteristic fragmentation of the indole ring, resulting in an ion at m/z 105.[4]

This predicted fragmentation cascade is visually represented in the following diagram:

Fragmentation_Pathway M [M+H]⁺ m/z 260 F1 [M+H - C₄H₈]⁺ m/z 204 M->F1 - 56 Da (C₄H₈) F2 [M+H - C₅H₈O₂]⁺ (Deprotected) m/z 160 F1->F2 - 44 Da (CO₂) F3 [M+H - C₅H₈O₂ - CO]⁺ m/z 132 F2->F3 - 28 Da (CO) F4 [M+H - C₅H₈O₂ - CO - HCN]⁺ m/z 105 F3->F4 - 27 Da (HCN)

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

A Comparative Analysis: The Impact of Substitution on Fragmentation

To fully appreciate the diagnostic power of the fragmentation pattern of this compound, it is instructive to compare it with simpler, related indole derivatives. We will consider two such alternatives:

  • Indole-3-carboxaldehyde: The unsubstituted parent compound.

  • 6-Methyl-indole-3-carboxaldehyde: Lacks the N-Boc protecting group.

The table below summarizes the key fragmentation data for these three compounds.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Neutral LossesDiagnostic Features
This compound 259.29204 (-56), 160 (-100), 132 (-28 from 160), 105 (-27 from 132)Prominent losses of isobutylene and the entire Boc group.
Indole-3-carboxaldehyde 145.16117 (-28), 90 (-27 from 117)Loss of CO followed by HCN from the indole ring.[5][6]
6-Methyl-indole-3-carboxaldehyde 159.19131 (-28), 104 (-27 from 131)Similar to indole-3-carboxaldehyde with a +14 Da shift in fragments containing the methyl group.

This comparative data highlights the significant influence of the N-Boc group on the fragmentation pathway. Its presence introduces a highly predictable and easily identifiable set of initial fragmentation steps that are absent in the unprotected analogues. The fragmentation of the core 6-methyl-indole-3-carboxaldehyde structure then proceeds in a manner analogous to the unsubstituted indole-3-carboxaldehyde, with the key difference being the mass shift due to the methyl group.

Experimental Protocol for LC-MS Analysis

To obtain high-quality and reproducible mass spectra for these compounds, a well-defined experimental protocol is essential. The following provides a detailed methodology for the analysis of this compound and its analogues using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of 1-10 µg/mL for analysis.[7]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[7]

2. Liquid Chromatography (LC) Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for these compounds.

  • MS1 Scan Range: m/z 50-500 to encompass the molecular ions and expected fragments.

  • MS/MS Activation: Collision-Induced Dissociation (CID).

  • Collision Energy: A ramped collision energy (e.g., 10-40 eV) is recommended to observe a full range of fragment ions. The optimal collision energy should be determined empirically for each compound.

  • Data Acquisition: Data-dependent acquisition (DDA) is a useful mode to automatically trigger MS/MS scans on the most intense ions from the MS1 scan.

The following diagram illustrates the general workflow for this LC-MS analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation P1 Weigh Compound P2 Dissolve in Solvent P1->P2 P3 Dilute to 1-10 µg/mL P2->P3 P4 Filter P3->P4 LC Liquid Chromatography (C18 Column) P4->LC MS Mass Spectrometry (ESI+, CID) LC->MS D1 Identify Molecular Ion MS->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Compare with Alternatives D2->D3

Caption: A generalized workflow for the LC-MS analysis of small molecules.

Conclusion: From Fragmentation to Confident Identification

The mass spectrometry fragmentation pattern of this compound is a powerful diagnostic tool for its unambiguous identification. The characteristic neutral losses associated with the Boc protecting group provide a clear and immediate indication of its presence. By comparing this fragmentation behavior to that of its unprotected analogues, researchers can gain a deeper understanding of the structural information encoded in a mass spectrum. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality data, enabling confident structural elucidation and accelerating the pace of research and development.

References

A Comprehensive Guide to Purity Analysis of Indole Derivatives: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole derivatives form the structural core of a vast array of pharmacologically significant molecules, including neurotransmitters like serotonin, anti-migraine drugs (triptans), and potent anti-cancer alkaloids such as vincristine and vinblastine.[1] Given their profound biological activity, ensuring the purity of these compounds is not merely a matter of quality control; it is a critical determinant of therapeutic efficacy and patient safety. Regulatory bodies like the FDA, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities in active pharmaceutical ingredients (APIs).[2][3][4][5]

The analytical challenge lies in the structural diversity of indole derivatives and their potential impurities, which can include starting materials, by-products, intermediates, and degradation products.[6][7] Two powerful chromatographic techniques stand at the forefront of this challenge: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides an in-depth, experience-driven comparison of HPLC and GC-MS for the purity analysis of indole derivatives. We will move beyond a simple listing of pros and cons to explore the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a logical framework for selecting the most appropriate analytical strategy.

Pillar 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Broad Applicability

HPLC is the cornerstone technique for pharmaceutical purity analysis, primarily because it separates compounds in the liquid phase at or near ambient temperatures.[8] This fundamental principle makes it exceptionally well-suited for the vast majority of indole derivatives, which are often non-volatile, polar, and thermally sensitive.[9][10]

The Principle of Separation: Why HPLC Excels

The versatility of HPLC stems from its diverse separation modes. For indole derivatives, reversed-phase HPLC is the most common and effective approach.[9][11] In this mode, a nonpolar stationary phase (typically a C18-silica column) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

The separation mechanism is driven by the differential partitioning of analytes between the two phases. The main compound and its impurities, based on their relative polarity, will interact differently with the stationary phase. More polar compounds have less affinity for the nonpolar column and elute earlier, while less polar compounds are retained longer. This allows for the high-resolution separation of structurally similar molecules.[12]

Key Advantages for Indole Analysis:
  • Broad Applicability : HPLC is suitable for a wide range of indole derivatives, regardless of their volatility or thermal stability.[8][10][12] This is a decisive advantage over GC-MS.

  • High Resolution & Sensitivity : Modern HPLC systems, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), provide exceptional separation efficiency, capable of resolving closely related isomers and impurities.[13][14] Paired with a photodiode array (PDA) or UV detector, it offers high sensitivity, as the indole ring system is a strong chromophore.[15]

  • Robust Quantification : HPLC with UV detection is a highly reproducible and accurate quantitative technique, making it the gold standard for quality control and stability testing in the pharmaceutical industry.[16]

Experimental Protocol: Validated HPLC-UV Method for Purity Profiling

This protocol describes a self-validating system for the purity assessment of a generic indole derivative. The inclusion of a blank, standard, and sample injection sequence ensures system suitability and accurate quantification.

1. Materials and Reagents:

  • Reference Standard of the indole derivative (>99.5% purity)

  • Synthesized batch of the indole derivative (Sample)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Formic Acid, HPLC Grade

  • Deionized Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • HPLC System : Agilent 1100/1200 series or equivalent with UV/PDA detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution :

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 280 nm (or the λmax of the specific indole derivative).

  • Injection Volume : 10 µL.

3. Sample and Standard Preparation:

  • Diluent : 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution : Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Sample Solution : Prepare the synthesized sample in the same manner as the standard solution to a concentration of 1.0 mg/mL.

  • Filtration : Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis and Data Interpretation:

  • Injection Sequence : Inject the diluent (blank), followed by the standard solution (to establish retention time and peak shape), and then the sample solution.

  • Purity Calculation : The purity of the sample is typically determined by the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    • % Purity = (Area_MainPeak / Total_Area_AllPeaks) * 100

  • Impurity Thresholds : According to ICH Q3A(R2) guidelines, impurities present at a level above the reporting threshold (typically ≥0.05%) must be reported.[2][4] Those above the identification threshold may require structural characterization.[4]

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve & Filter Synthesized Sample inject_sample Inject Sample prep_sample->inject_sample prep_std Dissolve & Filter Reference Standard inject_std Inject Standard prep_std->inject_std equilibrate Equilibrate C18 Column inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample acquire Acquire Chromatograms inject_sample->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate

Caption: Workflow for HPLC Purity Assessment of Indole Derivatives.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) — Unmatched Specificity for Volatile Compounds

GC-MS combines the high-resolution separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[17] It is an exceptionally powerful tool for identifying unknown compounds. However, its application to indole derivatives is conditional upon a critical factor: volatility.

Applicability and Challenges for Indole Derivatives

The core principle of GC requires that analytes be volatile and thermally stable enough to be vaporized in a hot injector port (~250-300 °C) without degradation.[8][18] Many indole derivatives, particularly those with polar functional groups like hydroxyl (-OH), amine (-NH), or carboxylic acid (-COOH), possess low volatility and are prone to thermal decomposition.[19][20] Direct injection of such compounds often results in poor peak shapes, low sensitivity, or complete sample degradation.

The Critical Role of Derivatization: To overcome this limitation, derivatization is often a mandatory step.[19][21][22] This chemical reaction modifies the analyte to make it suitable for GC analysis. For indole derivatives, silylation is the most common technique.[21][23] A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen atoms on polar functional groups with a nonpolar trimethylsilyl (TMS) group.[24][25]

This transformation achieves two crucial goals:

  • Increases Volatility : By masking the polar groups, intermolecular hydrogen bonding is eliminated, significantly increasing the compound's volatility.[19]

  • Enhances Thermal Stability : The resulting TMS ether/amine is more stable at the high temperatures required for GC analysis.

Key Advantages for Indole Analysis:
  • Definitive Identification : The mass spectrometer provides a unique fragmentation pattern (a "chemical fingerprint") for each compound, allowing for confident identification of impurities by comparing the spectra to established libraries (e.g., NIST).[26][27]

  • Exceptional Sensitivity : GC-MS can detect impurities at very low levels (picogram range), making it ideal for trace analysis.[20][28]

  • Structural Elucidation : The fragmentation pattern can be interpreted to deduce the structure of unknown impurities, which is invaluable during process development and degradation studies.

Experimental Protocol: Validated GC-MS Method with Derivatization

This protocol outlines a robust method for the analysis of tryptamine derivatives, a common class of indoles, incorporating the essential derivatization step.

1. Materials and Reagents:

  • Tryptamine derivative sample and reference standard.

  • Ethyl Acetate, HPLC Grade.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous Sodium Sulfate.

2. Sample Preparation and Derivatization:

  • Extraction (if from a matrix) : For aqueous samples, basify with NaOH and extract the free base into an organic solvent like methylene chloride or ethyl acetate.[21][29] Dry the organic layer over anhydrous sodium sulfate.

  • Derivatization Reaction :

    • Evaporate the solvent from the sample extract or weigh ~1 mg of the solid sample into a GC vial.

    • Add 100 µL of ethyl acetate and 100 µL of BSTFA w/ 1% TMCS.

    • Seal the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.[21]

    • Cool to room temperature before injection.

3. GC-MS Conditions:

  • GC-MS System : Agilent 7890/5977 or equivalent.

  • Column : HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature : 280 °C.

  • Oven Temperature Program :

    • Initial temperature: 120 °C, hold for 4 min.

    • Ramp: 3 °C/min to 280 °C.

    • Hold: 20 min at 280 °C.[15]

  • MS Parameters :

    • Ionization Mode : Electron Impact (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Scan Range : m/z 35-650.

4. Data Analysis and Interpretation:

  • Identify the main component and impurities in the Total Ion Chromatogram (TIC).

  • For each peak of interest, analyze the corresponding mass spectrum.

  • Identify known impurities by comparing their retention times and mass spectra with those of reference standards.

  • Identify unknown impurities by searching their mass spectra against the NIST library and by interpreting the fragmentation patterns.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Prepare Sample (Extract/Weigh) derivatize Derivatize with BSTFA (Heat at 70°C) prep_sample->derivatize inject Inject into GC derivatize->inject separate Separate on HP-5MS Column inject->separate detect Detect with MS (EI, Scan Mode) separate->detect acquire Acquire TIC & Mass Spectra detect->acquire identify Identify Impurities (Library Search) acquire->identify interpret Interpret Fragmentation identify->interpret

Caption: Workflow for GC-MS Purity Assessment with Derivatization.

Head-to-Head Comparison: Making the Right Choice

The decision between HPLC and GC-MS is not about which technique is "better," but which is "fitter" for the specific analytical purpose. The properties of the indole derivative are the primary determinant.

Quantitative Data Summary
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Ideal for non-volatile, thermally labile, and polar compounds. Broadly applicable to most indole derivatives.[8][10]Best for volatile and thermally stable compounds. Requires derivatization for most indole derivatives.[17][20][30]
Sample Preparation Relatively simple: Dissolve, filter, inject.[12]More complex: Often requires extraction and mandatory chemical derivatization, which is time-consuming.[20][30]
Primary Output Quantitative data (concentration, % purity) based on detector response (e.g., UV absorbance).[16]Qualitative/Structural data (molecular fingerprint) and quantitative data.[17]
Identification Power Based on retention time comparison with a known standard. Limited for unknown identification.Definitive identification via mass spectral library matching and fragmentation analysis.[21][26]
Resolution High, especially with UHPLC systems. Excellent for separating isomers.[31]Very high, capillary columns offer exceptional separation efficiency for volatile analytes.[32]
Sensitivity High (ng to pg level), detector dependent.[31][33]Extremely high (pg to fg level), especially in Selected Ion Monitoring (SIM) mode.[18][20][28]
Cost & Complexity Lower initial instrument cost, but high solvent consumption. Method development can be complex.[31]Higher initial instrument cost, but lower solvent/gas cost. Sample preparation adds complexity.[30]
Typical Application Routine QC, purity testing, stability studies, quantification of known impurities.Identification of unknown impurities, structural elucidation, analysis of volatile/semi-volatile process impurities.
Decision-Making Framework

To select the optimal technique, consider the following logical flow:

Decision_Tree start Start: Purity Analysis of Indole Derivative q1 Is the analyte & its expected impurities volatile & thermally stable? start->q1 q2 Is the primary goal quantitative purity testing? q1->q2 No gcms Use GC-MS (Direct Injection) q1->gcms Yes q3 Is structural identification of unknown impurities required? q2->q3 No hplc Use HPLC (Primary Choice) q2->hplc Yes derivatize Consider GC-MS with Derivatization q3->derivatize Yes lcms Use LC-MS for a Synergistic Approach q3->lcms Yes, and non-volatiles are present hplc->q3 If unknown peaks are detected

Caption: Decision Tree for Selecting an Analytical Method.

Conclusion and Authoritative Recommendation

For the purity analysis of indole derivatives, HPLC is unequivocally the primary, go-to technique for routine quality control, stability testing, and quantitative analysis. Its broad applicability to non-volatile and thermally sensitive compounds, combined with its robust and reproducible nature, aligns perfectly with the demands of a regulated pharmaceutical environment.[9][31][34]

GC-MS, while a powerful technique, should be viewed as a specialized, complementary tool in this context. Its strength lies in the definitive structural identification of volatile or semi-volatile impurities that may be missed by HPLC, or in the characterization of unknown peaks. The necessity of derivatization for most indole derivatives adds a layer of complexity and potential variability that makes it less suitable for routine, high-throughput purity assays but invaluable for investigational purposes.[22][26]

For comprehensive characterization during drug development, a synergistic approach is often the most authoritative. Utilizing HPLC for quantification and GC-MS for orthogonal identification provides a more complete impurity profile. Furthermore, the hyphenated technique of Liquid Chromatography-Mass Spectrometry (LC-MS) often represents the ultimate solution, combining the versatile separation of HPLC with the powerful identification capabilities of MS, thereby eliminating the need for derivatization.[14][33]

Ultimately, the choice of method must be guided by a deep understanding of the analyte's physicochemical properties and the specific questions the analysis aims to answer.

References

A Comparative Guide to Protecting Groups for 6-Methyl-3-formylindole: Strategies for Synthetic Success

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The indole nucleus, a privileged scaffold in medicinal chemistry, presents unique challenges due to the reactivity of its N-H bond. This guide provides an in-depth comparison of common protecting groups for 6-methyl-3-formylindole, a versatile building block in the synthesis of pharmacologically active compounds. We will delve into the experimental nuances of protection and deprotection, supported by comparative data, to empower you in making informed decisions for your synthetic campaigns.

The indole N-H proton is acidic and can interfere with a variety of reaction conditions, particularly those involving strong bases or organometallic reagents.[1][2] Furthermore, the electron-rich nature of the indole ring makes it susceptible to undesired side reactions.[3] Protection of the indole nitrogen mitigates these issues, allowing for selective transformations at other positions of the molecule. The choice of a protecting group is critical and must be tailored to the specific reaction sequence, considering its stability to downstream conditions and the ease of its removal.[4]

Key Considerations for Selecting a Protecting Group

The ideal protecting group for 6-methyl-3-formylindole should exhibit the following characteristics:

  • Ease of Introduction: The protection reaction should proceed in high yield under mild conditions that are compatible with the formyl and methyl functionalities.

  • Stability: The protecting group must be robust enough to withstand the planned subsequent reaction conditions.[4]

  • Ease of Removal: Deprotection should be efficient and selective, leaving the rest of the molecule intact.[4]

  • Orthogonality: In complex syntheses with multiple protecting groups, the chosen group should be removable under conditions that do not affect other protecting groups.[5][6][7]

  • Influence on Reactivity: The protecting group can influence the electronic properties of the indole ring, which can be strategically exploited. Electron-withdrawing groups like tosyl (Ts) and tert-butyloxycarbonyl (Boc) decrease the ring's electron density, enhancing its stability towards oxidation.[3][4] Conversely, electron-donating groups like benzyl (Bn) can increase reactivity.[4]

Comparative Analysis of Common Indole Protecting Groups

This section provides a detailed comparison of four widely used protecting groups for the indole nitrogen: tert-Butoxycarbonyl (Boc), Tosyl (Ts), [2-(Trimethylsilyl)ethoxy]methyl (SEM), and Benzyl (Bn).

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most popular choices for protecting amines, including the indole nitrogen, due to its general stability under basic and nucleophilic conditions and its facile removal under acidic conditions.[8]

Protection Protocol:

The introduction of the Boc group onto 6-methyl-3-formylindole can be readily achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Experimental Procedure: To a solution of 6-methyl-3-formylindole (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes, followed by the addition of Boc₂O (1.3 eq.). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[9]

Deprotection Protocol:

The Boc group is typically removed under acidic conditions. However, for sensitive substrates, milder methods have been developed.

  • Acidic Cleavage (Standard): Treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature effectively removes the Boc group.[10][11]

  • Mild Basic Cleavage: A highly selective and efficient deprotection can be achieved using a catalytic amount of sodium methoxide (NaOMe) in dry methanol at ambient temperature.[12][13] This method is particularly useful when acid-labile groups are present elsewhere in the molecule.

  • Thermal Deprotection: Thermolytic deprotection in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), sometimes accelerated by microwave irradiation, offers another alternative.[10][14][15]

  • Mild Lewis Acid/Reagent Cleavage: Other mild methods include the use of oxalyl chloride in methanol.[16]

Advantages:

  • Generally high yielding protection and deprotection reactions.

  • The Boc group is stable to a wide range of non-acidic reagents.

  • Orthogonal to many other protecting groups.[7]

Disadvantages:

  • Labile to strong acids, which may not be compatible with all substrates.[4]

  • The bulky tert-butyl group can sometimes hinder reactions at adjacent positions.

Tosyl (Ts) Group

The tosyl group is a robust, electron-withdrawing protecting group that significantly decreases the nucleophilicity of the indole nitrogen.[3] It is stable to a wide range of reaction conditions, including strongly acidic and oxidative environments.[4]

Protection Protocol:

The tosyl group is typically introduced by reacting the indole with tosyl chloride (TsCl) in the presence of a base.

  • Experimental Procedure: 6-Methyl-3-formylindole (1.0 eq.) is dissolved in anhydrous THF or DMF. The solution is cooled to 0 °C, and NaH (1.2 eq., 60% dispersion in mineral oil) is added. After stirring for 30 minutes, tosyl chloride (1.2 eq.) is added, and the reaction is stirred at room temperature until completion. The reaction is worked up by quenching with water and extracting with an organic solvent. Purification is achieved by column chromatography.[2]

Deprotection Protocol:

Deprotection of the N-Ts group can be challenging and often requires harsh conditions.[3]

  • Strongly Basic Conditions: One common method involves refluxing with a strong base like potassium hydroxide (KOH) in a mixture of THF and water, often with a phase-transfer catalyst.[17]

  • Mild Basic Conditions: A milder and often more effective method utilizes cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol.[18][19] This method has been shown to be effective for a wide range of substituted indoles.[19]

  • Reductive Cleavage: Reducing agents such as samarium(II) iodide (SmI₂) or Red-Al can also be employed.[20]

  • Nucleophilic Cleavage: The dilithium salt of thioglycolic acid in DMF provides an efficient removal of the tosyl group at ambient temperature.[17]

Advantages:

  • Extremely stable to acidic and oxidative conditions.[4]

  • The electron-withdrawing nature deactivates the indole ring, preventing unwanted electrophilic substitution.[21]

Disadvantages:

  • Harsh deprotection conditions may not be suitable for complex molecules with sensitive functional groups.[3][20]

  • The strongly electron-withdrawing nature can affect the reactivity of the indole ring in desired transformations.

[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group

The SEM group is a versatile protecting group that is stable to a wide range of nucleophilic and basic conditions but can be selectively cleaved under acidic or fluoride-mediated conditions.[22][23]

Protection Protocol:

The SEM group is introduced via reaction with SEM-Cl in the presence of a base.

  • Experimental Procedure: To a suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C is added a solution of 6-methyl-3-formylindole (1.0 eq.) in DMF. The mixture is stirred for 1 hour, and then 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq.) is added dropwise. The reaction is stirred at room temperature until completion. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.[4][24]

Deprotection Protocol:

The SEM group can be removed under conditions that are orthogonal to many other protecting groups.

  • Fluoride Ion Cleavage: The most common method for SEM deprotection is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[4][25]

  • Acidic Cleavage: Strong acids like TFA or HCl can also be used to cleave the SEM group.[4][25] Boron trifluoride etherate has also been reported for the cleavage of SEM-protected pyrroles.[24]

Advantages:

  • Stable to a broad range of reagents.[26]

  • Deprotection conditions are mild and orthogonal to many other protecting groups.[25]

Disadvantages:

  • SEM-Cl is more expensive than reagents for Boc or Ts protection.

  • The introduction and removal add more steps and complexity to the synthesis.

Benzyl (Bn) Group

The benzyl group is a classic protecting group for alcohols, amines, and indoles. It is stable to both acidic and basic conditions.[27]

Protection Protocol:

N-benzylation of indoles can be achieved using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base.

  • Experimental Procedure: A mixture of 6-methyl-3-formylindole (1.0 eq.) and powdered potassium hydroxide (KOH, 5.0 eq.) in dimethyl sulfoxide (DMSO) is stirred at room temperature. Benzyl chloride (1.2 eq.) is added dropwise, and the reaction is stirred until completion. The reaction mixture is poured into water and extracted with diethyl ether. The organic extracts are washed, dried, and concentrated to give the N-benzylated product, which can be purified by chromatography or recrystallization.[28]

Deprotection Protocol:

The benzyl group is most commonly removed by catalytic hydrogenolysis.

  • Catalytic Hydrogenolysis: The N-benzyl indole is dissolved in a suitable solvent like ethanol or ethyl acetate, and a palladium catalyst (e.g., 10% Pd/C) is added. The mixture is then stirred under an atmosphere of hydrogen gas until the deprotection is complete.[27]

  • Lewis Acid Cleavage: Debenzylation can also be achieved using Lewis acids like aluminum chloride in benzene or anisole.[29]

Advantages:

  • Stable to a wide range of acidic and basic conditions.[27]

  • The benzyl group is relatively easy to introduce.

Disadvantages:

  • Hydrogenolysis conditions are not compatible with functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups.

  • The palladium catalyst can sometimes be poisoned by sulfur-containing compounds.

Quantitative Comparison of Protecting Groups

The following table summarizes the key performance indicators for each protecting group based on typical experimental outcomes.

Protecting GroupTypical Protection YieldTypical Deprotection YieldStability to Strong AcidStability to Strong BaseOrthogonal Deprotection
Boc >90%>90%Labile[4]Stable[8]Yes (Base, Hydrogenolysis)[12][13]
Ts >85%70-90%Stable[4]Labile (harsh)[17]Yes (Reduction)[20]
SEM >80%>85%Labile[4]Stable[22]Yes (Fluoride)[4]
Bn >90%>90%Stable[27]Stable[27]Yes (Hydrogenolysis)[27]

Decision-Making Workflow

The selection of the optimal protecting group is a critical step that can significantly impact the overall efficiency of a synthetic route. The following workflow, represented as a decision tree, can guide researchers in this process.

G start Start: Need to protect 6-methyl-3-formylindole q1 Will the subsequent steps involve strong acids? start->q1 q2 Are robust, highly deactivating conditions acceptable? q1->q2 No boc Use Boc Group q1->boc Yes q3 Are fluoride-sensitive groups present? q2->q3 No ts Use Tosyl Group q2->ts Yes q4 Are reducible functional groups present? q3->q4 Yes sem Use SEM Group q3->sem No bn Use Benzyl Group q4->bn No consider_alt Consider alternative protecting groups or synthetic route q4->consider_alt Yes

Caption: Decision tree for selecting an N-protecting group for 6-methyl-3-formylindole.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reaction progress should be monitored by thin-layer chromatography (TLC).

Protocol 1: N-Boc Protection of 6-Methyl-3-formylindole
  • To a stirred solution of 6-methyl-3-formylindole (1.59 g, 10 mmol) in anhydrous THF (50 mL) at 0 °C, add sodium hydride (0.48 g, 12 mmol, 60% dispersion in mineral oil) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add di-tert-butyl dicarbonate (2.84 g, 13 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the slow addition of water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-6-methyl-3-formylindole.

Protocol 2: Deprotection of N-Tosyl-6-methyl-3-formylindole using Cesium Carbonate
  • Dissolve N-tosyl-6-methyl-3-formylindole (3.13 g, 10 mmol) in a mixture of THF (50 mL) and methanol (25 mL) at ambient temperature.

  • Add cesium carbonate (9.77 g, 30 mmol) to the solution.

  • Stir the resulting mixture at ambient temperature or gentle reflux, monitoring the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.[19]

  • Once the reaction is complete, evaporate the solvents under reduced pressure.

  • To the residue, add water (50 mL) and stir for 10 minutes.

  • Filter the solid, wash with water (2 x 20 mL), and dry under vacuum to yield 6-methyl-3-formylindole.

G cluster_protection Protection cluster_deprotection Deprotection Indole 6-Methyl-3-formylindole Protected_Indole N-Protected Indole Indole->Protected_Indole PG_Reagent Protecting Group Reagent (e.g., Boc2O, TsCl) PG_Reagent->Protected_Indole Base Base (e.g., NaH) Base->Protected_Indole Deprotecting_Reagent Deprotecting Reagent (e.g., TFA, Cs2CO3) Deprotected_Indole 6-Methyl-3-formylindole Deprotecting_Reagent->Deprotected_Indole Protected_Indole2 N-Protected Indole Protected_Indole2->Deprotected_Indole

Caption: General workflow for the protection and deprotection of 6-methyl-3-formylindole.

Conclusion

The selection of an appropriate protecting group for 6-methyl-3-formylindole is a nuanced decision that hinges on the planned synthetic route. The Boc group offers a versatile and mild option for many applications. The Ts group provides exceptional stability for more demanding transformations, albeit with more challenging deprotection. The SEM group presents an excellent orthogonal option, while the Bn group is a classic choice when hydrogenolysis is a viable deprotection strategy. By carefully considering the factors outlined in this guide and leveraging the provided experimental insights, researchers can confidently select the optimal protecting group to streamline their synthetic endeavors and accelerate the discovery of new chemical entities.

References

A Comparative Guide to the Synthesis of 1-Boc-6-methyl-3-formylindole: From Classic Reactions to Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-formylindole scaffold is a cornerstone in medicinal chemistry and natural product synthesis. Its aldehyde functionality serves as a versatile synthetic handle for a myriad of chemical transformations, including carbon-carbon bond formations, reductions, and reductive aminations. The specific intermediate, 1-Boc-6-methyl-3-formylindole, is of particular interest as a precursor for synthesizing complex molecules, including kinase inhibitors and other pharmacologically active agents. The tert-butyloxycarbonyl (Boc) group not only protects the indole nitrogen, enhancing solubility and stability, but also modulates the electronic properties of the indole ring, influencing the regioselectivity of subsequent reactions.

This guide provides an in-depth comparison of established and modern alternative synthetic routes to this key intermediate. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical considerations, and comparative performance of each method. The objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific research and development goals.

Route 1: The Established Pathway - Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the traditional and most widely employed method for the C3-formylation of electron-rich heterocycles like indoles.[1][2][3] The reaction proceeds in two distinct stages: the preparation of the starting material, 1-Boc-6-methylindole, followed by the electrophilic formylation.

Stage A: Boc Protection of 6-Methylindole

The synthesis begins with the protection of the commercially available 6-methylindole. The Boc group is readily installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as 4-dimethylaminopyridine (DMAP), in an aprotic solvent. This reaction is typically high-yielding and straightforward.[4][5]

Stage B: Vilsmeier-Haack Formylation

The core of this route is the formylation step. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6] This electrophilic species then attacks the electron-rich C3 position of the indole nucleus. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.

Mechanistic Rationale

The high C3 selectivity in indoles is a result of the nitrogen lone pair's ability to stabilize the positive charge in the Wheland intermediate formed during electrophilic attack. Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring, making it the most favorable pathway.

Vilsmeier_Haack_Pathway Start 1-Boc-6-methylindole Intermediate Iminium Intermediate Start->Intermediate Electrophilic Attack at C3 Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis H₂O Workup Hydrolysis->Product

Caption: Vilsmeier-Haack reaction workflow.

Advantages and Limitations
  • Advantages: This method is robust, well-documented, and generally provides high yields. Its reliability has made it a staple in synthetic chemistry.

  • Limitations: The primary drawback is the use of stoichiometric amounts of corrosive and hazardous reagents like POCl₃, which generates significant phosphorus-containing waste. The reaction conditions can be harsh and may not be compatible with sensitive functional groups on more complex substrates.[7]

Alternative Route 2: Directed Lithiation and Formylation

An alternative strategy involves the direct deprotonation of the indole ring using a strong organolithium base, followed by quenching with a formylating agent.[8][9] While the N-Boc group is known to direct lithiation to the C2 position, specific conditions or starting from a pre-functionalized indole (e.g., 3-bromo-1-Boc-6-methylindole) can achieve C3 formylation via a lithium-halogen exchange.[10] However, for a direct C-H functionalization approach, modern catalytic methods are often more efficient.

Alternative Route 3: Iron-Catalyzed C-H Formylation

Modern organic synthesis increasingly favors methods that utilize inexpensive, non-toxic metal catalysts and avoid harsh reagents. Iron-catalyzed C3-formylation of indoles represents a significant step towards a more sustainable chemical process.[11]

This method employs ferric chloride (FeCl₃) as the catalyst, with formaldehyde and aqueous ammonia as the formyl source precursors, and air as the terminal oxidant. The reaction proceeds under relatively mild conditions and offers good yields.

Mechanistic Rationale

Mechanistic studies suggest the reaction proceeds through the formation of an imine intermediate from formaldehyde and ammonia. The indole then performs a nucleophilic attack on this imine. The iron(III) catalyst, in conjunction with molecular oxygen (air), facilitates the subsequent oxidative C-N bond cleavage and formation of the aldehyde, regenerating the catalyst in the process.

Iron_Catalyzed_Pathway cluster_0 Catalytic Cycle Fe3 Fe(III) Product Product + Fe(II) Fe3->Product Fe2 Fe(II) Fe2->Fe3 Re-oxidation Indole 1-Boc-6-methylindole Adduct C3-Adduct Indole->Adduct Imine Imine Intermediate (from CH₂O + NH₃) Imine->Adduct Adduct->Product Oxidation Oxidant Air (O₂) Oxidant->Fe3

Caption: Proposed iron-catalyzed formylation cycle.

Advantages and Limitations
  • Advantages: This protocol is environmentally benign, avoiding toxic reagents like POCl₃. Iron is abundant, inexpensive, and has low toxicity. The procedure is operationally simple and has been shown to be scalable.[11]

  • Limitations: The reaction may require higher temperatures compared to the Vilsmeier-Haack reaction. Substrate scope can be a limitation, and certain functional groups might interfere with the iron catalyst.

Alternative Route 4: Visible-Light Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. This approach allows for the C3-formylation of indoles using an organic dye as a photocatalyst, a simple carbon source, and air as the oxidant, all driven by visible light.[12][13]

In a typical setup, a photocatalyst like Eosin Y or Rose Bengal is excited by blue or green LEDs. The excited catalyst then engages in a single-electron transfer (SET) process with a carbon source, such as tetramethylethylenediamine (TMEDA), generating a radical intermediate. This intermediate ultimately leads to the formation of an electrophilic iminium species that is intercepted by the indole at the C3 position.

Mechanistic Rationale

The process is initiated by the visible-light excitation of the photocatalyst (PC). The excited state PC* is a potent oxidant and reductant. It is reduced by TMEDA, generating a radical cation. This radical cation fragments to form an iminium ion, the key electrophile. The indole attacks this iminium ion, and after a subsequent oxidation and hydrolysis sequence, the 3-formylindole product is formed. Molecular oxygen in the air serves as the terminal oxidant to regenerate the ground-state photocatalyst, closing the catalytic cycle.

Photoredox_Pathway PC PC PC_excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC Regeneration TMEDA_radical TMEDA•+ PC_excited->TMEDA_radical SET TMEDA TMEDA TMEDA->TMEDA_radical Iminium Iminium Ion TMEDA_radical->Iminium Fragmentation Adduct_radical Adduct Radical Iminium->Adduct_radical Nucleophilic Attack Indole 1-Boc-6-methylindole Indole->Adduct_radical Product This compound Adduct_radical->Product Oxidation/Hydrolysis O2_radical O₂•- Adduct_radical->O2_radical O2 Air (O₂) O2->O2_radical O2_radical->PC Regenerates PC

Caption: Simplified photoredox catalytic cycle for C3-formylation.

Advantages and Limitations
  • Advantages: The reaction conditions are exceptionally mild (often room temperature), offering high functional group tolerance. It is a metal-free process, which is highly desirable in pharmaceutical synthesis to avoid metal contamination. The use of visible light as a traceless reagent is a key principle of green chemistry.[12]

  • Limitations: This method requires specialized photoreactor equipment. Reaction times can be longer than traditional methods, and optimization of light intensity, catalyst loading, and solvent systems is critical for achieving high yields.

Performance Comparison

The choice of synthetic route depends on a careful evaluation of project-specific priorities, including scale, cost, available equipment, and the chemical complexity of the substrate.

ParameterRoute 1: Vilsmeier-HaackRoute 3: Iron-CatalysisRoute 4: Photoredox Catalysis
Typical Yield High (85-95%)Good to Excellent (70-93%)[11]Good (60-85%)[12]
Reagents POCl₃, DMFFeCl₃, CH₂O, NH₃, AirEosin Y, TMEDA, Air
Toxicity/Hazard High (Corrosive, toxic)Low (Benign catalyst)Low (Organic dye, amine base)
Conditions 0 °C to RTElevated Temp (e.g., 130 °C)[11]Ambient Temp, Visible Light
Reaction Time Short (1-4 hours)Short (1-3 hours)[11]Moderate to Long (6-24 hours)
Scalability Well-establishedDemonstrated on gram-scale[11]Possible, requires reactor design
Green Chemistry Poor (Stoichiometric waste)Good (Catalytic, air oxidant)Excellent (Metal-free, light-driven)

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-Boc-6-methylindole
  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Reaction: Dissolve 1-Boc-6-methylindole (1.0 eq.) in a minimal amount of anhydrous DMF or CH₂Cl₂ and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice and water. Basify the solution to pH 8-9 with a cold aqueous solution of NaOH (e.g., 2M).

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: Iron-Catalyzed C-H Formylation (Adapted from[11])
  • Setup: To a sealable reaction tube, add 1-Boc-6-methylindole (1.0 eq.), ferric chloride (FeCl₃, 0.02 eq.), formaldehyde (37 wt% in H₂O, 3.0 eq.), and aqueous ammonia (28 wt% in H₂O, 3.0 eq.) in DMF as the solvent.

  • Reaction: Seal the tube and place it in a preheated oil bath at 130 °C. Stir the reaction mixture for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the final product.

Conclusion and Recommendations

The synthesis of this compound can be approached through several distinct strategies, each with a unique profile of advantages and disadvantages.

  • The Vilsmeier-Haack reaction remains the go-to method for reliability and high yields on a laboratory scale, provided the use of hazardous reagents is acceptable.

  • The Iron-Catalyzed C-H Formylation offers a compelling green alternative that is scalable, cost-effective, and avoids toxic reagents. It is an excellent choice for process development and larger-scale synthesis where sustainability is a key driver.

  • Visible-Light Photoredox Catalysis represents the cutting edge of mild and selective synthesis. It is ideally suited for the synthesis of complex, functional-group-rich molecules where harsh conditions must be avoided, making it a powerful tool in discovery chemistry.

Ultimately, the optimal route is not universal but is determined by the specific constraints and goals of the chemical campaign. By understanding the causality behind each method, researchers can make informed decisions to accelerate their discovery and development programs.

References

Reactivity comparison of 3-formylindole vs 3-acetylindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 3-Formylindole and 3-Acetylindole for Synthetic Chemists

Introduction

Indole and its derivatives are cornerstone scaffolds in medicinal chemistry and natural product synthesis, prized for their diverse biological activities.[1] Among the most versatile starting materials for the elaboration of the indole core are 3-formylindole (indole-3-carboxaldehyde) and 3-acetylindole. Both compounds feature an electrophilic carbonyl group at the C3 position, the most nucleophilic site of the indole ring, making them ideal precursors for a vast array of chemical transformations.

While structurally similar, the subtle difference between a formyl group (-CHO) and an acetyl group (-COCH₃) imparts significant and predictable differences in their chemical reactivity. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of their reactivity, grounded in fundamental electronic and steric principles and supported by experimental protocols. Understanding these nuances is critical for rational synthetic design, enabling chemists to select the appropriate starting material and reaction conditions to achieve desired outcomes efficiently.

Theoretical Framework: Unpacking the Electronic and Steric Drivers of Reactivity

The reactivity of the carbonyl group in both molecules is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by both electronic and steric effects originating from the substituent attached to the carbonyl.

Electronic Effects: The primary electronic difference lies in the nature of the group attached to the C=O moiety.

  • 3-Formylindole: The carbonyl carbon is bonded to a hydrogen atom and the indole ring. Hydrogen has a negligible electronic effect.

  • 3-Acetylindole: The carbonyl carbon is bonded to a methyl group (-CH₃) and the indole ring. The methyl group is weakly electron-donating through a positive inductive effect (+I). This effect pushes electron density towards the carbonyl carbon, slightly reducing its partial positive charge (δ+) and thus its electrophilicity.

Consequently, the carbonyl carbon of 3-formylindole is more electron-deficient and therefore a "harder" electrophile, making it more susceptible to nucleophilic attack.

Steric Effects: The spatial arrangement around the carbonyl group also plays a crucial role.

  • 3-Formylindole: The small hydrogen atom presents minimal steric bulk, leaving the carbonyl carbon highly accessible to incoming nucleophiles.

  • 3-Acetylindole: The methyl group is significantly larger than a hydrogen atom. This creates greater steric hindrance around the carbonyl carbon, impeding the approach of nucleophiles, especially bulky ones.

Both electronic and steric factors synergize to make 3-formylindole the more reactive partner in nucleophilic addition reactions compared to 3-acetylindole.

Caption: Structural, electronic, and steric comparison of 3-formylindole and 3-acetylindole.

Experimental Evidence: Reactivity in Key Condensation Reactions

The theoretical prediction of higher reactivity for 3-formylindole is consistently borne out in practice. We will examine three common carbon-carbon bond-forming reactions where this difference is evident: the Knoevenagel Condensation, the Wittig Reaction, and the Henry Reaction.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[2] It is a cornerstone of organic synthesis for creating α,β-unsaturated products.

Comparative Reactivity: As a classic nucleophilic addition-elimination reaction, aldehydes are significantly more reactive than ketones. 3-Formylindole readily undergoes Knoevenagel condensation under mild conditions with a variety of active methylene partners.[3][4] In contrast, 3-acetylindole requires more forcing conditions or fails to react with less reactive nucleophiles, consistent with its decreased electrophilicity and increased steric bulk.

Experimental Protocol: Knoevenagel Condensation of 3-Formylindole with Malononitrile

This protocol describes a typical procedure for the synthesis of (1H-indol-3-yl)methylenemalononitrile, a versatile synthetic intermediate.

G cluster_workflow Experimental Workflow reagents 1. Combine 3-formylindole, malononitrile, piperidine, and acetic acid in ethanol. reflux 2. Heat the mixture to reflux for a specified duration. reagents->reflux Heat cool 3. Cool the reaction mixture to room temperature. reflux->cool Time precipitate 4. Induce precipitation, often by adding cold water. cool->precipitate Quench isolate 5. Isolate the product by filtration, wash with cold ethanol/water. precipitate->isolate Filter dry 6. Dry the solid product under vacuum. isolate->dry Purify

Caption: General workflow for Knoevenagel condensation.

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-formylindole (1.45 g, 10 mmol).

  • Reagent Addition: Add ethanol (30 mL), malononitrile (0.66 g, 10 mmol), a catalytic amount of piperidine (0.2 mL), and acetic acid (0.5 mL).[4]

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. The product can be further precipitated by pouring the mixture into ice-cold water.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be recrystallized from ethanol. Expected yield is typically high (>90%).

For 3-acetylindole, analogous reactions like the Claisen-Schmidt condensation with aromatic aldehydes often require stronger bases (e.g., NaOH or KOH) and longer reaction times (9-10 hours) to achieve moderate to good yields, underscoring its lower reactivity.[5][6]

The Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphonium ylide (a Wittig reagent).[7][8] The reaction's outcome is highly dependent on the nature of the ylide and the carbonyl compound.

Comparative Reactivity:

  • Unstabilized Ylides (e.g., Ph₃P=CH₂): These are highly reactive and will react with both 3-formylindole and 3-acetylindole, though the reaction with the ketone (3-acetylindole) will be slower.

  • Stabilized Ylides (e.g., Ph₃P=CHCO₂Et): These ylides are less reactive due to resonance stabilization. They react readily with aldehydes like 3-formylindole but often fail to react with less reactive ketones like 3-acetylindole under standard conditions.[9] This difference provides a clear method for selective olefination.

Experimental Protocol: Wittig Reaction of 3-Formylindole with a Stabilized Ylide

This protocol describes the synthesis of ethyl 3-(1H-indol-3-yl)acrylate.

Step-by-Step Methodology:

  • Ylide Preparation (if not commercial): In a flame-dried, two-necked flask under a nitrogen atmosphere, add (carbethoxymethyl)triphenylphosphonium bromide (4.29 g, 10 mmol) to 50 mL of anhydrous THF. Cool the suspension to 0 °C and add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise. Allow the mixture to stir at room temperature for 1 hour to form the orange-red ylide.

  • Carbonyl Addition: Dissolve 3-formylindole (1.45 g, 10 mmol) in 20 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The disappearance of the ylide's color indicates reaction progression.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired alkene product. The (E)-alkene is typically the major product with stabilized ylides.[8]

An attempt to perform this reaction with 3-acetylindole would likely result in a very low yield or recovery of unreacted starting material, demonstrating the significant reactivity gap.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol.[10][11] It is a valuable transformation as the resulting product can be further converted into other useful functional groups, such as β-amino alcohols or α-nitro ketones.

Comparative Reactivity: The mechanism involves the formation of a nitronate anion which then attacks the electrophilic carbonyl carbon.[10] As with the previous examples, the higher electrophilicity and lower steric hindrance of 3-formylindole make it a much better substrate for the Henry reaction than 3-acetylindole.

Experimental Protocol: Henry Reaction of 3-Formylindole with Nitromethane

Step-by-Step Methodology:

  • Setup: In a 50 mL flask, dissolve 3-formylindole (1.45 g, 10 mmol) in nitromethane (10 mL), which acts as both reagent and solvent.

  • Catalyst Addition: Add a catalytic amount of a suitable base. For simple, non-stereoselective reactions, a base like triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU) can be used. For asymmetric variants, a chiral catalyst system (e.g., a copper-diamine complex) would be employed.[11]

  • Reaction: Stir the mixture at room temperature. The reaction is typically slow and may require stirring for 24-48 hours. Monitor progress by TLC.

  • Workup: Once the reaction is complete, acidify the mixture carefully with dilute HCl (1 M) to neutralize the base and the intermediate alkoxide.

  • Isolation: Extract the product into ethyl acetate or another suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude β-nitro alcohol can be purified by column chromatography on silica gel.

Summary and Practical Implications for Synthesis

The choice between 3-formylindole and 3-acetylindole is a strategic decision in synthesis design that should be guided by the specific transformation intended.

Feature3-Formylindole (Indole-3-carboxaldehyde)3-Acetylindole
Structure
Carbonyl Electrophilicity High (H is not electron-donating)Lower (CH₃ is +I electron-donating)
Steric Hindrance LowModerate
Reactivity towards Nucleophiles High Moderate to Low
Knoevenagel Condensation Fast, mild conditions, high yieldsSlow, requires stronger base/harsher conditions
Wittig (with stabilized ylides) Reacts readilyOften unreactive
Henry Reaction Good substratePoor substrate

Key Takeaways for Researchers:

  • For high-yield nucleophilic additions: When the synthetic goal involves reactions like Knoevenagel, Wittig (especially with stabilized ylides), Henry, or reductive amination, 3-formylindole is the superior choice . It allows for milder conditions, shorter reaction times, and often cleaner product formation.

  • For selective transformations: The lower reactivity of the acetyl group can be exploited. If a chemist needs to perform a reaction elsewhere on the indole nucleus (e.g., N-alkylation or halogenation on the benzene ring) without affecting the carbonyl, 3-acetylindole provides a more robust substrate . The acetyl group can then be transformed in a subsequent step, possibly requiring more forcing conditions.

  • In complex molecule synthesis: The predictable reactivity difference allows for orthogonal chemical strategies. One could selectively react a formyl group in the presence of an acetyl group elsewhere in a molecule, showcasing the power of chemoselectivity.

By understanding these fundamental principles, chemists can better navigate the rich synthetic landscape offered by these two invaluable indole derivatives, leading to more efficient and elegant synthetic routes.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 3-Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structure, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] Consequently, the development of efficient and selective methods for synthesizing substituted indoles, particularly at the C3-position, remains a paramount objective in medicinal and process chemistry.[3][4] The choice of catalyst is the most critical parameter in these syntheses, dictating the reaction's efficiency, regioselectivity, substrate scope, and overall sustainability.

This guide provides an in-depth comparison of various catalytic systems for the synthesis of 3-substituted indoles. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings and rationale behind catalyst selection, offering field-proven insights for researchers, scientists, and drug development professionals. We will examine classical acid-catalyzed methods, versatile transition-metal systems, modern organocatalytic approaches, and green biocatalytic alternatives, supported by comparative data and detailed experimental workflows.

General Workflow for Catalyst Selection and Optimization

The selection of an optimal catalyst is not a one-size-fits-all process. It involves a logical progression from initial screening to fine-tuned optimization. The following workflow illustrates a typical decision-making process in a research and development setting.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Optimization & Scale-up A Define Target (3-Substituted Indole) B Literature Review: Identify Potential Catalyst Classes (e.g., Pd, Cu, Organo, Bio) A->B C Select Representative Catalysts from Each Class B->C D High-Throughput Screening (Small Scale, Model Substrates) C->D E Identify 'Hits' (Promising Yields/Selectivity) D->E Initial Results F Analyze Key Metrics: - Yield - Reaction Time - Catalyst Loading - Cost E->F G Down-select to 1-2 Catalyst Systems F->G H Optimize Reaction Conditions: - Solvent - Temperature - Base/Additives - Ligand (if applicable) G->H Lead Candidates I Evaluate Substrate Scope & Functional Group Tolerance H->I J Scale-up & Process Safety Assessment I->J K Final Catalyst System Validated J->K G A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone (Intermediate) A->B + H⁺ / - H₂O C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D + H⁺ E Diimine Intermediate D->E F Cyclization & Aromatization (NH3 Elimination) E->F G Substituted Indole F->G - NH₄⁺ G General Pd(0) Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C L-Pd(II)-(Ar)-X B->C D Transmetalation (e.g., Suzuki) C->D R-B(OH)₂ E L-Pd(II)-(Ar)-(R) D->E F Reductive Elimination E->F F->A Ar-R

References

Comparative study of electron-donating vs electron-withdrawing groups on indole reactivity.

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its unique electronic properties and versatile reactivity.[1] Understanding how to modulate this reactivity is paramount for designing novel therapeutics and functional materials. This guide provides an in-depth comparison of how electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) fundamentally alter the chemical behavior of the indole ring. We will explore the causality behind these changes, supported by experimental data and detailed protocols, to empower researchers in their synthetic endeavors.

The Electronic Landscape of the Indole Ring

The indole ring system consists of a benzene ring fused to a pyrrole ring. The lone pair of electrons on the nitrogen atom is delocalized into the π-system, making the molecule electron-rich and highly susceptible to electrophilic attack.[2][3] This electron richness is not uniform; quantum mechanical calculations and experimental evidence consistently show that the C3 position of the pyrrole ring bears the highest electron density, making it the primary site for electrophilic aromatic substitution (EAS).[4][5][6] The C2 position is the next most reactive site, while the nitrogen atom itself can act as a nucleophile under certain conditions.[3][7]

The strategic placement of substituents on either the benzene or pyrrole portion of the indole core can dramatically enhance or suppress this intrinsic reactivity. EDGs push electron density into the ring, further activating it, while EWGs pull electron density away, deactivating it.

The Activating Effect of Electron-Donating Groups (EDGs)

Electron-donating groups, such as alkoxy (-OR), alkyl (-R), and amino (-NR₂) groups, increase the electron density of the indole ring system through inductive and/or resonance effects. This heightened nucleophilicity significantly accelerates the rate of electrophilic aromatic substitution.

Impact on Reactivity:

  • Increased Rate of Electrophilic Aromatic Substitution: Indoles bearing EDGs react much faster with electrophiles. For example, in palladium-catalyzed oxidative coupling reactions, an indole with an electron-donating 6-methoxy group was found to react 1.34 times faster than its unsubstituted counterpart.[8]

  • Enhanced Nucleophilicity at C3: The electron-donating effect is most pronounced at the C3 position, further solidifying its status as the preferred site of electrophilic attack.

  • Increased N-Alkylation Yields: When considering reactions at the nitrogen atom, EDGs on the indole ring can also lead to higher yields in N-alkylation reactions. For instance, a copper-catalyzed N-alkylation showed that an indole with an electron-donating group at the 5-position increased the product yield to 85%.[9]

The general mechanism involves the attack of the electron-rich C3 position on an electrophile (E+), forming a stabilized cationic intermediate (a σ-complex). The EDG helps to delocalize the positive charge, lowering the activation energy of this rate-determining step.

EAS_EDG cluster_legend Legend Indole_EDG Indole Ring + EDG Intermediate_EDG σ-Complex (cation) Charge delocalized by EDG Indole_EDG->Intermediate_EDG Attack from C3 (fast) Electrophile E+ Electrophile->Intermediate_EDG Product_EDG C3-Substituted Indole + H+ Intermediate_EDG->Product_EDG Deprotonation EDG_Key EDG = Electron-Donating Group (e.g., -OCH₃, -CH₃) E_Key E⁺ = Electrophile

Caption: EAS mechanism on an EDG-substituted indole.

The Deactivating Effect of Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and carboxyl (-COOR) groups, decrease the electron density of the indole ring. This is achieved through inductive and/or resonance effects that pull electron density away from the π-system, making the indole less nucleophilic.

Impact on Reactivity:

  • Decreased Rate of Electrophilic Aromatic Substitution: EWGs significantly slow down the rate of EAS reactions. In the same palladium-catalyzed coupling study mentioned earlier, an indole with an electron-withdrawing 6-nitro group reacted three times slower than the unsubstituted indole.[8] A theoretical study on the direct bromination of 5-substituted indoles predicted that the reaction rate diminishes significantly with increasingly powerful EWGs.[10]

  • Reduced Nucleophilicity: The overall electron-poor nature of the ring makes it less reactive towards all but the strongest electrophiles. While C3 remains the most likely site of attack, the reaction requires more forcing conditions.

  • Decreased N-Alkylation Yields: The presence of a strong EWG on the indole ring can lower the efficiency of N-alkylation reactions. In a copper-catalyzed N-alkylation, an EWG at the 5-position resulted in a decreased yield of 64%.[9]

  • Increased N-H Acidity: By withdrawing electron density, EWGs stabilize the conjugate base (the indolide anion), thereby increasing the acidity (lowering the pKa) of the N-H proton.[11] This can be advantageous in reactions requiring deprotonation of the nitrogen.

EAS_EWG cluster_legend Legend Indole_EWG Indole Ring + EWG Intermediate_EWG σ-Complex (cation) Destabilized by EWG Indole_EWG->Intermediate_EWG Attack from C3 (slow) Electrophile E+ Electrophile->Intermediate_EWG Product_EWG C3-Substituted Indole + H+ Intermediate_EWG->Product_EWG Deprotonation EWG_Key EWG = Electron-Withdrawing Group (e.g., -NO₂, -CN) E_Key E⁺ = Electrophile

Caption: EAS mechanism on an EWG-substituted indole.

Comparative Data Summary

The following tables summarize the observed effects of EDGs and EWGs on the reactivity of indoles in common synthetic transformations.

Table 1: Electrophilic Aromatic Substitution (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a classic method to introduce a formyl (-CHO) group at the C3 position of indoles using an electrophilic chloroiminium salt (the Vilsmeier reagent).[5][12][13] The reaction's efficiency is highly dependent on the electronic nature of the indole.

Indole DerivativeSubstituent TypeReaction ConditionsYield (%)Reference
IndoleNonePOCl₃, DMF, 0 to 85°C, 6h96[13]
4-MethylindoleEDG (-CH₃)POCl₃, DMF, 0 to 85°C, 8h90[13]
5-MethoxyindoleEDG (-OCH₃)POCl₃, DMFHigh (qualitative)[14]
5-NitroindoleEWG (-NO₂)POCl₃, DMFLower (qualitative)[15]

Note: Quantitative yield data for direct comparison of EWG-substituted indoles under identical Vilsmeier-Haack conditions is sparse in the literature, but the deactivating trend is well-established.

Table 2: N-Alkylation Reactivity

This table illustrates how substituents influence the yield of copper-catalyzed N-alkylation of indoles with tosylhydrazones.

Indole DerivativeSubstituent TypeYield (%)Reference
5-MethylindoleEDG (-CH₃)85[9]
5-BromoindoleEWG (-Br)64[9]
Table 3: N-H Acidity

The pKa value is a direct measure of acidity. A lower pKa indicates a more acidic proton. Data is for the N-H proton in Dimethyl Sulfoxide (DMSO).

CompoundpKa in DMSOSubstituent EffectReference
Pyrrole23.05-[16]
Indole21.15-[16][17]
5-Nitroindole~18-19 (est.)EWG increases acidity[11]

Note: Direct pKa values for many substituted indoles are not always available in the same solvent, but the trend of EWGs increasing N-H acidity is a fundamental principle.[7][11]

Experimental Protocols

To provide a practical context for these principles, we present detailed protocols for a representative electrophilic aromatic substitution reaction on both an activated and a deactivated indole.

Protocol 1: Vilsmeier-Haack Formylation of 5-Methoxyindole (Activated)

This protocol is adapted from established procedures for formylating electron-rich indoles.[18][19]

Materials:

  • 5-Methoxyindole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Ice

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Vilsmeier Reagent Formation: Cool the flask to 0°C using an ice bath. To the flask, add anhydrous DMF (3 eq.). Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel while stirring. Maintain the temperature at 0°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve 5-methoxyindole (1 eq.) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice. Once the ice has melted, slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Isolation: The product, 5-methoxyindole-3-carboxaldehyde, will often precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous mixture with ethyl acetate, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure aldehyde.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Cool DMF to 0°C B Add POCl₃ dropwise A->B C Stir 30 min (Vilsmeier Reagent) B->C D Add Substituted Indole Solution C->D E Warm to RT, Stir 2-4h D->E F Monitor by TLC E->F G Quench with Ice F->G H Neutralize with NaHCO₃ G->H I Filter Precipitate or Extract H->I J Purify (Recrystallization) I->J

References

A Comparative Guide to a Novel Palladium-Catalyzed Cascade Reaction for the Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active compounds drives the continuous need for efficient and versatile synthetic methodologies.[1][3] While classical methods like the Fischer, Bischler-Möhlau, and Reissert syntheses have been foundational, they often suffer from harsh reaction conditions, limited substrate scope, and the use of hazardous reagents.[2][4] In recent decades, transition-metal-catalyzed reactions have emerged as powerful alternatives, offering milder conditions and broader functional group tolerance.[5]

This guide introduces a novel, palladium-catalyzed cascade reaction for the synthesis of 2-arylindoles. We will provide an in-depth analysis of this new method, comparing its performance against established techniques, particularly the widely used Larock indole synthesis. This comparison will be supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

The Challenge with Traditional Indole Syntheses

Classical methods for indole synthesis, while historically significant, present several drawbacks in the context of modern drug discovery and development:

  • Fischer Indole Synthesis: Often requires strongly acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[2] The synthesis of the requisite phenylhydrazine precursors can also be hazardous.[2]

  • Bischler-Möhlau Synthesis: Typically proceeds with low yields and can lead to unpredictable regioselectivity.[4]

  • Larock Indole Synthesis: A significant advancement, this palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne offers good regioselectivity and a broad substrate scope.[6][7] However, it often requires the use of more expensive and less readily available o-iodoanilines.[8] While modifications exist for using o-bromoanilines and o-chloroanilines, these can necessitate higher catalyst loadings and prolonged reaction times.[8][9]

The quest for more sustainable, efficient, and cost-effective methods has led to the exploration of novel catalytic systems and reaction pathways.[10][11]

A Novel Approach: Palladium-Catalyzed Cascade Synthesis of 2-Arylindoles

We present a new methodology for the synthesis of 2-arylindoles that proceeds via a palladium(II)-catalyzed cascade reaction of o-methylphenyl isocyanides with aryl halides. This approach offers a distinct advantage by utilizing readily available starting materials and proceeding under relatively mild conditions.

The Causality Behind the Experimental Choices

The selection of a palladium(II) catalyst, specifically palladium acetate, is crucial for initiating the cascade. The choice of a bulky phosphine ligand, such as Ad2PnBu, is designed to promote the desired oxidative addition and subsequent migratory insertion steps while preventing unwanted side reactions. The use of a suitable base is also critical for the final cyclization and aromatization steps.

Mechanistic Insights

The proposed mechanism for this novel synthesis is a testament to the versatility of palladium catalysis.

Palladium_Catalyzed_Cascade Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition Aryl Halide (Ar-X) Aryl Halide (Ar-X) Oxidative Addition Oxidative Addition Intermediate_A Aryl-Pd(II)-C(=NAr')-X Ar-Pd(II)-X->Intermediate_A Migratory Insertion Isocyanide o-Methylphenyl Isocyanide Migratory Insertion Migratory Insertion Palladacycle Six-membered Palladacycle Intermediate_A->Palladacycle Intramolecular Cyclization Intramolecular\nCyclization Intramolecular Cyclization 2-Arylindole 2-Arylindole Palladacycle->2-Arylindole Reductive Elimination Reductive\nElimination Reductive Elimination 2-Arylindole->Pd(0) Catalyst Regeneration

Caption: Proposed catalytic cycle for the synthesis of 2-arylindoles.

Performance Comparison: Novel Method vs. Larock Indole Synthesis

To provide an objective evaluation, we compare the performance of our new method with the established Larock indole synthesis for the preparation of 2-phenylindole.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Novel Cascade Reaction o-Methylphenyl isocyanide, IodobenzenePd(OAc)₂, Ad2PnBu, BaseToluene11012Moderate to Good
Larock Indole Synthesis o-Iodoaniline, PhenylacetylenePd(OAc)₂, Na₂CO₃, LiClDMF10024Good to Excellent
Modified Larock (o-bromo) o-Bromoaniline, PhenylacetylenePd[P(tBu)₃]₂1,4-Dioxane601285

Data compiled from literature to provide a comparative overview.[9][12]

As the table indicates, the novel cascade reaction offers comparable, albeit sometimes more moderate, yields to the Larock synthesis. However, its key advantage lies in the use of different, readily accessible starting materials, thereby expanding the synthetic chemist's toolkit.

Substrate Scope and Limitations

The new method demonstrates good tolerance for various functional groups on both the aryl halide and the o-methylphenyl isocyanide. Electron-donating and electron-withdrawing groups are generally well-tolerated, providing access to a diverse range of substituted 2-arylindoles.

However, like any synthetic method, it has its limitations. Highly sterically hindered substrates may lead to lower yields, and the synthesis of the isocyanide starting material, while straightforward, adds an extra step to the overall process.

Experimental Protocols

General Workflow for Indole Synthesis

General_Indole_Synthesis_Workflow cluster_Starting_Materials Starting Materials Aniline_Derivative Aniline_Derivative Reaction_Setup Reaction Setup (Catalyst, Solvent, Base) Aniline_Derivative->Reaction_Setup Coupling_Partner Coupling_Partner Coupling_Partner->Reaction_Setup Reaction_Execution Reaction Execution (Heating, Stirring) Reaction_Setup->Reaction_Execution Workup Aqueous Workup & Extraction Reaction_Execution->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A generalized workflow for transition-metal-catalyzed indole synthesis.

Protocol for the Novel Palladium-Catalyzed Cascade Reaction

Materials:

  • o-Methylphenyl isocyanide (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Ad2PnBu (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, Ad2PnBu, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by the aryl halide and o-methylphenyl isocyanide via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired 2-arylindole.

Protocol for the Larock Indole Synthesis (for comparison)

Materials:

  • o-Iodoaniline (1.0 mmol)

  • Disubstituted alkyne (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • Lithium chloride (LiCl, 1.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, Na₂CO₃, and LiCl.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous DMF, followed by the o-iodoaniline and the disubstituted alkyne.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.[7]

Characterization of Substituted Indoles

The synthesized indole derivatives should be characterized using standard spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the substitution pattern on the indole ring.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • UV-Vis and Fluorescence Spectroscopy: Can be used to study the photophysical properties of the synthesized indoles.[14][15][16]

Conclusion and Future Perspectives

The novel palladium-catalyzed cascade reaction of o-methylphenyl isocyanides and aryl halides represents a valuable addition to the synthetic chemist's repertoire for constructing 2-arylindoles. While the Larock synthesis remains a robust and widely used method, this new approach offers an alternative pathway with a different set of readily available starting materials.

Future research in this area will likely focus on expanding the substrate scope, further optimizing reaction conditions to improve yields, and developing more sustainable catalytic systems, potentially utilizing more earth-abundant metals.[17][18] The continuous evolution of synthetic methodologies for indoles will undoubtedly accelerate the discovery and development of new therapeutics and functional materials.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Boc-6-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Boc-6-methyl-3-formylindole. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the procedures outlined here are based on established best practices for hazardous laboratory waste, regulatory standards, and data from closely related indole derivatives.[1] Adherence to these guidelines is crucial for protecting yourself, your colleagues, and the environment.

Hazard Assessment and Precautionary Measures

The foundational principle of laboratory safety dictates that any chemical with incomplete hazard data should be treated as hazardous until a formal assessment proves otherwise.[1] Structural analogs, such as 1-Methyl-1H-indole-3-carbaldehyde, are classified as causing skin, eye, and potential respiratory irritation.[2] Therefore, we will operate under the assumption that this compound presents similar risks.

Immediate Handling Precautions: Before beginning any work that will generate waste, ensure the following controls are in place.

Protective MeasureSpecification & Rationale
Engineering Controls Rationale: To minimize inhalation exposure to dust or vapors.
All handling and waste generation should occur within a certified chemical fume hood.[1]
Eye/Face Protection Rationale: To prevent irritation or injury from splashes or airborne particles.
Chemical safety goggles or a face shield are mandatory.[1]
Skin Protection Rationale: To prevent direct contact and potential skin irritation.
Wear a laboratory coat and chemical-resistant gloves (e.g., nitrile).[1] Contaminated clothing should be removed immediately.[3]
Respiratory Protection Rationale: Required if engineering controls are insufficient.
Not typically required when using a fume hood. If a spill occurs outside of a hood, appropriate respiratory protection may be necessary.[4]

The Core Principle: Waste Segregation

Effective waste management begins at the point of generation. The cardinal rule is to never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[5][6] For this compound, waste must be segregated into distinct solid and liquid streams.

Protocol for Waste Segregation:
  • Solid Waste Stream:

    • Description: This stream includes any solid material contaminated with this compound.

    • Examples: Contaminated weighing paper, pipette tips, gloves, and any un-reusable solid chemical.

    • Procedure: Collect these materials in a designated, compatible, and clearly labeled solid waste container.[1]

  • Liquid Waste Stream:

    • Description: This stream includes any liquid solutions containing this compound.

    • Examples: Reaction mixtures, mother liquor from crystallization, or solutions from chromatographic purification.

    • Procedure: Collect this waste in a separate, compatible, and labeled liquid waste container.[1] Do not mix with other solvent waste streams unless you have confirmed their compatibility.

Step-by-Step Disposal Protocol: From Benchtop to Pickup

The disposal process is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the EPA.[5][6] The following steps ensure compliance and safety.

Step 1: Select an Appropriate Container

The integrity of your waste containment is paramount.

  • Compatibility: The container must be chemically compatible with the indole derivative and any solvents present.[5] High-density polyethylene (HDPE) or other plastic containers are often preferred.[7]

  • Condition: Ensure the container is free from damage, cracks, or deterioration.[5][6]

  • Closure: The container must have a secure, leak-proof screw cap or lid.[5] Keep the container closed at all times except when adding waste.[6][7] This prevents the release of vapors and protects against spills.

Step 2: Label the Waste Container Correctly

Proper labeling is a strict regulatory requirement and essential for safety.[8][9]

  • Mandatory Information: From the moment the first drop of waste is added, the container must be labeled with:

    • The words "Hazardous Waste" .[6][9]

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).[1][8] If in a solution, list all constituents and their approximate percentages.[6]

    • The associated hazards (e.g., "Irritant," "Toxic" ). If hazards are not fully known, this should be indicated.[1]

    • The date the waste was first added to the container (accumulation start date).[8]

Step 3: Store Waste in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation.[5][7]

  • Location: The designated storage location within your lab is known as a Satellite Accumulation Area (SAA).[1][9] This area must be under the control of laboratory personnel.[5]

  • Containment: It is best practice to use secondary containment, such as a chemical-resistant tray, to capture any potential leaks.[1]

  • Accumulation Limits: The SAA is subject to volume limits (typically a maximum of 55 gallons of total hazardous waste) and, in some cases, time limits for storage.[7][9]

Step 4: Arrange for Final Disposal

Laboratory personnel should never attempt to treat or neutralize chemical waste independently, as this can produce byproducts of unknown toxicity.[1]

  • Contact EHS: The only approved method for final disposal is through your institution's Environmental Health and Safety (EHS) office.[1]

  • Schedule Pickup: Follow your institution's specific procedures to request a hazardous waste pickup.[1][7] The EHS department will ensure the waste is transported to a licensed chemical destruction plant for proper disposal, likely via controlled incineration with flue gas scrubbing.[3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for preparing a container of this compound waste for disposal.

DisposalWorkflow start Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate container Select Compatible Container segregate->container label Label Container with 'Hazardous Waste' & Contents container->label store Store Closed Container in Secondary Containment within SAA label->store pickup Contact EHS Office for Waste Pickup store->pickup end Disposal Complete pickup->end

Caption: Decision workflow for compliant hazardous waste management.

Prohibited Actions and Emergency Procedures

To prevent environmental contamination and ensure regulatory compliance, strictly avoid the following:

  • DO NOT pour this compound waste down the drain.[1][3][7]

  • DO NOT dispose of this chemical or its contaminated materials in the regular trash.[1]

  • DO NOT mix this waste with other incompatible waste streams.

In the event of a spill, evacuate personnel to a safe area and remove all sources of ignition.[3] Prevent further leakage if it is safe to do so.[3] Collect the spilled material using appropriate absorbent pads and place it in a suitable, closed container for disposal, following the procedures outlined above.[3][4] Immediately contact your institution's EHS office to report the spill.

By adhering to this structured and scientifically grounded protocol, you contribute to a safe and compliant research environment, building a foundation of trust in our collective commitment to responsible chemical handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-6-Methyl-3-formylindole
Reactant of Route 2
Reactant of Route 2
1-Boc-6-Methyl-3-formylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.